molecular formula C10H4BrF4NO B1373254 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol CAS No. 1072944-66-1

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B1373254
CAS No.: 1072944-66-1
M. Wt: 310.04 g/mol
InChI Key: MCCSZUCEZSMGAJ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C10H4BrF4NO and its molecular weight is 310.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCSZUCEZSMGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674812
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

310.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-66-1
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its architecture is built upon the quinolin-4-one core, a "privileged scaffold" known for its presence in numerous biologically active molecules.[1][2] The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl (CF3) group—imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive molecular diversification through well-established cross-coupling reactions.[2][5] This guide provides a comprehensive analysis of the compound's chemical properties, offers a reasoned synthetic strategy, explores its reactivity, and discusses its potential applications, serving as a technical resource for researchers engaged in drug discovery and advanced materials development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Analysis

The compound, identified by the CAS Number 1072944-66-1, is systematically named this compound.[6][7] A crucial aspect of its structure is the keto-enol tautomerism inherent to 4-hydroxyquinolines. It exists in equilibrium between the phenol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This equilibrium influences its reactivity and spectroscopic characteristics. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further impacts the electronic distribution within the heterocyclic ring system.

Caption: Tautomeric forms of the title compound.

Physicochemical Data

The core properties of this compound are summarized below, based on data from chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1072944-66-1[6][7]
Molecular Formula C₁₀H₄BrF₄NO[6]
Molecular Weight 310.04 g/mol [6][7]
Appearance Solid[6]
Purity ≥96% (typical for research grade)[6]
InChI Key MCCSZUCEZSMGAJ-UHFFFAOYSA-N[6]
Synonyms 3-bromo-6-fluoro-2-(trifluoromethyl)-4-Quinolinol, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one[6]

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, well-understood reactions. The C3 position of the quinolin-4-one ring is electronically activated for electrophilic substitution, making a post-cyclization bromination more efficient and regioselective than attempting to build the ring from a pre-brominated acyclic precursor.

G target 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol intermediate1 6-Fluoro-2-(trifluoromethyl) quinolin-4-ol target->intermediate1 Electrophilic Bromination (NBS) intermediate2 Ethyl 3-((4-fluorophenyl)amino)-4,4,4- trifluorobut-2-enoate intermediate1->intermediate2 Thermal Cyclization (Conrad-Limpach) start1 4-Fluoroaniline intermediate2->start1 Condensation start2 Ethyl 4,4,4-trifluoroacetoacetate intermediate2->start2 Condensation

Caption: Proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Intermediate 1)

This step follows the principles of the Conrad-Limpach synthesis.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene (approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds to form the enamine intermediate. Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

  • Cyclization: Once condensation is complete, cool the reaction slightly. Add the reaction mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A, preheated to ~250 °C. This high temperature is critical for the thermal cyclization to occur.

    • Causality: The high temperature provides the necessary activation energy to overcome the rotational barrier and facilitate the 6-endo-trig intramolecular cyclization, followed by elimination of ethanol to form the stable aromatic quinolin-4-one ring system.

  • Workup: After the addition is complete, cool the mixture to room temperature. The product often precipitates. Dilute with hexane, and collect the solid product by vacuum filtration. Wash the solid with cold ethanol or ether to remove residual solvent and impurities. The crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol can be used directly in the next step or purified further by recrystallization.

Step 2: Bromination to yield this compound (Target)

  • Reaction Setup: Dissolve the crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step in a suitable solvent such as acetic acid or DMF.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

    • Causality: The C3 position is activated towards electrophilic attack due to its enol/enolate character within the quinolin-4-one tautomeric system. NBS is an effective and mild source of electrophilic bromine (Br+), ensuring high regioselectivity for the desired C3 position over other positions on the benzene ring.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the solvent and succinimide byproduct. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not publicly cataloged, its characteristic features can be reliably predicted based on its structure and data from closely related halogenated quinolines.[10][11][12]

Predicted Spectral Data
TechniquePredicted Key Features
¹H NMR Aromatic region (7.0-8.5 ppm): Three protons on the benzo-ring exhibiting complex splitting (dd, ddd) due to H-H and H-F couplings. A singlet for the C5 proton. A broad singlet (exchangeable with D₂O) for the N-H/O-H proton (9.0-12.0 ppm).
¹³C NMR Aromatic carbons (110-150 ppm). Carbonyl carbon C4 (~170-180 ppm). C-F carbon (~160 ppm, large ¹JCF coupling). C-Br carbon (~100-110 ppm). CF₃ carbon (~120 ppm, quartet due to ¹JCF coupling).
¹⁹F NMR Two distinct signals: a singlet for the CF₃ group (around -60 to -70 ppm) and a multiplet for the C6-F atom (around -110 to -120 ppm).
IR (cm⁻¹) 3200-2800 (broad, N-H/O-H stretch), ~1650 (strong, C=O stretch of quinolone), 1600-1450 (C=C/C=N aromatic stretches), 1350-1100 (strong, C-F stretches).
Mass Spec (EI) Molecular ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in a ~1:1 ratio). Fragmentation would likely involve loss of Br, CO, and CF₃.

Chemical Reactivity and Synthetic Utility

The molecule is designed for synthetic elaboration, with multiple reactive sites that can be addressed with high selectivity.

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling at C3

The C-Br bond at the 3-position is the most valuable site for building molecular complexity. It is primed for a variety of palladium-catalyzed cross-coupling reactions.

  • Rationale: These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This enables the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 3-aryl-substituted quinolin-4-ol derivative.

Reactions at the C4-Hydroxyl Group

The hydroxyl group (or N-H in the tautomer) is nucleophilic and can undergo reactions such as O-alkylation or O-acylation under basic conditions, allowing for further modification of the molecule's steric and electronic properties.

Significance in Medicinal Chemistry and Drug Development

The Strategic Role of Trifluoromethyl and Halogen Moieties

The combination of fluorine, bromine, and a trifluoromethyl group is a deliberate design choice for creating drug-like molecules.

  • Trifluoromethyl Group (CF₃): This group is a bioisostere for functionalities like methyl or chloro groups but offers superior metabolic stability due to the strength of the C-F bond.[3] It significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[3][4] Its strong electron-withdrawing nature also modulates the pKa of nearby functional groups and can enhance binding interactions with biological targets.[3]

  • Fluorine (F): The fluorine at C6 acts as a bioisostere for hydrogen but alters the electronic properties of the aromatic ring. It can block metabolic oxidation at that position and form favorable hydrogen bond or dipole interactions with protein residues.[10]

  • Bromine (Br): Beyond its role as a synthetic handle, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar halogenated and trifluoromethylated aromatic compounds, appropriate precautions must be taken.[13][14][15]

Hazard CategoryRecommended PrecautionSource(s) for Analogs
Contact Hazard Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14][15]
Inhalation Hazard May cause respiratory irritation if handled as a fine powder. Handle in a well-ventilated fume hood. Avoid generating dust.[14]
General Handling Wash hands thoroughly after handling. Avoid ingestion and inhalation. Store in a tightly closed container in a cool, dry place.[16]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion may include CO, CO₂, nitrogen oxides, and halogenated compounds (HF, HBr).[13]

References

  • PubMed. Synthesis of quinolinomorphinan-4-ol derivatives as δ opioid receptor agonists. [Link]
  • MDPI.
  • PMC - NIH. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • PMC - PubMed Central.
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  • PubMed.
  • LookChem. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. [Link]
  • ACS Publications.
  • PubChem. 6-Bromo-2-(trifluoromethyl)-4-quinolinol. [Link]
  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
  • ChemBK. This compound. [Link]
  • MDPI.
  • PubMed. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS 1072944-66-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This highly functionalized quinolin-4-one scaffold represents a promising, yet underexplored, building block in modern medicinal chemistry.

Introduction: The Strategic Value of a Multifunctional Scaffold

The quinolin-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1] The targeted introduction of specific substituents onto this scaffold is a key strategy for modulating biological activity, tuning pharmacokinetic properties, and overcoming drug resistance.[2]

The subject of this guide, this compound, is a compelling molecule due to its unique combination of substituents:

  • 2-(Trifluoromethyl) Group: The -CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking oxidative sites, improve cell membrane permeability, and increase binding affinity to biological targets.[3][4]

  • 6-Fluoro Group: Fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding interactions without significantly increasing steric bulk.[3]

  • 3-Bromo Group: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • 4-ol (4-one) Tautomerism: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form.[5] This feature is critical for its biological activity, often involving hydrogen bonding interactions with enzyme active sites.

This guide will provide a projected synthesis pathway, expected physicochemical properties, and an exploration of the potential applications of this molecule as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not publicly available, we can predict its key characteristics based on its structure and data from analogous compounds.

General Properties
PropertyPredicted Value/InformationSource/Justification
CAS Number 1072944-66-1[2]
Molecular Formula C₁₀H₄BrF₄NO[2]
Molecular Weight 310.04 g/mol [2]
Appearance Expected to be a solid at room temperature.[2]
Purity Commercially available at ≥96-97%.[2][6]
Tautomerism Exists in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms.[5]
Predicted Spectroscopic Data

A full spectroscopic characterization is essential for unambiguous structure confirmation. The following are predicted data based on the analysis of related structures.[7][8][9]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the quinolone tautomer or the O-H proton of the quinolinol tautomer.

    • δ 7.5-8.0 ppm (m, 3H): This multiplet region will contain the signals for the three aromatic protons on the benzo-fused ring (H-5, H-7, H-8). The fluorine at C-6 will introduce additional coupling (JHF).

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ ~175 ppm: Carbonyl carbon (C-4) of the quinolone tautomer.

    • δ ~150-160 ppm (d, ¹JCF): Fluorine-bearing carbon (C-6).

    • δ ~145 ppm (q, ²JCF): Trifluoromethyl-bearing carbon (C-2).

    • δ ~120 ppm (q, ¹JCF): Trifluoromethyl carbon (-CF₃).

    • δ ~100-140 ppm: Aromatic and vinyl carbons.

    • δ ~105 ppm: Brominated carbon (C-3).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz):

    • δ ~ -65 to -70 ppm (s): Signal for the -CF₃ group.

    • δ ~ -110 to -120 ppm (s): Signal for the C-6 fluorine atom.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (m/z = 308.9) and one for the ⁸¹Br isotope (m/z = 310.9).[10]

    • Common fragmentation patterns would involve the loss of Br, HF, or CO.

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned through a multi-step sequence, leveraging established named reactions for quinoline synthesis followed by a regioselective bromination. The most logical approach involves a Gould-Jacobs type reaction followed by halogenation.

Overall Synthetic Scheme

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Bromination A 4-Fluoroaniline C Intermediate Adduct A->C Condensation -EtOH, Heat B Diethyl 2-(trifluoromethyl)malonate B->C D 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) F This compound D->F Electrophilic Substitution E N-Bromosuccinimide (NBS) E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from anilines and malonic esters.[3][11]

  • Principle: The reaction begins with the condensation of 4-fluoroaniline with a suitable trifluoromethyl-substituted malonic ester derivative. The resulting intermediate then undergoes a high-temperature thermal cyclization to form the quinolin-4-one ring system.[12]

  • Causality of Reagent Choice:

    • 4-Fluoroaniline: This starting material introduces the required fluorine atom at the 6-position of the final quinoline ring.

    • Diethyl 2-(trifluoromethyl)malonate: This reactant is crucial as it provides the C2, C3, and C4 atoms of the quinoline ring, along with the essential trifluoromethyl group at the 2-position.

Experimental Protocol (Proposed):

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-fluoroaniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.1 eq) in a high-boiling solvent such as toluene.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue heating until no more ethanol is evolved (typically 2-4 hours).

  • Remove the solvent under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A or diphenyl ether in a separate flask.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization is usually rapid at this temperature (15-30 minutes).

  • Cool the reaction mixture to room temperature, which should cause the product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, to precipitate.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Step 2: Regioselective Bromination

The electron-rich 3-position of the 4-quinolone ring is susceptible to electrophilic substitution.

  • Principle: The synthesized 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol is treated with an electrophilic bromine source to install the bromine atom at the C3 position.

  • Causality of Reagent Choice:

    • N-Bromosuccinimide (NBS): NBS is a convenient and mild source of electrophilic bromine, often used for the bromination of activated aromatic and heterocyclic systems. It offers better regioselectivity and easier handling compared to liquid bromine.[13]

Experimental Protocol (Proposed):

  • Dissolve the 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from Step 1 in a suitable solvent such as glacial acetic acid or DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with copious amounts of water to remove the solvent and succinimide byproduct.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in the reactivity of its C3-bromo substituent, which acts as a gateway for diversification.

Reactivity_Diagram cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting C3-Substituted Derivatives Core This compound CAS 1072944-66-1 Suzuki Suzuki Coupling (R-B(OH)₂) Core:head->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core:head->Sonogashira Pd/Cu catalyst, Base Heck Heck Coupling (Alkene) Core:head->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Core:head->Buchwald Pd catalyst, Base Aryl 3-Aryl/Heteroaryl Suzuki->Aryl Alkynyl 3-Alkynyl Sonogashira->Alkynyl Alkenyl 3-Alkenyl Heck->Alkenyl Amino 3-Amino Buchwald->Amino

Caption: Synthetic utility via C3-bromo cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base will yield 3-aryl-substituted quinolin-4-ones. This is a powerful method for creating libraries of compounds for SAR studies.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces an alkynyl moiety at the 3-position, a functional group that can serve as a precursor for further transformations or as a key pharmacophore itself.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not available, its structural motifs suggest significant potential in several therapeutic areas:

  • Anticancer Agents: Many substituted quinolin-4-ones exhibit potent anticancer activity by inhibiting various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[14] The trifluoromethyl group can enhance binding to the kinase hinge region.

  • Antimicrobial Agents: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This scaffold could serve as a starting point for developing new antibiotics to combat resistant strains.[2]

  • Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been investigated for inhibiting Zika virus replication.[15]

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1072944-66-1. However, based on the structure, the following precautions are advised:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][15][16]

  • Toxicology: The compound should be treated as potentially toxic. Halogenated and trifluoromethylated aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. The quinolin-4-one core is found in many biologically active molecules, warranting careful handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its combination of a trifluoromethyl group for enhanced drug-like properties, a fluorine atom for metabolic stability, and a versatile bromine handle for synthetic diversification makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule remains limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential application, empowering researchers to explore its utility in their discovery programs.

References

  • Supporting Information for an unspecified article. (Details on NMR of related compounds).
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  • Evaluation of 4‐quinolones drug moiety. (n.d.).
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]
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  • 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
  • Camps quinoline synthesis. (n.d.). Wikipedia. [Link]
  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
  • 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatiz
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). MDPI. [Link]
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  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with biological targets. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[3]

This guide provides a detailed, field-proven methodology for the synthesis of This compound , a highly functionalized and valuable building block for the development of novel pharmaceuticals.[4][5] The presence of four distinct functional handles—the quinolin-4-ol, a bromine atom, a fluorine atom, and a trifluoromethyl group—makes this compound an exceptionally versatile intermediate for creating diverse chemical libraries, particularly for kinase inhibitors and other targeted therapies.[6] Our narrative will focus on the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success in the laboratory.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target compound is most logically approached via a two-stage process. The core quinolin-4-ol structure is first constructed via a Gould-Jacobs type reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization. The second stage involves the regioselective bromination of the electron-rich C3 position of the quinolin-4-ol ring.

This strategy is outlined below:

Retrosynthesis Target This compound Intermediate 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol Target->Intermediate C3-Bromination SM1 4-Fluoroaniline Intermediate->SM1 Gould-Jacobs Cyclization SM2 Ethyl 4,4,4-trifluoro-3-oxobutanoate Intermediate->SM2 Gould-Jacobs Condensation Synthesis_Workflow_Part1 cluster_start Starting Materials cluster_process Reaction Steps cluster_product Intermediate Product SM1 4-Fluoroaniline Condensation Step 1: Condensation (p-TsOH, Toluene, Reflux) SM1->Condensation SM2 Ethyl 4,4,4-trifluoro-3-oxobutanoate SM2->Condensation Cyclization Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) Condensation->Cyclization Enamine Intermediate Product 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol Cyclization->Product

Caption: Workflow for the synthesis of the quinolin-4-ol intermediate.

Detailed Experimental Protocol: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol
  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.

  • Condensation: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization: To the resulting crude enamine, add diphenyl ether. Heat the mixture in a heating mantle to 250-260 °C and maintain this temperature for 30-45 minutes.

  • Isolation and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the resulting off-white solid under vacuum. The product is typically of sufficient purity (>95%) for the next step. [7]

Part 2: Regioselective Bromination to Yield the Final Product

With the quinolin-4-ol core successfully synthesized, the final step is the introduction of a bromine atom at the C3 position. This transformation is a highly efficient electrophilic aromatic substitution.

Mechanism: Electrophilic Substitution

The quinolin-4-ol exists in tautomeric equilibrium with its quinol-4(1H)-one form. Both tautomers are highly activated towards electrophilic attack at the C3 position. The hydroxyl group in the quinol-4-ol form and the nitrogen in the quinol-4(1H)-one form are strongly electron-donating, making the C3 position electron-rich and highly nucleophilic. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

Detailed Experimental Protocol: this compound
  • Dissolution: In a round-bottom flask, dissolve the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove DMF and succinimide, followed by a wash with a small amount of cold ethanol or isopropanol. Dry the final product under vacuum to yield this compound as a white to off-white solid. [4]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield
4-FluoroanilineC₆H₆FN111.12371-40-4-
Ethyl 4,4,4-trifluoro-3-oxobutanoateC₆H₇F₃O₃184.11372-31-6-
6-Fluoro-2-(trifluoromethyl)quinolin-4-olC₁₀H₅F₄NO231.1531009-34-475-85%
This compound C₁₀H₄BrF₄NO 310.04 1072944-66-1 90-97%

Conclusion and Broader Impact

The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity this compound. Each step is designed for efficiency and is grounded in well-established reaction mechanisms. The final compound is a strategic intermediate, poised for further elaboration through cross-coupling reactions at the bromine position, nucleophilic substitution at the C4-hydroxyl (after conversion to a halide), or other modifications. Its availability empowers researchers and drug development professionals to accelerate the discovery of new chemical entities with potentially enhanced therapeutic profiles, addressing unmet needs in oncology, infectious diseases, and beyond.

References

  • ResearchGate. Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones | Request PDF.
  • MySkinRecipes. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one.
  • LookChem. Cas 31009-33-3, 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry.
  • ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
  • National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • ResearchGate. Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures | Request PDF.
  • Wikipedia. 4-Fluoroaniline.
  • Freie Universität Berlin Refubium. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Center for Biotechnology Information. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.
  • Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline.
  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
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3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol Molecular Structure

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the quinolin-4-one scaffold suggests a molecule designed for enhanced biological activity, metabolic stability, and target affinity. This document delves into its molecular structure, including its tautomeric nature, physicochemical properties, a proposed synthetic pathway, and detailed protocols for its analytical characterization. By synthesizing data from established chemical principles and analogous structures, this guide serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: The Strategic Importance of the Quinolin-4-one Scaffold in Drug Discovery

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that bind to biological targets with high affinity. Quinolin-4-ones and their derivatives, in particular, are recognized for their extensive range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][3] To date, numerous drugs incorporating the quinolin-4-one motif have reached the market, underscoring its therapeutic relevance.[2]

The Trifecta of Halogenation: Enhancing Molecular Properties

Modern drug design frequently employs fluorine and trifluoromethyl groups to optimize pharmacokinetic and pharmacodynamic profiles.

  • Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group, as seen at the 2-position of the target molecule, is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation.[4][5] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and bioavailability.[4] In the context of quinolones, trifluoromethyl substitution has been shown to significantly boost antimalarial activity.[6]

  • Fluorine (-F) Atom: A fluorine atom at the 6-position, a hallmark of the potent fluoroquinolone antibiotics, is known to enhance binding to bacterial DNA gyrase and broaden the spectrum of activity.[1][7] Its high electronegativity can alter the electronic distribution of the aromatic system, influencing target interactions and absorption.[7]

  • Bromine (-Br) Atom: The bromine at the 3-position serves a dual purpose. It introduces steric bulk and alters the electronic landscape of the heterocyclic ring. Critically, it also provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Part 2: Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[8] This keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines. The equilibrium generally favors the more stable keto form, which has significant implications for its hydrogen bonding capabilities and receptor interactions.

Caption: Keto-enol tautomerism of the title compound.

Key Physicochemical Data

The fundamental properties of this molecule are critical for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
CAS Number 1072944-66-1[8]
Molecular Formula C₁₀H₄BrF₄NO[8]
Molecular Weight 310.04 g/mol [8]
Appearance Solid[8]
InChI Key MCCSZUCEZSMGAJ-UHFFFAOYSA-N[8]

Part 3: Synthesis and Mechanistic Insights

While a specific, published synthesis for this compound is not detailed in the surveyed literature, a robust synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or related cyclocondensations.[2]

Proposed Retrosynthetic Analysis

The core of the strategy involves the cyclization of a suitably substituted aniline with a β-ketoester equivalent bearing the trifluoromethyl group. The bromine can be introduced either before or after the cyclization. A plausible retrosynthesis points to 4-fluoroaniline and an ethyl trifluoroacetoacetate derivative as key starting materials.

synthesis_workflow SM1 4-Fluoroaniline Intermediate1 Enamine Intermediate SM1->Intermediate1 SM2 Ethyl 4,4,4-trifluoroacetoacetate SM2->Intermediate1 Cyclization Thermal Cyclization (Gould-Jacobs type) Intermediate1->Cyclization Product1 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol Cyclization->Product1 Bromination Electrophilic Bromination (e.g., NBS) Product1->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Cyclization to form 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

This protocol describes the critical thermal cyclization step, a high-temperature intramolecular condensation that forms the quinoline core.

Rationale: The choice of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial. It provides the high temperatures (typically >240 °C) required to drive the cyclization and subsequent elimination, while remaining non-reactive to the functional groups present.

Methodology:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the enamine intermediate (1.0 eq), derived from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate, with Dowtherm A (approx. 10 mL per gram of enamine).

  • Reaction Setup: Place the flask in a sand bath or heating mantle and begin vigorous stirring.

  • Thermal Cyclization: Heat the mixture rapidly to 250 °C. The reaction is typically monitored by the evolution of ethanol, which can be observed condensing. Maintain this temperature for 30-60 minutes.

  • Workup: Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexane or toluene to precipitate the product.

  • Isolation: Cool the suspension to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude solid extensively with hexane to remove residual Dowtherm A. The product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 4: Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures the identity and quality of the material.

analytical_workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Conclusion Structural Confirmation & Purity ≥95% NMR->Conclusion Correct Shifts & Coupling Patterns MS->Conclusion Accurate Mass Match IR->Conclusion Functional Groups (C=O, O-H, C-F) HPLC->Conclusion Single Major Peak

Caption: Integrated workflow for analytical characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for verifying the integrity and position of the trifluoromethyl group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing heterocyclic compounds and observing exchangeable protons).

  • ¹H NMR Acquisition: Acquire a proton spectrum. Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (e.g., doublet of doublets) will be indicative of their positions relative to the fluorine atom. A broad singlet at high chemical shift (>11 ppm) would correspond to the N-H or O-H proton, confirming the presence of the tautomeric system.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. Expect around 10 distinct signals. Key signals would include the carbonyl carbon (C4) around 170-180 ppm, carbons attached to fluorine showing large C-F coupling constants, and the carbon of the -CF₃ group appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR Acquisition: Acquire a fluorine spectrum. Expect two signals: a singlet corresponding to the trifluoromethyl group and another signal for the fluorine atom at the C6 position.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₅BrF₄NO⁺. The presence of a peak at [M+2+H]⁺ with nearly equal intensity will confirm the presence of a single bromine atom.

Part 5: Potential Applications and Future Directions

The unique combination of structural motifs in this compound makes it a highly compelling candidate for drug discovery programs.

  • Antimicrobial Agents: The fluoroquinolone heritage of the C6-fluoro quinolone core suggests a strong potential for antibacterial activity, possibly through the inhibition of bacterial topoisomerases.[7]

  • Anticancer Therapeutics: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[2] The -CF₃ group could enhance cell permeability and inhibit key signaling kinases.

  • Antimalarial Compounds: The demonstrated success of trifluoromethylated quinolones against Plasmodium strains makes this compound a candidate for antimalarial research.[6]

The bromine at the C3 position is a key asset for future work, enabling medicinal chemists to use it as an anchor point for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to build a library of analogues for extensive SAR studies.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. [Link]
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]
  • Fluorine in drug discovery: Role, design and case studies. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH. [Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

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Spectroscopic data for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Abstract

This technical guide provides a comprehensive theoretical analysis of the spectroscopic data for this compound (CAS No. 1072944-66-1)[1][2]. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous molecular structures, we will delineate the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is structured to not only present the predicted data but also to elucidate the scientific reasoning behind these predictions, thereby offering a robust framework for the characterization of this and similar quinolinol derivatives.

Introduction to this compound

This compound is a halogenated quinolinol derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its halogenated derivatives are of significant interest due to their potential as kinase inhibitors and in other therapeutic applications. The specific substitutions on this molecule—a bromine atom at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position—are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

The molecular formula of the compound is C₁₀H₄BrF₄NO, with a molecular weight of 310.04 g/mol [1]. The structure exhibits a tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms, a common feature of 4-hydroxyquinolines. This tautomerism will have a discernible impact on its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons on the benzo-fused ring and the hydroxyl/amine proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment Justification
~11-13broad singlet-OH/NHThe tautomeric proton will be broad due to exchange and its chemical shift will be highly dependent on solvent and concentration.
~7.8-8.0doublet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3H-5This proton is ortho to the fluorine at C-6, leading to a large coupling, and meta to H-7, resulting in a smaller coupling.
~7.5-7.7doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 4-5H-7This proton is ortho to H-8 and meta to the fluorine at C-6.
~7.3-7.5doubletJ(H,H) ≈ 8-9H-8This proton is ortho to H-7 and shows a standard ortho coupling.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be significantly affected by the electronegative substituents.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~170-175C-4The carbonyl/enol carbon will be significantly downfield.
~155-160 (d, ¹J(C,F) ≈ 250 Hz)C-6The carbon directly attached to fluorine will show a large one-bond C-F coupling.
~145-150 (q, ²J(C,F) ≈ 35 Hz)C-2The carbon attached to the CF₃ group will be downfield and show a quartet due to two-bond coupling to the fluorine atoms.
~135-140C-8aA quaternary carbon in the aromatic system.
~125-130C-5This carbon is adjacent to the fluorine-bearing carbon.
~120-125 (q, ¹J(C,F) ≈ 275 Hz)CF₃The trifluoromethyl carbon will be a quartet with a very large one-bond C-F coupling.
~115-120C-7An aromatic methine carbon.
~110-115C-4aA quaternary carbon in the aromatic system.
~105-110C-8An aromatic methine carbon.
~95-100C-3The carbon bearing the bromine atom will be significantly shielded.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. We expect two distinct signals for the two different fluorine environments.

Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) Multiplicity Assignment Justification
~ -60 to -70singletCF₃The trifluoromethyl group typically appears in this region as a singlet.
~ -110 to -120multipletC-6-FThe aromatic fluorine will show couplings to the neighboring protons (H-5 and H-7).

The chemical shift ranges for various functional groups containing fluorine are well-established[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectral Data
m/z (predicted) Ion Justification
309/311[M]⁺The molecular ion peak will appear as a doublet with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[4].
281/283[M-CO]⁺Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for quinolones.
242/244[M-CF₃]⁺Loss of the trifluoromethyl radical.
183[M-Br-CO]⁺Subsequent loss of bromine and carbon monoxide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3400-3200O-H/N-H stretchBroad, MediumThe tautomeric hydroxyl/amine group will show a broad absorption due to hydrogen bonding.
1650-1630C=O stretchStrongThe carbonyl group of the quinolin-4(1H)-one tautomer will have a strong absorption in this region.
1620-1580C=C/C=N stretchMedium-StrongAromatic and heteroaromatic ring stretching vibrations.
1350-1150C-F stretchStrongThe C-F bonds of the trifluoromethyl group and the aromatic fluorine will exhibit strong absorptions[5].
850-800C-H out-of-plane bendStrongCharacteristic of the substitution pattern on the aromatic ring.
600-500C-Br stretchMediumThe carbon-bromine bond vibration is expected in the lower frequency region[5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectral Data

The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region. The exact position of the absorption maxima (λ_max) will be solvent-dependent.

λ_max (nm, predicted in Ethanol) Electronic Transition Justification
~230-250π → πHigh-energy transition of the aromatic system.
~320-340π → πLower-energy transition of the conjugated system.

The presence of auxochromic groups like -OH and halogens, and the chromophoric C=O group, will influence the position and intensity of these bands.

Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy Sample 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol Dissolve Dissolve in appropriate solvent (e.g., DMSO-d₆, CDCl₃) Sample->Dissolve IR_Acq Acquire IR Spectrum (e.g., ATR-FTIR) Sample->IR_Acq NMR_Acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Dissolve->NMR_Acq MS_Acq Acquire Mass Spectrum (e.g., ESI-MS, EI-MS) Dissolve->MS_Acq UV_Acq Acquire UV-Vis Spectrum Dissolve->UV_Acq NMR_Proc Process Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Interpretation NMR_Proc->NMR_Analysis MS_Analysis Analyze M/Z and Isotopic Pattern MS_Acq->MS_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis UV_Analysis Determine λ_max UV_Acq->UV_Analysis

Caption: General workflow for comprehensive spectroscopic analysis.

Logical Relationships in Spectral Interpretation

The interpretation of spectroscopic data is a holistic process where information from different techniques is correlated to build a consistent structural assignment.

Spectral_Correlation cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton F_NMR ¹⁹F NMR Fluorine_Env Fluorine Environments F_NMR->Fluorine_Env MS Mass Spec Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Spec Func_Groups Functional Groups IR->Func_Groups Structure Final Structure Confirmation Proton_Env->Structure Carbon_Skeleton->Structure Fluorine_Env->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, IR, and UV-Vis data, along with their interpretations, offer a valuable resource for scientists working with this compound. The provided workflows and logical diagrams further aid in understanding the process of structural confirmation. While this guide is based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structural assignment.

References

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An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with potent in vitro activity but poor solubility can face significant hurdles, leading to unpredictable in vivo results, formulation challenges, and ultimately, a higher risk of failure in the development pipeline.[1][2] This guide focuses on 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, a halogenated quinolin-4-ol derivative, providing a comprehensive framework for characterizing its solubility profile. Quinolin-4-one scaffolds are prevalent in medicinal chemistry, forming the basis of numerous therapeutic agents.[3] However, the introduction of multiple halogen substituents, while often enhancing target affinity and metabolic stability, typically presents a formidable challenge to aqueous solubility.[4][5]

This document moves beyond a mere recitation of protocols. It aims to provide a strategic and logical approach to solubility assessment, explaining the causality behind experimental choices and grounding methodologies in authoritative standards. By understanding the "why" behind the "how," researchers can generate robust, reliable, and decision-enabling data for critical project milestones.

Molecular Structure Analysis and Predicted Solubility Behavior

Before embarking on experimental assessment, a structural analysis of this compound (Molecular Formula: C₁₀H₄BrF₄NO, Molecular Weight: 310.04 g/mol [6]) offers critical insights into its likely solubility behavior.

  • The Quinolin-4-ol Core: The fundamental quinoline structure is a hydrophobic aromatic system.[7] The 4-ol (or its keto tautomer, quinolin-4-one) provides a hydrogen bond donor and acceptor, which can offer some interaction with polar solvents.[8]

  • The Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing and highly lipophilic substituent.[7] Its presence is known to enhance metabolic stability and membrane permeability but significantly decreases aqueous solubility.[4][9]

  • The Bromo (-Br) and Fluoro (-F) Groups: Halogenation, in general, increases a molecule's lipophilicity. The addition of both bromine and fluorine atoms further contributes to the hydrophobic nature of the molecule, likely reducing its interaction with water.[5][10] The powerful electron-withdrawing effect of fluorine can also modulate the pKa of nearby functional groups, which in turn affects solubility.[11][12]

Predicted Outcome: Based on this analysis, this compound is predicted to have low intrinsic aqueous solubility . The combination of the large, hydrophobic quinoline core with three lipophilic halogen-containing groups suggests that strong intermolecular forces in the solid state will hinder its dissolution in aqueous media.[7]

Strategic Approach to Experimental Solubility Determination

A comprehensive solubility assessment involves two distinct but complementary measurements: Kinetic Solubility and Thermodynamic Solubility . This dual approach is essential as they provide different, yet equally vital, information for drug discovery programs.

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after adding a concentrated DMSO stock solution to an aqueous buffer.[2][13] It is highly relevant for early-stage discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.[14] Poor kinetic solubility can lead to compound precipitation in an assay, resulting in inaccurate biological data.

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase.[1][15] This value is critical for lead optimization and pre-formulation activities, as it informs on the maximum dissolved concentration achievable under stable conditions, which directly impacts oral absorption and bioavailability.[16][17]

The following diagram illustrates the logical workflow for a comprehensive solubility assessment campaign.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-formulation A Compound Synthesis (Solid Material) B Prepare High-Concentration DMSO Stock (e.g., 10-50 mM) A->B E Thermodynamic Solubility Assay (Shake-Flask Method) A->E C Kinetic Solubility Assay (Nephelometry or Direct UV) B->C D Data Analysis: Apparent Solubility (µg/mL or µM) Precipitation Assessment C->D D->E Promising candidates advance for deeper profiling F Incubate Solid Compound in Aqueous Buffer (e.g., 24-72h) E->F G Separate Solid & Liquid (Filtration / Centrifugation) F->G H Quantify Supernatant (HPLC-UV or LC-MS/MS) G->H I Data Analysis: Equilibrium Solubility (µg/mL or µM) pH-Solubility Profile H->I G Start Solubility Data (Kinetic & Thermodynamic) Decision1 Is Kinetic Solubility > Assay Concentration? Start->Decision1 Action_Good_InVitro High Confidence in In Vitro Data Decision1->Action_Good_InVitro Yes Action_Bad_InVitro Risk of Assay Artifacts (Precipitation) Consider Re-testing Decision1->Action_Bad_InVitro No Decision2 Is Thermodynamic Solubility > 60 µg/mL? Action_Good_PK Proceed to PK Studies Favorable for Oral Absorption Decision2->Action_Good_PK Yes Action_Bad_PK High Risk of Poor Bioavailability Initiate Solubility Enhancement Strategy (e.g., Formulation, SAR) Decision2->Action_Bad_PK No Action_Good_InVitro->Decision2

Caption: Decision-Making Tree Based on Solubility.

Conclusion and Forward Look

The systematic characterization of the solubility of this compound is not merely a data collection exercise; it is a fundamental step in risk mitigation for drug development. The predicted low solubility, driven by its heavily halogenated and hydrophobic structure, necessitates rigorous experimental validation using the kinetic and thermodynamic protocols outlined herein. The data generated will be instrumental in guiding medicinal chemistry efforts toward analogues with improved properties, informing the design of appropriate formulations for in vivo studies, and ultimately, increasing the probability of translating a promising chemical entity into a viable therapeutic candidate.

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The Multifaceted Potential of Substituted Quinolin-4-ols: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its presence in numerous natural alkaloids and synthetic compounds underscores its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] Among its various isomeric forms, the quinolin-4-ol (or its tautomeric equivalent, quinolin-4-one) core has attracted significant attention from the scientific community.[3][4] This is due to its remarkable versatility, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth exploration of the biological potential of substituted quinolin-4-ols. Moving beyond a simple catalog of activities, we will delve into the causality behind experimental design, dissect key mechanistic pathways, and provide validated, step-by-step protocols for evaluating the efficacy of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the therapeutic applications of this remarkable chemical class.

The Spectrum of Biological Activity: A Target-Rich Landscape

The therapeutic potential of quinolin-4-ol derivatives is exceptionally broad. The strategic placement of various substituents around the core ring system allows for the fine-tuning of their pharmacological profiles, enabling them to interact with a diverse array of biological targets.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinolin-4-ols have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines including breast, colon, lung, and prostate cancers.[1][7] Their mechanisms of action are diverse and target several key cancer hallmarks.

  • Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical for cancer cell proliferation and survival. Derivatives have been shown to inhibit tyrosine kinases like EGFR and HER2, topoisomerases, and tubulin polymerization.[1][8] For instance, certain 2,4-disubstituted quinolines act as potent EGFR/HER-2 dual-target inhibitors, outperforming reference drugs like erlotinib in some cases.[8]

  • Induction of Apoptosis: Many quinolin-4-ol derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. Mechanistic studies have revealed that compounds can induce caspase-dependent apoptosis, which is often associated with the dissipation of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[9]

  • Cell Cycle Arrest: Some analogs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, certain pyrrolo[3,2-f]quinolin-9-ones have been shown to block Jurkat (leukemia) cells in the G2/M phase of the cell cycle.[10]

Antimicrobial and Antiviral Properties

The quinolone scaffold is perhaps most famously associated with antibiotics. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the highly successful fluoroquinolone antibiotics.[4] Beyond this, quinolin-4-ol derivatives have shown significant activity against various pathogens.

  • Antibacterial Action: These compounds are active against a range of Gram-positive and Gram-negative bacteria.[11] Some synthetic derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to vancomycin.[11][12]

  • Antiviral Efficacy: The quinolin-4-one structure is central to antiviral drugs like Elvitegravir, an HIV integrase inhibitor.[3] Derivatives have also shown promise against a variety of other viruses, including Zika virus, respiratory syncytial virus (RSV), and SARS-CoV-2.[13][14] The mechanism often involves targeting viral enzymes or processes essential for replication.

Anti-inflammatory and Antimalarial Roles
  • Anti-inflammatory Effects: Quinoline derivatives can modulate inflammatory responses by targeting key signaling pathways. For example, 8-quinolinesulfonamide derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, blocking the downstream activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade.[15][16]

  • Antimalarial Activity: The quinoline core is the basis for some of the oldest and most well-known antimalarial drugs, such as chloroquine and mefloquine.[13][17] Newer quinoline-4-carboxamides have been developed that exhibit a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis.[18]

Structure-Activity Relationship (SAR): The Art of Molecular Design

The biological activity of quinolin-4-ols is exquisitely dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective drug candidates.

  • Position C4: The substituent at the 4-position is critical for activity, particularly in antimalarial compounds. A dialkylaminoalkyl side chain, as seen in chloroquine, is often optimal.[19] The length and nature of this side chain can modulate potency and reduce CNS toxicity.[17]

  • Positions C2 and C3: Modifications at these positions can significantly influence activity. For example, in the context of anticancer agents, substitutions at C2 and C4 have proven effective.[20] Carboxylic acid or carboxamide moieties at C3 are common in quinolone antibiotics and can also confer anti-inflammatory properties.[21]

  • The Benzene Ring (Positions C5-C8): Substituents on the benzene portion of the scaffold are crucial for tuning the molecule's properties. A 7-chloro group is a classic feature of potent antimalarials like chloroquine.[19] In anti-inflammatory agents targeting PDE4, an aryl group at C8 and an oxazole ring at C5 have been shown to be beneficial.[21] Trifluoromethyl groups, for instance at C2 and C8, are often incorporated to enhance antiviral activity.[13]

The causality behind these choices often relates to improving factors like target binding affinity, metabolic stability, solubility, and cell permeability, while reducing off-target toxicity.

Key Mechanistic Pathways: A Visual Guide

To effectively design and evaluate new quinolin-4-ol derivatives, a deep understanding of the molecular pathways they modulate is essential.

Anticancer: The EGFR/HER2 Signaling Cascade

Many solid tumors exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Quinolin-4-ol based inhibitors can block the tyrosine kinase activity of these receptors, thereby inhibiting downstream pro-survival pathways like PI3K/AKT and MAPK.[2][3]

EGFR_HER2_Pathway Quinolin4ol Quinolin-4-ol Inhibitor EGFR_HER2 EGFR/HER2 Dimer Quinolin4ol->EGFR_HER2 Inhibits Kinase Activity PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 Inhibition by Quinolin-4-ols
Anti-inflammatory: The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[14][17] In the canonical pathway, stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs) lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[22][23] Certain quinolin-4-ols can inhibit this pathway at the receptor level.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates Quinolin4ol Quinolin-4-ol Inhibitor Quinolin4ol->TLR4_MD2 Inhibits IKK IKK Complex TLR4_MD2->IKK IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation IkB_NFkB_complex IκBα-NF-κB Complex NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation IkB_NFkB_complex->NFkB Release

NF-κB Pathway Inhibition by Quinolin-4-ols

Experimental Design and Protocols: A Self-Validating System

The evaluation of novel quinolin-4-ol derivatives requires a logical and systematic progression of experiments. The choice of assay is dictated by the intended therapeutic application. Here, we provide foundational, step-by-step protocols for key biological assays.

Workflow for Biological Evaluation

A typical screening cascade begins with broad cytotoxicity or activity assays, followed by more specific mechanistic studies for promising lead compounds.

Screening_Workflow Start Synthesized Quinolin-4-ol Derivatives Primary Primary Screening (e.g., MTT for anticancer, MIC for antimicrobial) Start->Primary Hit_ID Hit Identification (Potency & Selectivity) Primary->Hit_ID Secondary Secondary/Mechanistic Assays (e.g., Caspase, JC-1, Plaque Reduction) Hit_ID->Secondary Active Lead_Opt Lead Optimization (SAR-driven chemical modification) Hit_ID->Lead_Opt Inactive/ Needs Improvement Secondary->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Secondary->In_Vivo Promising Candidate Lead_Opt->Primary

General Workflow for Biological Screening
Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a primary, high-throughput colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the color is directly proportional to the number of living, metabolically active cells. This is a crucial first step to identify compounds that have a cytotoxic effect on cancer cells.

Step-by-Step Methodology: [5][24][25]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinolin-4-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[25] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standardized and quantitative technique to determine the MIC, providing essential data on the potency of a novel antibacterial compound.[8][26]

Step-by-Step Methodology: [26][27]

  • Compound Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Quantifying Biological Activity

Summarizing quantitative data in a structured format is critical for comparing the efficacy of different derivatives and for understanding SAR.

Table 1: Anticancer Activity of Representative Quinolin-4-ol Derivatives

Compound IDSubstitution PatternCell LineAssayIC₅₀ / GI₅₀ (µM)Reference
5a 2,4-disubstitutedMCF-7MTT0.025 - 0.082[8]
HTI 21 4-substitutedHL-60MTT~1.5[9]
HTI 22 4-substitutedHL-60MTT~2.0[9]
Compound 15 4-substituted aminopyrimidineK562MTT< 10[20]
Compound 65 7-tert-butyl-substitutedMCF-7Antiproliferative0.02 - 0.04[10]

Table 2: Antimicrobial and Antiviral Activity of Representative Quinolin-4-ol Derivatives

Compound IDTarget OrganismActivity TypeMIC / EC₅₀ (µM)Reference
3ad Staphylococcus aureusAntibacterial0.004 (2 µg/mL)[22]
11 MRSAAntibacterial0.0002 (0.049 µg/mL)[11]
Elvitegravir HIV-1Antiviral (Integrase)~0.0015[3]
214 RSVAntiviral0.759[13]
Compound 4 Tobacco Mosaic Virus (TMV)Antiviral51.2% inhibition @ 500 mg/L[28]

Conclusion and Future Directions

The substituted quinolin-4-ol scaffold is a remarkably versatile and powerful platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, underpinned by diverse and clinically relevant mechanisms of action. The ability to systematically modify the core structure allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this field should focus on several key areas:

  • Target Deconvolution: For hits identified through phenotypic screening, identifying the specific molecular target is crucial for understanding the mechanism of action and enabling rational optimization.

  • Combating Drug Resistance: Designing novel quinolin-4-ols that can overcome existing resistance mechanisms, particularly in oncology and infectious diseases, remains a high priority.

  • Hybrid Molecules: Combining the quinolin-4-ol scaffold with other pharmacophores to create hybrid molecules could lead to multi-target agents with enhanced efficacy or novel mechanisms of action.

  • Advanced Drug Delivery: Formulating potent but poorly soluble quinolin-4-ol derivatives into advanced drug delivery systems could significantly improve their bioavailability and clinical utility.

By leveraging the foundational knowledge outlined in this guide and embracing innovative chemical and biological approaches, the scientific community can continue to unlock the full therapeutic potential of this exceptional class of compounds.

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A Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its inherent structural and electronic properties make it a "privileged scaffold," forming the core of numerous natural products and synthetic pharmaceuticals.[1] Quinoline derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4][5][6] This guide provides a comprehensive technical overview for professionals in drug discovery and development, delving into both foundational and modern synthetic strategies for creating novel quinoline derivatives. We will explore the causality behind key experimental choices, analyze structure-activity relationships (SAR) that drive therapeutic efficacy, present detailed experimental protocols for synthesis and characterization, and discuss future perspectives in this dynamic field of research.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, first isolated from coal tar in 1834, has evolved from a simple aromatic heterocycle into a fundamental building block for drug design.[1][7] Its rigid, planar structure provides a robust framework for introducing diverse functional groups, allowing for precise three-dimensional orientation and interaction with a multitude of biological targets.[8] This versatility is evidenced by the success of quinoline-based drugs such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin.[2][9] The quinoline nucleus serves as a versatile pharmacophore, capable of undermining essential survival mechanisms in pathogens and cancer cells through mechanisms like enzyme inhibition, DNA interaction, and disruption of heme metabolism.[5]

The diverse pharmacological profile of quinoline derivatives includes:

  • Anticancer Activity: Targeting various mechanisms including kinase inhibition, cell cycle arrest, angiogenesis inhibition, and apoptosis induction.[8][9][10][11]

  • Antimalarial Activity: Famously interfering with hemoglobin digestion and heme polymerization in the malaria parasite.[5][12]

  • Antibacterial & Antifungal Activity: Forming the basis for the potent quinolone class of antibiotics and demonstrating efficacy against drug-resistant strains.[4][13][14]

  • Antiviral Activity: Showing promise against a range of viruses, including Dengue, Zika, Influenza A (IAV), and Respiratory Syncytial Virus (RSV).[2][15][16][17][18]

Foundational Synthetic Strategies: The Classic Name Reactions

The construction of the quinoline ring system is rooted in several classic name reactions developed in the late 19th century.[19] While modern methods often offer milder conditions and greater efficiency, understanding these foundational syntheses is crucial as they form the basis for many advanced synthetic designs. The choice of a specific classic route is dictated by the desired substitution pattern on the final quinoline product.

Skraup Synthesis

The Skraup synthesis is a robust method for producing unsubstituted or simply substituted quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[19][20]

  • Causality & Rationale: The harsh, strongly acidic, and high-temperature conditions are necessary to dehydrate glycerol into acrolein (an α,β-unsaturated aldehyde), which then acts as the key building block. The sulfuric acid protonates the acrolein, activating it for nucleophilic attack by the aniline. The oxidizing agent is critical for the final aromatization step to form the stable quinoline ring. Its primary drawback is the aggressive conditions, which limit its use with sensitive functional groups.[1]

Skraup_Mechanism Skraup Synthesis Workflow cluster_start Reactants cluster_process Reaction Cascade Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein Acrolein Formation (H₂SO₄ Dehydration) Glycerol->Acrolein H₂SO₄, Δ Acrolein->Michael Cyclization Electrophilic Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation (e.g., Nitrobenzene) Dehydration->Oxidation Product Quinoline Oxidation->Product

Caption: A simplified workflow of the Skraup synthesis.

Doebner-von Miller Reaction

A more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, typically in the presence of an acid catalyst like hydrochloric acid or a Lewis acid.[21][22] This allows for the synthesis of a wider range of substituted quinolines.[19][23]

  • Causality & Rationale: The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[21] The acid catalyst is essential for activating the carbonyl group and facilitating the subsequent intramolecular electrophilic cyclization onto the aniline ring. A key challenge is the tendency for the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[24] Using a biphasic solvent system or gradual addition of the carbonyl reactant can mitigate this side reaction.[24]

DvM_Mechanism Doebner-von Miller Reaction Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Step1 1. Conjugate Addition (Michael Addition) Reactants->Step1 Intermediate1 Anilino-carbonyl Intermediate Step1->Intermediate1 Step2 2. Attack by second Aniline Intermediate1->Step2 Intermediate2 Dianilino Intermediate Step2->Intermediate2 Step3 3. Acid-Catalyzed Cyclization Intermediate2->Step3 Intermediate3 Dihydroquinoline Intermediate Step3->Intermediate3 Step4 4. Oxidation (Aromatization) Intermediate3->Step4 Product Substituted Quinoline Step4->Product

Caption: Key steps in the Doebner-von Miller reaction.

Combes Synthesis

The Combes synthesis is a reliable method for producing 2,4-substituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[19][25][26]

  • Causality & Rationale: The reaction begins with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[27] A strong acid, such as concentrated sulfuric acid, is then required to protonate the remaining carbonyl group, which activates the molecule for the rate-determining electrophilic aromatic annulation (ring closure) step.[25] The regioselectivity of the final product can be influenced by steric effects of the substituents on both the aniline and the β-diketone.[25]

Combes_Mechanism Combes Synthesis Mechanism Reactants Aniline + β-Diketone Step1 Condensation to form Schiff Base/Enamine Reactants->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Acid-Catalyzed Tautomerization & Protonation Intermediate1->Step2 Step3 Electrophilic Aromatic Cyclization (Rate-Determining) Step2->Step3 Intermediate2 Cyclized Intermediate Step3->Intermediate2 Step4 Dehydration (Aromatization) Intermediate2->Step4 Product 2,4-Disubstituted Quinoline Step4->Product

Caption: The mechanistic pathway of the Combes synthesis.

Friedländer Annulation

The Friedländer synthesis is one of the most straightforward and widely used methods for preparing polysubstituted quinolines.[28] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), catalyzed by either acid or base.[29][30][31]

  • Causality & Rationale: This reaction's versatility stems from its two possible mechanistic pathways.[30] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation. The second pathway begins with Schiff base formation between the aniline and the carbonyl partner, followed by an intramolecular aldol-type cyclization. The choice of catalyst (acid or base) can influence which pathway is favored and helps to avoid side reactions.[29] Modern variations often employ milder catalysts like iodine or Lewis acids to improve yields and substrate scope.[30][31]

Modern Synthetic Methodologies: Efficiency and Diversity

While classic methods are foundational, modern drug discovery demands greater efficiency, milder conditions, and access to more complex molecular architectures. Recent advances have focused on overcoming the limitations of traditional syntheses.[1]

  • Catalytic C-H Activation and Oxidative Annulation: These powerful techniques allow for the direct formation of the quinoline ring by creating C-C and C-N bonds from readily available starting materials.[7] Catalysts based on rhodium, ruthenium, or copper enable cascade reactions where C-H bonds are selectively activated and coupled in a single pot, offering high atom economy.[7]

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, assemble three or more reactants in a one-pot synthesis.[32] This approach is highly efficient for rapidly building molecular complexity and generating large libraries of diverse quinoline derivatives for high-throughput screening.[32]

  • Green Chemistry Approaches: To address the harsh conditions and toxic reagents of classic methods, modern protocols often employ microwave irradiation, ionic liquids, or environmentally benign catalysts like Nafion.[7][20] These methods can dramatically reduce reaction times, improve yields, and minimize waste.[7]

Synthesis_Comparison Comparison of Synthetic Approaches cluster_classic Classic Synthesis (e.g., Skraup, Doebner) cluster_modern Modern Synthesis (e.g., C-H Activation, MCRs) C_Start Simple Starting Materials (Aniline, Glycerol) C_Cond Harsh Conditions (Strong Acid, High Temp) C_Start->C_Cond C_Steps Multiple Steps/ Purification Challenges C_Cond->C_Steps C_Side Side Reactions (Polymerization, Tar) C_Steps->C_Side C_Yield Often Low to Moderate Yield C_Side->C_Yield Target Novel Quinoline Derivative C_Yield->Target M_Start Diverse/Complex Substrates M_Cond Mild Conditions (Catalysts, RT) M_Start->M_Cond M_Steps One-Pot / Cascade Reactions M_Cond->M_Steps M_Side High Selectivity M_Steps->M_Side M_Yield Often High Yield M_Side->M_Yield M_Yield->Target

Caption: Workflow comparison of classic versus modern quinoline synthesis.

Structure-Activity Relationship (SAR) in Quinoline-Based Drug Discovery

The therapeutic effect of a quinoline derivative is highly dependent on the nature and position of substituents on its core structure. SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Diagram Key Quinoline Positions for SAR Quinoline C2 Position 2: - Modulates anticancer activity - Key for Combes products Quinoline->C2 C4 Position 4: - Crucial for antimalarial activity (e.g., 4-aminoquinolines) - Site for linking side chains Quinoline->C4 C7 Position 7: - Chloro-group critical for chloroquine's activity - Influences antibacterial potency Quinoline->C7 C8 Position 8: - Site of 8-aminoquinoline antimalarials (Primaquine) - Affects toxicity profile Quinoline->C8

Caption: The quinoline scaffold highlighting key positions for functionalization.

Anticancer Agents

The anticancer activity of quinolines is often achieved by targeting specific molecular pathways in cancer cells.[10]

  • Kinase Inhibition: Many quinoline derivatives are designed as inhibitors of protein kinases like EGFR and VEGFR, which are overactive in many cancers.[8] Substitutions at the C4 position are often key for binding to the ATP pocket of these enzymes.

  • Tubulin Polymerization Inhibition: Quinoline-chalcone hybrids have shown potent anticancer activity by binding to the colchicine site of tubulin, disrupting microtubule formation and inducing cell cycle arrest.[9]

  • Apoptosis Induction: Modifications across the quinoline scaffold can lead to compounds that induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) or modulating Bcl-2 family proteins.[9][10]

Antimalarial Agents

Quinolines are vital in the fight against malaria, though resistance is a major challenge.[33]

  • 4-Aminoquinolines (e.g., Chloroquine): The 4-amino group and the 7-chloro substituent are critical. These drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with the polymerization of toxic heme into hemozoin.[5][12]

  • 8-Aminoquinolines (e.g., Primaquine): This class is active against the liver stages of the parasite.[33]

  • Overcoming Resistance: Hybrid molecules, such as ferroquine (a ferrocene-chloroquine hybrid), have been developed to combat resistance by potentially altering drug accumulation and interacting with multiple targets.[34]

Antibacterial Agents

The fluoroquinolones (e.g., ciprofloxacin) are a major class of synthetic broad-spectrum antibiotics.[13]

  • Mechanism: They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • SAR: The core quinolone structure is essential, with substituents at N1, C6, C7, and C8 modulating the spectrum of activity, potency, and pharmacokinetic properties. Recent efforts focus on designing quinoline derivatives active against resistant strains like MRSA and VRE.[13][35]

Experimental Protocols and Characterization

To ensure scientific integrity, described protocols must be robust and self-validating. Below is a representative protocol for a Friedländer synthesis, followed by a guide to characterizing the resulting product.

Detailed Protocol: Synthesis of 2-Phenylquinoline via Friedländer Annulation

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

Materials & Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzaldehyde and acetophenone in ethanol (approx. 20 mL).

  • Catalyst Addition: While stirring, add potassium hydroxide pellets to the solution. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-aminobenzaldehyde spot indicates reaction completion.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to obtain pure 2-phenylquinoline.

Characterization of Synthesized Derivatives

Cross-validation of data from multiple analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.[36]

Technique Purpose & Information Gained Typical Observations for 2-Phenylquinoline
TLC Monitors reaction progress and assesses purity of fractions.A single spot with a specific Rf value different from starting materials.
HPLC Quantifies purity and separates the final product from impurities.A sharp, single peak at a characteristic retention time, indicating >95% purity.
¹H NMR Confirms the chemical structure by showing the number, environment, and connectivity of protons.A complex aromatic region (7.0-9.0 ppm) showing signals for both the quinoline and phenyl protons with characteristic splitting patterns.
¹³C NMR Determines the number and type of carbon atoms in the molecule.The expected number of signals in the aromatic region (approx. 120-150 ppm), confirming the fused ring structure.
Mass Spec (GC-MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.A molecular ion peak (M+) corresponding to the exact mass of C₁₅H₁₁N.
FT-IR Identifies functional groups present in the molecule.Characteristic peaks for C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹).

Conclusion and Future Perspectives

The quinoline scaffold remains one of the most fruitful platforms for drug discovery. While classic synthetic routes provided the initial foundation, the field is rapidly advancing through the adoption of modern, efficient, and sustainable methodologies like C-H activation and multicomponent reactions.[1][7][32] The future of quinoline research lies in the rational design of novel derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action to combat the persistent challenge of drug resistance.[4][33] Key areas of future exploration include the development of multi-target or hybrid quinoline agents capable of acting on several pathological pathways simultaneously and the application of computational methods to predict biological activity and guide synthetic efforts more effectively.[35][37]

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The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Quinolin-4-ol Core

The quinolin-4-ol moiety, and its tautomeric form, quinolin-4-one, represent a privileged scaffold in medicinal chemistry. This heterocyclic system is the cornerstone of a vast array of biologically active compounds, from potent antibacterial agents to innovative anticancer and antiviral therapies.[1][2][3] The remarkable versatility of the quinolin-4-ol core lies in its amenability to structural modification at multiple positions, allowing for the fine-tuning of its pharmacological properties. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinolin-4-ol derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle changes in chemical structure can lead to profound differences in biological activity, equipping you with the knowledge to rationally design the next generation of quinolin-4-ol-based therapeutics.

I. The Antibacterial Powerhouse: From Quinolones to Fluoroquinolones

The most well-established therapeutic application of the quinolin-4-ol scaffold is in the realm of antibacterial agents. The evolution from the first-generation quinolones to the highly potent fluoroquinolones is a classic example of successful SAR-driven drug discovery.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The binding of fluoroquinolones to the enzyme-DNA complex traps a reaction intermediate where the DNA is cleaved, leading to a blockage of DNA synthesis and ultimately, bacterial cell death.[5]

A visual representation of this mechanism is provided below:

G cluster_0 Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Enzyme Binding Replication DNA Replication & Transcription Gyrase->Replication Relieves Supercoiling Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Gyrase->Complex Replication->DNA CellDeath Bacterial Cell Death Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase Binds to Enzyme-DNA Complex Complex->Replication Blocks Replication Fork Progression Complex->CellDeath Leads to Double-Strand Breaks

Caption: Fluoroquinolone mechanism of action targeting DNA gyrase/topoisomerase IV.

Key Structural Modifications and Their Impact on Antibacterial Activity

The antibacterial potency and spectrum of quinolin-4-ols are significantly influenced by substituents at various positions of the quinoline ring.

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, in particular, is a hallmark of many potent fluoroquinolones, enhancing their activity against a broad range of bacteria.

  • C-2 Position: While less commonly modified in classical fluoroquinolones, recent studies have explored substitutions at the C-2 position. For instance, novel 2-sulfoether-4-quinolone scaffolds have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[2]

  • C-3 Position: A carboxylic acid group at the C-3 position is a quintessential feature for the antibacterial activity of quinolones. This group is critical for binding to the DNA gyrase-DNA complex.

  • C-6 Position: The introduction of a fluorine atom at the C-6 position marked the transition from quinolones to the more potent fluoroquinolones. This substitution significantly enhances gyrase inhibition and broadens the antibacterial spectrum.

  • C-7 Position: The C-7 position is a key site for modulating the antibacterial spectrum and pharmacokinetic properties. The presence of a piperazine ring or a related heterocyclic moiety is common in many clinically successful fluoroquinolones. For example, a piperazine ring generally confers good activity against Pseudomonas aeruginosa, while a pyrrolidine ring can enhance activity against Gram-positive bacteria.

  • C-8 Position: Modifications at the C-8 position can influence the compound's photosensitizing potential and pharmacokinetic profile. A methoxy group at this position has been shown to reduce phototoxicity.

The following table summarizes the structure-activity relationships of quinolin-4-ols as antibacterial agents, with representative MIC values.

Compound N-1 Substituent C-6 Substituent C-7 Substituent Target Organism MIC (µg/mL) Reference
NorfloxacinEthylFPiperazinylE. coli0.12[4]
CiprofloxacinCyclopropylFPiperazinylP. aeruginosa0.25[4]
LevofloxacinMethylFMethylpiperazinylS. pneumoniae1.0[4]
QQ1---S. aureus1.22[6]
QQ6---E. faecalis4.88[6]
Hybrid 7b--HydroxyimidazoliumS. aureus2[7]
Hybrid 7b--HydroxyimidazoliumM. tuberculosis10[7]

II. The Emerging Frontier: Quinolin-4-ols as Anticancer Agents

In recent years, the quinolin-4-ol scaffold has gained significant attention for its potential in cancer therapy. Derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Activity

Unlike the well-defined target of their antibacterial counterparts, anticancer quinolin-4-ols often exhibit multi-targeted activities.

  • Inhibition of Signaling Pathways: Several quinolin-4-ol derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer, such as the RAS/RAF/MEK/ERK pathway.[8] By inhibiting components of this pathway, these compounds can suppress cancer cell proliferation and survival.

  • Induction of Apoptosis: Many anticancer quinolin-4-ols induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): The hypoxic microenvironment of solid tumors plays a crucial role in their progression and resistance to therapy. HIF-1α is a key transcription factor that enables cancer cells to adapt to hypoxic conditions. Some quinolin-4-one derivatives have been identified as inhibitors of HIF-1α, representing a promising strategy for targeting hypoxic tumors.[9]

Below is a diagram illustrating the inhibition of the RAS/RAF/MEK/ERK signaling pathway.

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinolin4ol Quinolin-4-ol Derivative Quinolin4ol->RAF Inhibition Quinolin4ol->MEK Inhibition

Caption: Quinolin-4-ol derivatives can inhibit the RAS/RAF/MEK/ERK signaling pathway.

Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer quinolin-4-ols is more diverse and less defined than for their antibacterial analogs. However, some general trends have emerged.

  • Substitution at C-2: Aromatic or heteroaromatic substituents at the C-2 position are often associated with potent anticancer activity. The nature and substitution pattern of this aryl group can significantly impact cytotoxicity.

  • Modifications at C-3 and C-4: The presence of a hydroxyl group at C-4 is a defining feature. Modifications at the C-3 position with various functional groups can modulate the anticancer potency.

  • The Benzene Ring (Positions C-5 to C-8): Substituents on the benzene ring of the quinoline core, such as halogens, methoxy, or nitro groups, can influence the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets.

The following table presents a selection of quinolin-4-ol derivatives and their anticancer activities.

Compound C-2 Substituent Other Substituents Cancer Cell Line IC50 (µM) Reference
Alkannin-Naphthoquinone derivativeMDA-MB-4680.63[10]
Alkannin-Naphthoquinone derivativeMCF-70.42[10]
Juglone-Naphthoquinone derivativeMDA-MB-4685.63[10]
Compound 16-Quinazolin-4-one-0.09 (HIF-1α inhibition)[9]
Compound 3g-Fused heterocycleHCT116Promising[8]
Compound 4aAryl4-aminoquinazolineKBGood[11]

III. A Novel Avenue: Quinolin-4-ols as Antiviral Agents

The exploration of quinolin-4-ols as antiviral agents is a more recent but rapidly growing field. These compounds have shown promise against a range of viruses by targeting host-cell factors, a strategy that may reduce the likelihood of viral resistance.

Mechanism of Action: Targeting Host Enzymes

A key mechanism of action for antiviral quinolin-4-ol derivatives is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[12] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for viral RNA and DNA replication. By inhibiting hDHODH, these compounds deplete the cellular pool of pyrimidines, thereby creating an environment that is inhospitable for viral replication.

A diagram illustrating the inhibition of hDHODH is shown below:

G cluster_0 De Novo Pyrimidine Synthesis Precursors Precursors DHODH Human Dihydroorotate Dehydrogenase (hDHODH) Precursors->DHODH Pyrimidines Pyrimidines (UTP, CTP) DHODH->Pyrimidines ViralRep Viral RNA/DNA Replication Pyrimidines->ViralRep Quinolin4ol Quinolin-4-ol Derivative Quinolin4ol->DHODH Inhibition

Caption: Antiviral quinolin-4-ols inhibit human DHODH, disrupting pyrimidine synthesis and viral replication.

Structure-Activity Relationship for Antiviral Activity

The SAR studies for antiviral quinolin-4-ols have identified key structural features for potent hDHODH inhibition.

  • C-2 Position: A biaryl ether substituent at the C-2 position has been found to be particularly effective for hDHODH inhibition. The nature and substitution pattern of both aryl rings are critical for high-affinity binding.

  • C-4 Position: A carboxylic acid at the C-4 position is a common feature in potent antiviral quinoline derivatives.

  • C-6 Position: A fluorine atom at the C-6 position has been shown to enhance antiviral activity.

The following table summarizes the antiviral activity of selected quinolin-4-ol derivatives.

Compound C-2 Substituent C-6 Substituent Virus EC50 (nM) Reference
C445-isopropyl-2-methyl-4-phenoxyphenylFVSV2[13]
C445-isopropyl-2-methyl-4-phenoxyphenylFWSN-Influenza41[13]
Compound 17--DENV-29200[3]
Compound 18--DENV-23900[3]

IV. Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, field-proven methodologies for the synthesis of a representative quinolin-4-ol and for key biological assays.

Synthesis of 2-Aryl-4-quinolones via Copper-Catalyzed Amidation and Camps Cyclization

This two-step protocol provides a reliable method for the synthesis of 2-aryl-4-quinolones.[5][14]

Step 1: Copper-Catalyzed Amidation of o-Halophenones

  • To an oven-dried Schlenk tube, add CuI (5 mol %), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %), and K3PO4 (2.0 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add the o-halophenone (1.0 equivalent), the aryl amide (1.2 equivalents), and anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N-(2-ketoaryl)amide intermediate.

Step 2: Base-Mediated Camps Cyclization

  • Dissolve the N-(2-ketoaryl)amide (1.0 equivalent) in a suitable solvent such as ethanol or THF.

  • Add a solution of sodium hydroxide or potassium hydroxide (3.0 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-aryl-4-quinolone.

A workflow diagram for this synthesis is presented below:

G Start o-Halophenone + Aryl Amide Step1 Step 1: Cu-Catalyzed Amidation (CuI, Ligand, Base, Toluene, 110°C) Start->Step1 Intermediate N-(2-Ketoaryl)amide Step1->Intermediate Step2 Step 2: Camps Cyclization (Base, EtOH/H2O, Reflux) Intermediate->Step2 Product 2-Aryl-4-quinolone Step2->Product

Caption: Workflow for the synthesis of 2-aryl-4-quinolones.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-4-ol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][14][16]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinolin-4-ol derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

V. Conclusion and Future Perspectives

The quinolin-4-ol scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The extensive SAR studies have provided a clear roadmap for optimizing antibacterial activity, leading to the development of life-saving fluoroquinolone antibiotics. The more recent exploration of this scaffold in the contexts of cancer and viral infections has unveiled new and exciting therapeutic possibilities.

The future of quinolin-4-ol research lies in the continued application of rational drug design principles to enhance potency, selectivity, and pharmacokinetic properties. The multi-targeting capabilities of some anticancer derivatives suggest that they may be particularly effective in overcoming drug resistance. Similarly, the targeting of host-cell factors by antiviral quinolin-4-ols offers a promising strategy to combat viral evolution and the emergence of resistant strains. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the quinolin-4-ol core is poised to remain a central and highly valuable scaffold in the ongoing quest for novel and effective medicines.

VI. References

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]

  • Intracellular action of the fluoroquinolones. When DNA gyrase and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 8, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 8, 2026, from [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Schematic representation of quinolone action with gyrase as the primary... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025, November 13). [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC - NIH. (2022, November 8). [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. (2013, April 24). [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (2019, November 28). [Link]

  • Camps Quinoline Synthesis. (n.d.). Retrieved January 8, 2026, from [Link]

  • Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Diagram of the RAS/RAF/MEK/ERK pathway showing the molecules considered... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • The RAS–RAF–MEK–ERK pathway and the potential sites of action of RAF... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Camps Quinoline Synthesis | Chem-Station Int. Ed. (2017, May 9). [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. (2015, September 18). [Link]

  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. (2022, July 14). [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. - SciSpace. (n.d.). Retrieved January 8, 2026, from [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024, March 15). [Link]

  • Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[5][14][16]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

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Physicochemical Characterization of Fluorinated Quinolines: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into the quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and modulated electronic properties.[1][2][3][4] These alterations, however, profoundly impact the molecule's fundamental physicochemical characteristics, which govern its pharmacokinetics and pharmacodynamics. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the essential physicochemical characterization of fluorinated quinolines. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights into the determination of acidity (pKa), lipophilicity (logP), aqueous solubility, and key spectroscopic and solid-state properties. Our focus is on building a self-validating system of characterization, ensuring data integrity and accelerating the journey from hit-to-lead to clinical candidate.

The Fluorine Factor: Understanding the Impact on Quinolines

The substitution of hydrogen with fluorine, the most electronegative element, introduces a powerful local dipole and a bond of exceptional strength (C-F).[1] This is not a subtle tweak but a fundamental alteration of the molecule's electronic and steric landscape. In the context of the quinoline core, a privileged scaffold in drug discovery, these changes manifest in several critical ways:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly lowers the pKa of the quinoline nitrogen.[1][5] This reduction in basicity can be advantageous, as a less basic compound may exhibit improved membrane permeability and, consequently, better oral bioavailability.[1]

  • Altered Lipophilicity (logP): Fluorine's effect on lipophilicity is complex. While a single fluorine atom is often considered a "lipophilic hydrogen," highly fluorinated groups like trifluoromethyl (-CF3) dramatically increase lipophilicity.[3] This property must be carefully balanced, as high lipophilicity can improve target binding but may also lead to decreased solubility and increased off-target toxicity.[1]

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] Fluorine is often strategically placed to block metabolically labile positions, thereby increasing the compound's in vivo half-life.[4]

This guide will systematically address the analytical techniques required to quantify these fluorine-induced property modifications.

Acidity Constant (pKa) Determination

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor interactions. For fluorinated quinolines, accurately determining the pKa is the first step in understanding its potential in vivo behavior.

Causality in Method Selection

Potentiometric titration is the gold-standard method due to its precision and direct measurement of protonation equilibria. Spectrophotometric methods serve as a robust alternative, particularly for compounds with low solubility or when only small quantities are available.

Experimental Protocol: Potentiometric Titration
  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve the fluorinated quinoline in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited, and then dilute with deionized water to a final known concentration (e.g., 1-5 mM). The percentage of co-solvent should be kept to a minimum (<5%) to reduce its effect on the apparent pKa.

  • Titration: Place the solution in a thermostatted vessel and bubble with nitrogen to exclude atmospheric CO2. Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve using appropriate software that applies a derivative function or fits the data to the Henderson-Hasselbalch equation.

Trustworthiness & Self-Validation

The protocol's integrity is maintained by the initial three-point pH calibration and the use of a standardized titrant. Running a blank titration (co-solvent and water) is crucial to correct for any background effects. For novel scaffolds, validating the result with a complementary method, such as UV-Vis spectrophotometry, provides an additional layer of confidence.

Diagram: pKa Determination Workflow

pKa_Workflow start_end start_end process process decision decision data data A Start: Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B C Titrate with Standardized Acid (HCl) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Calculate Inflection Point (1st Derivative) E->F G Result: pKa Value F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Measurement

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and target engagement.[1] The octanol-water partition coefficient (P) is the industry standard, typically expressed as its logarithm (logP).

Causality in Method Selection

The traditional shake-flask method is definitive but can be labor-intensive. For fluorinated compounds, the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly elegant and straightforward alternative that leverages the unique properties of the fluorine atom.[6][7] It does not require UV activity and avoids the need for precise mass or volume measurements for the analyte.[6]

Experimental Protocol: ¹⁹F NMR-Based Shake-Flask Method
  • Principle: This method relies on the integration ratio of the ¹⁹F NMR signals of the test compound and a water-insoluble fluorinated reference standard before and after partitioning between n-octanol and water.[6]

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then separating the phases.

  • Sample Preparation: In a vial, dissolve the fluorinated quinoline (test compound) and a suitable fluorinated reference standard (e.g., trifluorotoluene) in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of pre-saturated water to the vial. Seal and shake vigorously for 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the octanol and water layers.

  • NMR Analysis: Carefully take an aliquot from both the n-octanol layer and the water layer. Add each aliquot to a separate NMR tube containing a deuterated solvent (e.g., CDCl₃ for the octanol phase, D₂O for the water phase).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum for both samples.

  • Data Analysis: Determine the integration ratio of the test compound to the reference standard in both the octanol (Ratio_oct) and water (Ratio_wat) phases. The logP is calculated using the formula: logP = log(Ratio_oct / Ratio_wat)

Trustworthiness & Self-Validation

The internal reference standard is key to this method's reliability, as it normalizes for concentration and sample volume variations.[6] The reference must be insoluble in water and have a ¹⁹F signal that is well-resolved from the test compound. Reproducibility is confirmed by running the experiment in triplicate.[6]

Aqueous Solubility Determination

Poor aqueous solubility is a primary reason for the failure of drug candidates.[8][9][10] It is essential to determine this parameter early and accurately. Solubility is typically measured as the saturation concentration of a compound in a given solvent at a specific temperature.[10]

Causality in Method Selection

The shake-flask method is the thermodynamic equilibrium solubility standard.[11] For higher throughput, kinetic solubility assays using nephelometry are effective for early-stage screening.[8] Nephelometry measures the light scattered by undissolved particles, providing a rapid assessment of precipitation.[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure the temperature is controlled (e.g., 25°C or 37°C).

  • Sample Preparation: Add an excess amount of the solid fluorinated quinoline to a vial containing the buffer. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtering through a 0.22 µm syringe filter compatible with the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration is the equilibrium solubility of the compound in that specific medium.

Trustworthiness & Self-Validation

Visual confirmation of excess solid in the vial at the end of the experiment validates that saturation was achieved. The choice of filter is critical; a pre-test should be run to ensure the compound does not adsorb to the filter material. Analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

Spectroscopic and Solid-State Characterization

A. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For any organofluorine compound, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[12][13]

  • Expert Insight: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment, spanning a range of over 800 ppm.[13] This provides a highly detailed fingerprint of the fluorinated portions of the molecule.[14] Combining ¹⁹F NMR with computational chemistry can help identify and quantify metabolites or degradation products in complex mixtures.[15]

B. UV-Vis Spectroscopy

The quinoline core is a chromophore, and its UV-Vis absorption spectrum provides information about the electronic transitions within the conjugated system.[16][17]

  • Expert Insight: The position and intensity of absorption bands (e.g., π-π* and n-π* transitions) are sensitive to substitution on the quinoline ring and the polarity of the solvent.[17][18] This technique is often used to monitor reactions, assess purity, and can be employed in spectrophotometric pKa or solubility determinations.[16]

C. X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

  • Expert Insight: This technique is not just for structure confirmation. It reveals crucial information about intermolecular interactions, such as hydrogen bonds and π-π stacking, which are influenced by the presence of fluorine.[19][20] Understanding the crystal packing is vital for interpreting solid-state properties like melting point and for identifying potential polymorphs, which can have different solubilities and bioavailabilities.

Diagram: The Interconnectivity of Physicochemical Properties

Properties_Logic core core primary primary secondary secondary outcome outcome FQ Fluorinated Quinoline pKa pKa FQ->pKa (Ionization) logP logP / logD FQ->logP (Lipophilicity) Sol Solubility pKa->Sol Perm Permeability pKa->Perm logP->Sol logP->Perm ADME ADME Profile Sol->ADME Perm->ADME

Caption: Logical relationship between core physicochemical properties and the resulting ADME profile.

Data Synthesis and Interpretation

The true power of this characterization workflow lies in the synthesis of the individual data points into a cohesive molecular profile. The data should be compiled into a structured format for easy comparison across a series of analogs.

Illustrative Data Summary Table
Compound IDFluorine PositionpKalogPSolubility (pH 7.4, µM)
QN-HNone4.92.1150
QN-6F6-F3.82.4125
QN-7CF37-CF₃3.13.915
QN-8F8-F3.52.390

This table contains illustrative data for demonstration purposes.

Interpretation: From this illustrative data, a scientist can draw clear structure-property relationships. The introduction of fluorine consistently lowers the pKa, with the electron-withdrawing -CF₃ group having the most dramatic effect.[1][3] Similarly, the -CF₃ group significantly increases the logP and decreases aqueous solubility, highlighting the critical trade-offs that must be managed during lead optimization.[1][3]

Conclusion

The physicochemical characterization of fluorinated quinolines is a multi-faceted process that forms the bedrock of successful drug development. By employing robust, self-validating protocols and, more importantly, by understanding the causal links between experimental choices and the data they generate, researchers can build a comprehensive profile of their compounds. This detailed understanding of pKa, logP, solubility, and structural features allows for more rational design decisions, ultimately de-risking development and increasing the probability of advancing potent, safe, and effective medicines.

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The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this framework has ushered in a new era of drug discovery, yielding derivatives with enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive exploration of trifluoromethyl quinoline derivatives, delving into their synthesis, multifaceted biological activities, and the intricate molecular mechanisms that underpin their therapeutic potential. We will examine their significant roles as antimalarial, anticancer, antiviral, antibacterial, antifungal, and neuroprotective agents, supported by detailed experimental protocols, comparative quantitative data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of established knowledge and recent advancements in this dynamic field of medicinal chemistry.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group has become a cornerstone of modern drug design due to its unique electronic properties and steric profile. Its high electronegativity and lipophilicity significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When appended to the quinoline scaffold, the CF3 group can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the in vivo half-life of the drug.[1]

  • Increase Lipophilicity: This property can improve membrane permeability and cellular uptake, leading to better bioavailability.[1]

  • Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the basicity of the quinoline nitrogen, influencing drug-receptor interactions and solubility.

  • Improve Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

These advantageous properties have propelled the development of a diverse array of trifluoromethyl quinoline derivatives with significant therapeutic promise across various disease areas.

Synthetic Strategies for Trifluoromethyl Quinolines

The construction of the trifluoromethyl-substituted quinoline core can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust method for preparing 4-hydroxyquinolines, which can be further functionalized. The reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[2][3]

  • Condensation: A mixture of 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoroacetoacetate is heated to form the corresponding β-aminoacrylate intermediate.

  • Cyclization: The intermediate is heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, at approximately 250°C to induce thermal cyclization, yielding the 4-hydroxyquinoline product.[2][4]

Skraup-Doebner-Von Miller Synthesis

The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] A modification of this, the Doebner-von Miller reaction, allows for the synthesis of 2-substituted quinolines. Condensation of α,β‐unsaturated trifluoromethyl ketones with anilines can afford 2‐trifluoromethyl quinolines.[7]

  • Reaction Setup: To a mixture of a trifluoromethyl-substituted aniline in a suitable solvent, add glycerol and a strong acid catalyst (e.g., sulfuric acid).

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.

  • Heating: Heat the reaction mixture to promote the cyclization and aromatization steps.

  • Work-up and Purification: After completion of the reaction, the mixture is neutralized, and the product is extracted and purified by chromatography or recrystallization.

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave irradiation, have been employed to significantly reduce reaction times and improve yields in quinoline synthesis.

  • Reaction Mixture: In a microwave-safe vial, combine the aniline and diethyl ethoxymethylenemalonate.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the desired temperature for a specified time.

  • Isolation: After cooling, the precipitated product is filtered, washed, and dried.

Diverse Biological Activities of Trifluoromethyl Quinoline Derivatives

The trifluoromethyl quinoline scaffold has demonstrated remarkable versatility, exhibiting a broad spectrum of biological activities.

Antimalarial Activity

Quinolines have a long and storied history in the fight against malaria, with quinine and chloroquine being cornerstone therapies for decades. Trifluoromethyl derivatives, such as mefloquine, have been developed to combat drug-resistant strains of Plasmodium falciparum.

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][9] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline derivatives are believed to interfere with this process by forming a complex with heme, preventing its detoxification and leading to parasite death.[8][10][11]

DOT Script for Antimalarial Mechanism of Action

G cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization TFQ_Heme_Complex TFQ-Heme Complex Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Heme_Polymerase Heme Polymerase TFQ Trifluoromethyl Quinoline Derivative TFQ->Heme Complexation TFQ_Heme_Complex->Heme_Polymerase cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics cluster_drug_action Drug Action Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Microtubules->Tubulin Depolymerization TFQ Trifluoromethyl Quinoline Derivative TFQ->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

The quinoline scaffold is a common feature in many kinase inhibitors. Trifluoromethyl quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as serum and glucocorticoid-regulated kinase 1 (SGK1). [12] Table 2: Anticancer Activity of Selected Trifluoromethyl Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-60 (Leukemia)10 ± 2.5[13]
Compound 8b (2-anilinoquinoline derivative)PC3 (Prostate)Not specified, but potent[12]
Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl quinoline derivatives as antiviral agents, particularly against emerging viral threats like the Zika virus (ZIKV).

Mechanism of Action: Some trifluoromethyl quinoline derivatives have been shown to inhibit the replication of ZIKV. [14]While the exact mechanism is still under investigation, it is hypothesized that these compounds may target viral enzymes essential for replication, such as the NS5 RNA-dependent RNA polymerase, or interfere with other stages of the viral life cycle, such as autophagy. [14][15][16]

DOT Script for Antiviral Mechanism of Action

cluster_host_cell Host Cell cluster_drug_action Drug Action ZIKV Zika Virus Viral_Replication Viral Replication ZIKV->Viral_Replication Infection No_Progeny_Virions Inhibition of Viral Progeny TFQ Trifluoromethyl Quinoline Derivative TFQ->Viral_Replication Inhibition

Caption: Proposed mechanism of antiviral action against Zika virus.

Antibacterial and Antifungal Activities

Trifluoromethyl quinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Certain derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [17] Antifungal Activity: Halogenated quinoline analogues have exhibited antifungal activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. [18] Table 3: Antibacterial and Antifungal Activity of Selected Trifluoromethyl Quinoline Derivatives

CompoundPathogenMIC (µg/mL)Reference
4-amino-6-ether-substituted quinoline derivative 2MRSA3.0[17]
Quinoline-2-one derivative 6cMRSA0.75[19]
Fluorinated quinoline analog 2gRhizoctonia solani>80% inhibition at 50 µg/mL[20][21]
Fluorinated chalcone B3Candida albicansPotent[22]
Neuroprotective Activity

There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases. While research in this area for trifluoromethyl quinolines is still emerging, related quinoline compounds have shown promise.

Mechanism of Action: One potential mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl quinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.

  • Position of the Trifluoromethyl Group: The placement of the CF3 group at different positions on the quinoline ring can significantly impact activity. For instance, in some antimalarial compounds, a 2,8-bis(trifluoromethyl) substitution pattern is associated with enhanced potency. [23]* Substituents at the 4-position: The nature of the substituent at the 4-position is often critical for activity. For example, 4-aminoquinolines are a well-established class of antimalarials, and modifications to the amino side chain can modulate potency and pharmacokinetic properties.

  • Other Substituents: The introduction of other functional groups, such as halogens or methoxy groups, at various positions can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity. For example, in some antimalarial quinolones, 6-chloro and 7-methoxy moieties have been identified as important pharmacophores. [24]

Pharmacokinetics and Clinical Development

The incorporation of the trifluoromethyl group generally imparts favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. [1]However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a given derivative will depend on the interplay of all its structural features.

While many trifluoromethyl quinoline derivatives have shown promising preclinical activity, their progression into clinical trials is an ongoing area of research. Some quinoline-based drugs are already in clinical use for various indications, and it is anticipated that novel trifluoromethyl derivatives will continue to enter the clinical pipeline. For instance, certain quinoline derivatives have been evaluated in clinical trials for cancer. [25]

Future Perspectives and Conclusion

Trifluoromethyl quinoline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent and metabolically robust drug candidates with a wide range of therapeutic applications.

Future research in this area will likely focus on:

  • Rational Design: Utilizing computational modeling and structure-based drug design to develop more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of trifluoromethyl quinoline derivatives for other diseases, such as inflammatory and metabolic disorders.

  • Combination Therapies: Evaluating the efficacy of these derivatives in combination with other therapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

  • Advanced Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to access a wider diversity of trifluoromethyl quinoline analogues.

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Harnessing an Atomic Superpower: Strategic Fluorine Substitution to Modulate Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Parallel to its storied history, the element fluorine has emerged as a strategic tool in modern drug design, prized for its ability to profoundly modulate molecular properties.[3][4][5][6] This guide delves into the powerful synergy achieved by combining these two entities. We will explore the causal mechanisms by which the substitution of fluorine atoms onto the quinoline framework dramatically alters bioactivity, pharmacokinetics, and metabolic stability. Moving beyond a mere catalog of effects, this document provides field-proven insights into the rationale behind experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this dynamic area of research.

The Rationale: Why Fluorine is a Game-Changer in Drug Design

The strategic incorporation of fluorine is far more than a simple bioisosteric replacement for hydrogen.[7][8] Its unique and potent physicochemical properties allow medicinal chemists to fine-tune a molecule's behavior in a biological system with a precision that few other elements can offer.[9][10] Understanding these foundational principles is critical to appreciating its impact on the quinoline scaffold.

  • Profound Electronic Influence: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] This can significantly lower the pKa of nearby basic groups, such as the quinoline nitrogen or side-chain amines. This modulation is a critical lever for controlling a compound's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and ability to interact with off-target channels like hERG.[4][8]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] By strategically placing fluorine at known metabolic "soft spots" (e.g., para-positions of phenyl rings or benzylic carbons), chemists can effectively block hydroxylation, thereby increasing the metabolic stability and extending the in-vivo half-life of a drug candidate.[3][5]

  • Enhanced Lipophilicity and Permeability: Despite its high electronegativity, fluorine substitution often increases a molecule's lipophilicity (logP).[3][11] This seemingly counterintuitive effect stems from the fact that the C-F bond is poorly polarizable. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, leading to better absorption and distribution.[3][5]

  • Conformational Control and Binding Affinity: Fluorine's stereoelectronic properties can enforce a specific molecular conformation that is more favorable for binding to a biological target.[3][5] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, enhancing binding affinity and potency in ways that a C-H bond cannot.[4][11]

Case Study: The Fluoroquinolone Antibiotics - A Paradigm of Success

The most commercially and clinically successful application of fluorine substitution on the quinoline core is undoubtedly the fluoroquinolone class of antibiotics. The journey from the first quinolone, nalidixic acid, to modern broad-spectrum agents like ciprofloxacin and levofloxacin is a masterclass in strategic fluorination.

Mechanism of Action

Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[12] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][14][15] These enzymes are critical for managing DNA topology during replication. The drugs trap these enzymes in a complex with cleaved DNA, forming a ternary drug-enzyme-DNA complex that blocks the movement of the replication fork.[14][16] This leads to double-stranded DNA breaks and, ultimately, rapid bacterial cell death.[][16]

A key insight into their broad-spectrum activity is the differential targeting of these enzymes.

  • In Gram-negative bacteria , the primary target is DNA gyrase.[][16]

  • In Gram-positive bacteria , the primary target is generally topoisomerase IV.[14][16]

The Critical Role of the C-6 Fluorine

The breakthrough that transformed quinolones into a clinical powerhouse was the introduction of a fluorine atom at the C-6 position of the quinoline ring.[] This single atomic substitution has two profound, synergistic effects:

  • Enhanced Target Affinity: The C-6 fluorine significantly increases the compound's inhibitory activity against DNA gyrase.[3][]

  • Improved Cell Penetration: The fluorine atom enhances the molecule's ability to permeate the bacterial cell membrane, increasing its intracellular concentration and overall potency.[]

The following diagram illustrates the established mechanism of action for this important drug class.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Expanding Horizons: Fluorinated Quinolines in Oncology

Building on the success in infectious disease, researchers are now actively exploring fluorinated quinolines as potent anticancer agents.[1][2] The mechanism often involves targeting the eukaryotic analogues of bacterial topoisomerases, particularly topoisomerase II , which is crucial for managing DNA topology during the rapid proliferation of cancer cells.[17]

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural requirements for the anticancer activity of fluorinated quinolines.

  • A fluorine atom at the C-6 position often appears to be crucial for antiproliferative activity, mirroring its importance in antibacterial agents.[17]

  • The position and number of fluorine substitutions can dramatically influence cytotoxicity. For example, in one study on Triple-Negative Breast Cancer (TNBC) cells, a meta,para-difluoro substituted derivative showed a 2-fold improvement in potency compared to an ortho,para-substituted analogue.[18]

  • The nature of the fluorinated group matters. A direct C-F substitution on an aromatic ring was found to be significantly more potent than a trifluoromethyl (-CF3) group at the same position.[18]

Quantitative Data: Cytotoxicity of Fluorinated Quinolines

The following table summarizes representative data from studies evaluating the cytotoxic effects of novel fluorinated quinoline derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Source
6a 3'-FluoroMDA-MB-468 (TNBC)5.0[18][19]
6b 4'-FluoroMDA-MB-468 (TNBC)5.0[18][19]
6d 3',4'-DifluoroMDA-MB-468 (TNBC)2.5[18][19]
6f 2',5'-DifluoroMDA-MB-468 (TNBC)2.5[18][19]
45 4-FluorobenzylSKOV-3 (Ovarian)16.21[17]
46 2-FluorobenzylSKOV-3 (Ovarian)18.32[17]
47 4-BromobenzylA549 (Lung)18.34[17]

Data demonstrates the potent, low-micromolar activity achievable through strategic fluorination, particularly against aggressive cancers like TNBC.

Antimalarial and Antifungal Applications

The versatility of the fluorinated quinoline scaffold extends to other therapeutic areas, including parasitic and fungal infections.

  • Antimalarial Activity: The quinoline core is the basis for historical antimalarials like chloroquine.[20][21] Modern research focuses on incorporating fluorine or trifluoromethyl groups to enhance potency and, crucially, to overcome the growing problem of drug resistance in Plasmodium falciparum strains.[20][22] Studies have shown that a fluoro group at the C-6 position can lead to a significant increase in antimalarial activity.[20]

  • Antifungal Activity: Novel fluorinated quinoline analogs have demonstrated significant antifungal properties. In a recent study, derivatives were synthesized and tested against various fungal pathogens.[23][24] Compounds with electron-donating groups and a fluorine atom on the quinoline ring showed potent activity (>80% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum.[23][24]

Experimental Design and Protocols

A self-validating research program for developing novel fluorinated quinolines requires a logical, iterative workflow that integrates synthesis, purification, characterization, and biological evaluation.

General Research & Development Workflow

G A Lead Identification (e.g., Quinoline Scaffold) B In Silico Design (Fluorine Substitution Strategy) A->B C Chemical Synthesis (e.g., Suzuki Coupling, Skraup Reaction) B->C D Purification & Characterization (Chromatography, NMR, HRMS) C->D E In Vitro Bio-Assay (e.g., MTT, Target Enzyme) D->E F SAR Analysis (Structure-Activity Relationship) E->F Generate Data G Lead Optimization (Iterative Redesign) F->G Inform Design H Advanced Studies (In Vivo, ADME/Tox) F->H Promising Candidate G->B Iterate

Caption: Iterative workflow for fluorinated quinoline drug discovery.

Protocol 1: Representative Synthesis of a Fluorinated Quinoline Derivative

Objective: To synthesize a 6-Aryl-quinoline derivative via Suzuki coupling, a robust and versatile method for forming C-C bonds. This protocol is adapted from methodologies used in the synthesis of anticancer quinolines.[18]

Materials:

  • Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (Starting material, 1.0 equiv)

  • Appropriate fluorophenylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Sodium Carbonate (Na₂CO₃) (Base)

  • DMF:H₂O (10:1) (Solvent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-bromoquinoline starting material (1.0 equiv), the fluorophenylboronic acid (1.2 equiv), and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Add the DMF:H₂O solvent mixture via syringe. Bubble nitrogen through the solution for 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Check: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base (Na₂CO₃) is required for the transmetalation step. The inert atmosphere prevents oxidative degradation of the catalyst, ensuring reaction efficiency.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure fluorinated quinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized fluorinated quinoline against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized fluorinated quinoline compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

    • Trustworthiness Check: Including a vehicle control is critical to ensure that the solvent (DMSO) is not responsible for any observed cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic application of fluorine to the quinoline scaffold is a proven and powerful strategy in medicinal chemistry. From the revolutionary impact on antibacterial therapy to the promising developments in oncology and beyond, fluorine substitution consistently demonstrates its ability to enhance potency, improve pharmacokinetic profiles, and overcome biological barriers.

The future of this field is bright, with several exciting avenues of exploration:

  • Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a widely used radiolabel for PET imaging.[3][5] Developing ¹⁸F-labeled quinoline inhibitors will allow for non-invasive, real-time imaging of drug distribution and target engagement in preclinical and clinical settings, bridging the gap between chemistry and clinical pharmacology.[25]

  • Advanced Synthetic Methods: The development of novel late-stage fluorination techniques is expanding the toolkit for medicinal chemists, allowing for the precise introduction of fluorine into complex molecules at later synthetic steps. This accelerates the drug discovery process and broadens the accessible chemical space.

  • Multi-Targeted Agents: The inherent versatility of the quinoline ring allows for the design of hybrid molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

By continuing to integrate a deep understanding of fluorine's unique properties with rational drug design, the scientific community is well-positioned to unlock the next generation of highly effective quinoline-based therapeutics.

References

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The Quinolin-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular frameworks, known as "privileged scaffolds," consistently appear in a multitude of biologically active compounds.[1][2][3] The quinolin-4-one nucleus is a prominent example of such a scaffold, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[4][5] This guide offers an in-depth exploration of the quinolin-4-one scaffold, from its fundamental synthesis to its role in approved therapeutics, providing a comprehensive resource for professionals in the field of drug discovery.

The Quinolin-4-one Core: Chemical Identity and Significance

The quinolin-4-one scaffold consists of a bicyclic system where a benzene ring is fused to a pyridin-4-one ring. This structure is also referred to as quinolone or 4-quinolone.[4][6] Its significance in drug discovery stems from several key features:

  • Structural Versatility: The quinolin-4-one ring system is amenable to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4]

  • Bioactivity Spectrum: Derivatives of this scaffold have demonstrated a remarkable range of biological effects, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][5]

  • Proven Therapeutic Value: The quinolin-4-one core is present in numerous FDA-approved drugs, most notably the highly successful class of fluoroquinolone antibiotics.[4][7][8]

The inherent "druggability" and well-established synthetic accessibility of the quinolin-4-one moiety solidify its status as a privileged structure in the design of new therapeutic agents.[2]

Synthetic Methodologies: Constructing the Core

The synthesis of the quinolin-4-one scaffold can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern.

Key Synthetic Routes:
  • Gould-Jacobs Reaction: This is one of the most widely used methods, involving the reaction of an aniline with an ethoxymethylenemalonic ester or a similar derivative. The resulting intermediate undergoes thermal cyclization to form the quinolin-4-one ring system. Subsequent hydrolysis and decarboxylation yield the final product. This method is particularly useful for synthesizing many commercially available antibiotics like norfloxacin.[4]

  • Conrad-Limpach-Knorr Synthesis: This approach involves the condensation of anilines with β-ketoesters. The reaction conditions (e.g., temperature) can be controlled to selectively produce either quinolin-4-one or quinolin-2-one isomers.

  • Camps Cyclization: This method utilizes an intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form the quinolin-4-one ring.

  • Palladium-Catalyzed Carbonylation: More modern approaches include palladium-catalyzed reactions that can construct the quinolin-4-one core, often under milder conditions. These reactions typically use carbon monoxide as the source of the carbonyl group.[4]

Synthesis cluster_GJ Gould-Jacobs Reaction cluster_CLK Conrad-Limpach-Knorr Synthesis Aniline_GJ Aniline Intermediate_GJ Anilinomethylenemalonate Aniline_GJ->Intermediate_GJ Condensation EMME Ethoxymethylenemalonate EMME->Intermediate_GJ Cyclization_GJ Thermal Cyclization Intermediate_GJ->Cyclization_GJ Ester_GJ 4-Hydroxy-3-ethoxy- carbonylquinoline Cyclization_GJ->Ester_GJ Final_GJ Quinolin-4-one Ester_GJ->Final_GJ Hydrolysis & Decarboxylation Aniline_CLK Aniline Intermediate_CLK β-Anilinoacrylate Aniline_CLK->Intermediate_CLK Condensation Ketoester β-Ketoester Ketoester->Intermediate_CLK Final_CLK Quinolin-4-one Intermediate_CLK->Final_CLK Cyclization

Caption: Key synthetic pathways to the quinolin-4-one scaffold.

A Spectrum of Biological Activities

The versatility of the quinolin-4-one scaffold has led to the discovery of derivatives with a wide range of therapeutic applications.

Biological Activity Example Compound(s) Mechanism of Action / Target Quantitative Data (IC₅₀ / MIC)
Antibacterial Ciprofloxacin, LevofloxacinInhibition of bacterial DNA gyrase and topoisomerase IV[9]MIC: 0.008 - 2 µg/mL against various bacteria
Anticancer Ciprofloxacin, LomefloxacinInduction of apoptosis, inhibition of topoisomerases[4]Ciprofloxacin: IC₅₀ ~75 µM (Lung cancer cells)[4]
Antiviral ElvitegravirInhibition of HIV integrase[4]IC₅₀: ~7 nM against HIV-1[4]
Cystic Fibrosis IvacaftorPotentiator of the CFTR protein channel[4]EC₅₀: ~100 nM for CFTR potentiation
Anti-inflammatory NedocromilMast cell stabilizer-
Antimalarial -Interference with hemoglobin digestion in the parasite[10]-

Data compiled from multiple sources.[4][9][10] Values are approximate and vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Studies

The biological activity of quinolin-4-one derivatives can be significantly altered by modifying the substituents at various positions on the bicyclic ring. Understanding these SARs is crucial for rational drug design.[11][12]

  • Position 1 (N1): Substitution at the N1 position is critical for antibacterial activity. Small alkyl or cycloalkyl groups, such as cyclopropyl in ciprofloxacin, often enhance potency.[11]

  • Position 3 (C3): A carboxylic acid group at the C3 position is essential for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase-DNA complex.[12]

  • Position 4 (C4): The 4-oxo group is a key feature for antibacterial activity, participating in the binding to the DNA-enzyme complex through a magnesium ion bridge.[9]

  • Position 6 (C6): The introduction of a fluorine atom at the C6 position dramatically increases antibacterial potency and broadens the spectrum of activity, a hallmark of the fluoroquinolone class.[11]

  • Position 7 (C7): A heterocyclic substituent, such as a piperazine ring, at the C7 position enhances antibacterial activity, particularly against Gram-negative bacteria, and improves pharmacokinetic properties.[11]

SAR Scaffold N1_label N1: Crucial for antibacterial activity (e.g., cyclopropyl). N1_label->Scaffold C3_label C3: Carboxylic acid is essential for DNA gyrase binding. C3_label->Scaffold C6_label C6: Fluoro group enhances potency and spectrum. C6_label->Scaffold C7_label C7: Heterocycle (e.g., piperazine) improves activity and PK. C7_label->Scaffold C4_label C4-Oxo: Key for binding to DNA-enzyme complex. C4_label->Scaffold

Caption: Structure-Activity Relationship (SAR) map of the quinolin-4-one scaffold.

Mechanism of Action: The Case of Fluoroquinolones

The antibacterial action of fluoroquinolones is well-characterized and serves as an excellent example of the therapeutic potential of the quinolin-4-one scaffold. These drugs target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9]

By binding to these enzymes and the bacterial DNA, fluoroquinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved. This inhibition of the DNA ligation step leads to the fragmentation of the bacterial chromosome, which in turn triggers the SOS response and ultimately results in bacterial cell death.[9]

MoA Fluoroquinolone Fluoroquinolone (Quinolin-4-one derivative) TernaryComplex Stable Ternary Complex (Drug-Enzyme-DNA) Fluoroquinolone->TernaryComplex TargetEnzymes Bacterial DNA Gyrase & Topoisomerase IV TargetEnzymes->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex Cleavage Inhibition of DNA Ligation TernaryComplex->Cleavage Fragmentation Chromosome Fragmentation Cleavage->Fragmentation CellDeath Bacterial Cell Death Fragmentation->CellDeath

Caption: Mechanism of action of fluoroquinolone antibiotics.

From Scaffold to Market: Approved Drugs

The therapeutic success of the quinolin-4-one scaffold is evidenced by the number of approved drugs containing this core structure.

Drug Name Brand Name Indication Year of Approval (FDA)
Norfloxacin NoroxinUrinary Tract Infections1986
Ciprofloxacin CiproVarious bacterial infections1987
Ofloxacin FloxinVarious bacterial infections1990
Levofloxacin LevaquinVarious bacterial infections1996
Moxifloxacin AveloxRespiratory and other infections1999
Elvitegravir VitektaHIV infection2014[4]
Ivacaftor KalydecoCystic Fibrosis2012[4]
Delafloxacin BaxdelaSkin infections2017
Bosutinib BosulifChronic Myelogenous Leukemia2012[7][13]
Cabozantinib Cometriq, CabometyxThyroid, Kidney, Liver Cancer2012[7][13]

This is a representative list and not exhaustive. Approval years are for the initial FDA approval.[4][7][13]

Experimental Protocol: Synthesis of a 4-Hydroxy-2-methylquinoline

This protocol describes a representative synthesis of a quinolin-4-one derivative via the Conrad-Limpach-Knorr synthesis.

Objective: To synthesize 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (or high-boiling point solvent)

  • Ethanol

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Step 1: Condensation: In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate. Add a catalytic amount of concentrated sulfuric acid.

  • Step 2: Reaction: Gently warm the mixture to approximately 60-70°C for 30 minutes with stirring. The reaction is typically exothermic.

  • Step 3: Water Removal: Increase the temperature to 110-120°C to remove the water formed during the condensation reaction.

  • Step 4: Cyclization: Add the resulting β-anilinoacrylate intermediate to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250°C. Maintain this temperature for 15-20 minutes to effect cyclization.

  • Step 5: Workup: Allow the reaction mixture to cool. The product will precipitate. Filter the solid product and wash it with a suitable solvent like ethanol or ether to remove the high-boiling solvent.

  • Step 6: Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4-hydroxy-2-methylquinoline.

  • Step 7: Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the synthesis is validated at each stage. The formation of the intermediate can be monitored by TLC. The final product's identity is unequivocally confirmed by spectroscopic data matching the expected structure and by a sharp melting point consistent with literature values.

A Framework for Discovery: The Quinolin-4-one Workflow

The development of a new drug based on the quinolin-4-one scaffold follows a structured workflow common in medicinal chemistry.

Workflow A Scaffold Identification (Quinolin-4-one) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (HTS) (Phenotypic or Target-based) B->C D Hit Identification C->D E Lead Generation (SAR Studies) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: Drug discovery workflow for quinolin-4-one based compounds.

Conclusion and Future Perspectives

The quinolin-4-one scaffold is a testament to the power of privileged structures in drug discovery. Its journey from a core component of early antimalarials to the backbone of modern antibiotics and anticancer agents highlights its remarkable chemical and biological versatility.[4][5][14] The ease of synthesis and the potential for diverse functionalization ensure that the quinolin-4-one core will remain a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on developing derivatives with novel mechanisms of action to combat drug resistance, exploring new therapeutic areas, and designing highly selective agents with improved safety profiles. The rich history and proven success of this scaffold provide a solid foundation for these future innovations.

References

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Methodological & Application

Application Note: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol as a Versatile Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of human diseases, most notably cancer. This has made them premier targets for therapeutic intervention. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2] This application note provides a detailed technical guide on the use of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol , a highly functionalized quinoline derivative, in kinase inhibitor screening campaigns. We will explore the rationale behind its use, provide detailed protocols for its characterization from primary screening to IC₅₀ determination, and discuss its potential as a foundational scaffold for lead optimization.

Introduction: The Strategic Value of the Quinoline Scaffold

The relentless pursuit of novel kinase inhibitors requires starting points that are both biologically relevant and chemically tractable. Quinoline-containing compounds have emerged as exceptionally versatile scaffolds in this endeavor.[2] Their heterocyclic benzopyridine structure can effectively mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the highly conserved ATP-binding site of many kinases.[1] The true power of the quinoline scaffold, however, lies in its capacity for chemical modification. Substituents at various positions on the rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

This compound is a prime example of a strategically designed screening compound. Its key features include:

  • Quinolin-4-ol Core: This substructure (which exists in tautomeric equilibrium with quinolin-4-one) is a known pharmacophore for kinase inhibition, engaging in crucial hydrogen bond interactions within the ATP pocket.[4]

  • Trifluoromethyl (CF₃) Group (Position 2): This strongly electron-withdrawing group can significantly enhance binding affinity and improve metabolic stability.

  • Halogenation (Fluoro at C6, Bromo at C3): The fluorine atom can improve cell permeability and binding interactions, while the bromine at the 3-position provides a lipophilic substituent and a reactive handle for further chemical elaboration in lead optimization studies.[3]

This guide provides the scientific and methodological framework for researchers to effectively leverage this compound in their drug discovery workflows.

The Kinase Inhibition Paradigm

Kinases function by transferring a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation and survival.[5][6] ATP-competitive inhibitors, like many quinoline derivatives, block this phosphotransfer reaction by occupying the ATP-binding site.

G cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol Inhibitor->Kinase_1

A generic kinase signaling cascade, a target for inhibition.

Experimental Design: A Validated Screening Workflow

A robust screening campaign progresses from a broad primary screen to more focused validation studies. This workflow ensures that resources are focused on the most promising compounds.

Workflow for kinase inhibitor characterization.

Protocol 1: Primary Kinase Inhibitor Screening

Principle: This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production, and thus a lower luminescent signal, is directly proportional to the inhibitory activity of the test compound. This method is highly sensitive and suitable for high-throughput screening (HTS) in 384-well formats.

Materials:

  • Test Compound: this compound

  • Kinase: Target kinase of interest (e.g., ABL1, SRC, EGFR)

  • Substrate: Kinase-specific peptide or protein substrate

  • Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor)[7]

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (or similar)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Plates: White, opaque 384-well assay plates

  • Solvent: 100% DMSO, cell culture grade

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • For the primary screen, create an intermediate dilution in DMSO, followed by a final dilution in Kinase Assay Buffer to achieve a final assay concentration of 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup (per 10 µL final volume):

    • Test Wells: 5 µL Kinase Assay Buffer + 1 µL of 100 µM test compound solution.

    • Negative Control (0% Inhibition): 5 µL Kinase Assay Buffer + 1 µL of 10% DMSO (vehicle).

    • Positive Control (100% Inhibition): 5 µL Kinase Assay Buffer + 1 µL of 100 µM Staurosporine solution.

  • Kinase Reaction:

    • To all wells, add 2 µL of a solution containing the target kinase and its specific substrate in Kinase Assay Buffer.

    • Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a compatible plate reader.

    • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • A "hit" is typically defined as a compound that achieves a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Protocol 2: Dose-Response and IC₅₀ Determination

Principle: This protocol expands on the primary screen to determine the potency of a "hit" compound. By testing a range of inhibitor concentrations, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value is a critical metric for ranking and comparing inhibitor potency.

Methodology:

  • Compound Dilution Series:

    • Starting with the 10 mM DMSO stock, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

    • Further dilute this series into Kinase Assay Buffer to create the working solutions for the assay. The final concentration range should bracket the expected IC₅₀ (e.g., from 100 µM down to 5 nM).

  • Assay Execution:

    • The assay is performed as described in Protocol 1 , with the key difference being the addition of 1 µL of each concentration from the compound dilution series to the respective wells.

  • Data Analysis and Presentation:

    • Calculate the percent inhibition for each concentration as described previously.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

    • The results should be summarized in a table for clear comparison.

Table 1: Sample IC₅₀ Data for this compound

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase A1258
Kinase B2,50015
Kinase C>10,00022

This table illustrates how the compound's potency and selectivity against different kinases can be quantitatively assessed. Lower IC₅₀ values indicate higher potency.

Future Directions: From Hit to Lead

A confirmed hit like this compound is not an endpoint but a valuable starting point.

  • Selectivity Profiling: The compound should be tested against a broad panel of kinases to build a comprehensive selectivity profile. High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target effects.[8][9]

  • Scaffold Hopping & Lead Optimization: This compound serves as an excellent scaffold for further medicinal chemistry.[10][11] Techniques like "scaffold hopping" can be used to generate novel analogs.[12][13] The bromine atom at the C3 position is particularly useful as it can be readily modified via cross-coupling reactions to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Conclusion

This compound represents a highly promising chemical tool for kinase inhibitor discovery. Its quinoline core is a clinically validated pharmacophore, and its specific substitutions provide a unique combination of features for potent and potentially selective kinase inhibition. The detailed protocols and workflow presented in this application note provide researchers with a robust, self-validating system to effectively screen and characterize this compound, paving the way for its use as a foundational scaffold in the development of next-generation targeted therapies.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.
  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). Current Opinion in Genetics & Development.
  • Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. (2025). BenchChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
  • This compound. (n.d.). CymitQuimica.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Molecules.
  • Kinase Screening and Profiling: Methods and Protocols. (n.d.). Methods in Molecular Biology.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Inorganic and Nano-Metal Chemistry.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.

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Application Notes & Protocols for the Investigation of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on the potential anticancer properties of the novel synthetic compound, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This document provides a foundational framework for the in vitro evaluation of this compound, detailing experimental protocols and the scientific rationale behind each methodological step.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[3][4] These mechanisms include, but are not limited to, the inhibition of protein kinases crucial for tumor growth signaling pathways (such as EGFR, VEGF, and c-Met), disruption of tubulin assembly, and interference with DNA replication and repair by targeting enzymes like topoisomerase.[2][3][5][6] Furthermore, many quinoline-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][3][7]

The subject of this guide, this compound, is a structurally distinct molecule featuring several key substitutions. The trifluoromethyl group at the 2-position can enhance metabolic stability and cell permeability. The fluorine atom at the 6-position and the bromine atom at the 3-position may modulate the electronic properties of the quinoline ring system, potentially influencing its interaction with biological targets. Given the established anticancer potential of the quinoline scaffold, a systematic in vitro evaluation of this novel derivative is warranted.[8][9][10]

These protocols outline a logical, multi-faceted approach to characterize the cytotoxic and mechanistic properties of this compound, providing the foundational data necessary for further preclinical development.

Part 1: Initial Assessment of Cytotoxicity

The primary step in evaluating a potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines.[11][12][13] This is typically achieved through cell viability assays that measure the metabolic activity of living cells.[14]

Protocol 1.1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, eliminating the need for a solubilization step.[14][19][20]

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineTissue of OriginIC50 (µM) of this compound (Hypothetical Data)
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma12.3 ± 2.1
HCT116Colorectal Carcinoma6.8 ± 0.9

Part 2: Mechanistic Elucidation of Cell Death

Following the confirmation of cytotoxic activity, the next crucial step is to investigate the mechanism by which this compound induces cell death. The primary modes of cancer cell death induced by chemotherapy are apoptosis and necrosis.[21]

Protocol 2.1: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[21][23]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[24]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21][24]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[21]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Visualization of Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis seed Seed Cells in 6-well plates treat Treat with Compound (IC50 concentration) seed->treat harvest Harvest Cells (Floating & Adherent) treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow data Data Interpretation (Apoptotic vs. Necrotic) flow->data

Workflow for Apoptosis Assessment.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[7] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and cell cycle distribution.[25]

Protocol 3.1: Cell Cycle Analysis using Propidium Iodide Staining

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[26] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Human cancer cell line

  • This compound

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[25][27][28] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[26][27]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25][27]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[25][26][28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording the fluorescence in the linear scale. Use appropriate gating to exclude doublets.[27][28]

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Visualization of Cell Cycle Analysis Workflow

G A Cell Treatment with Compound B Harvest and Wash with PBS A->B C Fixation in Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Stain with PI/RNase A Solution D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G G Compound 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol Upstream Upstream Target (e.g., Kinase, DNA) Compound->Upstream Bax Bax (Pro-apoptotic) Upregulation Upstream->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Upstream->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

This document provides a structured and comprehensive approach for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death, and effects on cell cycle progression and key signaling pathways, researchers can build a robust data package to support further investigation and development of this novel compound. Each protocol is designed to be self-validating, with clear endpoints and established methodologies, ensuring scientific rigor and reproducibility.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Bio-Rad.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School.
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Thiyagarajan, T., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Azam, F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London.
  • Sharma, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Thiyagarajan, T., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • MTT assay. (n.d.). In Wikipedia.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(11), 3185.
  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31215-31236.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Musso, L., et al. (2019).
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418.
  • Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 409-420.
  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 222.
  • Chen, Y., et al. (2021). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Frontiers in Oncology, 11, 761595.
  • Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • 3-bromo-6-(trifluoromethyl)quinoline. (n.d.). Elsa-biology.
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

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Application of Fluorinated Quinolines in Antimicrobial Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of fluorinated quinolines in antimicrobial assays. It is designed to offer not just procedural steps but also the underlying scientific principles and rationale, ensuring robust and reproducible results.

The Significance of Fluorinated Quinolines in Antimicrobial Research

The introduction of a fluorine atom at the C-6 position of the quinolone structure was a watershed moment in the development of this class of antibiotics, leading to the creation of the highly potent fluoroquinolones.[1][2] This modification significantly enhances their antibacterial activity by improving penetration through the bacterial cell membrane and increasing the inhibition of their target enzymes.[3] Consequently, thousands of fluorinated quinolone analogs have been synthesized and evaluated, many of which have become clinically vital drugs.[1][2]

Fluorinated quinolines exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[4][5] Their potent bactericidal action makes them a cornerstone in both clinical practice and antimicrobial research.[5] Understanding how to accurately assess their efficacy in vitro is paramount for the discovery of new derivatives and for combating the growing threat of antimicrobial resistance.

Mechanism of Action: Dual Targeting of Bacterial DNA Replication

Fluorinated quinolines exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][6][7] These enzymes are responsible for managing the complex topology of bacterial DNA during replication and transcription.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[3][6]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells. Inhibition of topoisomerase IV is the predominant mechanism against many Gram-positive bacteria.[3][6]

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[7][8] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[8]

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell cluster_replication DNA Replication FQ Fluorinated Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibits Replication_Fork Replication Fork Progression DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks Blocks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

Caption: Mechanism of action of fluorinated quinolines.

Core Antimicrobial Susceptibility Testing Protocols

To evaluate the efficacy of novel or established fluorinated quinolines, standardized antimicrobial susceptibility testing (AST) methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines to ensure the reproducibility and comparability of results.[9][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This method is considered a gold standard for susceptibility testing.[9][12]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium as its concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized, which is crucial as these ions can influence the activity of some antimicrobials.

  • Standardized Inoculum (0.5 McFarland): A consistent starting number of bacteria is critical for reproducible MIC values. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low MICs.

  • Serial Two-fold Dilutions: This allows for a precise determination of the MIC value across a clinically relevant concentration range.

  • Preparation of Fluorinated Quinolone Stock Solution:

    • Accurately weigh the fluorinated quinolone compound and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution. The solvent choice should not affect bacterial growth at its final concentration in the assay.

  • Preparation of Microdilution Plates:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the fluorinated quinolone in CAMHB. Typically, 50 µL of CAMHB is added to wells 2 through 12.

    • Add 100 µL of the working stock of the drug to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution process down to the desired final concentration, discarding the final 50 µL from the last well. This will leave 50 µL in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in broth without the drug) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is read as the lowest concentration of the fluorinated quinolone at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow Prep_Stock Prepare Drug Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of the antimicrobial's activity.[10][14] It is widely used due to its simplicity and cost-effectiveness.[14]

  • Mueller-Hinton Agar (MHA): This medium is chosen for its batch-to-batch reproducibility and its non-inhibitory nature towards most common pathogens.

  • Lawn of Bacteria: A confluent lawn of growth ensures that the zone of inhibition is solely due to the antimicrobial agent diffusing from the disk.

  • Standardized Disk Content: The amount of antimicrobial in the paper disk is standardized to ensure that the resulting zone of inhibition can be reliably correlated with MIC data.[8]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[14]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the fluorinated quinolone (e.g., 5-µg ciprofloxacin disk) onto the surface of the agar.[8][15]

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided in CLSI M100 documents.[11]

Time-Kill Kinetics Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17] This is crucial for understanding the pharmacodynamics of a compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[17]

  • Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, revealing the rate and extent of bacterial killing.

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) demonstrates the concentration-dependent nature of the antimicrobial's activity.

  • Serial Dilution and Plating: This is the gold standard for quantifying the number of viable bacteria (CFU/mL) at each time point.

  • Preparation:

    • Determine the MIC of the fluorinated quinolone against the test organism beforehand.

    • Prepare a standardized bacterial inoculum in CAMHB, similar to the broth microdilution method, but adjust to a final starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[18]

  • Assay Setup:

    • Prepare tubes containing CAMHB with the fluorinated quinolone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antimicrobial.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[19]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the fluorinated quinolone and the growth control.

Time_Kill_Assay_Workflow Prep_Culture Prepare Standardized Bacterial Culture Inoculate Inoculate Tubes Prep_Culture->Inoculate Setup_Tubes Set up Tubes with Drug Concentrations (e.g., 0x, 1x, 2x, 4x MIC) Setup_Tubes->Inoculate Sample Sample at Multiple Time Points (0, 2, 4, 8, 24h) Inoculate->Sample Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Dilute_Plate Incubate_Count Incubate Plates and Count Colonies (CFU) Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data

Caption: Workflow for Time-Kill Kinetics Assay.

Data Presentation and Interpretation

MIC Data Summary

MIC values are typically presented in a tabular format, allowing for easy comparison of the activity of different compounds against a panel of microorganisms.

Fluorinated QuinoloneOrganismATCC StrainMIC Range (µg/mL)
CiprofloxacinEscherichia coli259220.008 - 0.03
CiprofloxacinStaphylococcus aureus292130.12 - 0.5
CiprofloxacinPseudomonas aeruginosa278530.25 - 1.0
LevofloxacinEscherichia coli259220.015 - 0.06
LevofloxacinStaphylococcus aureus292130.12 - 1.0
LevofloxacinPseudomonas aeruginosa278530.5 - 2.0

Note: MIC ranges can vary between studies and are presented here as illustrative examples. It is crucial to determine the MIC for the specific strains used in your laboratory.[6][7][20]

Disk Diffusion Interpretive Criteria

The interpretation of zone diameters is based on established breakpoints that correlate with MIC values. These breakpoints are specific to the antimicrobial agent, the disk content, and the organism being tested.

Fluorinated Quinolone (Disk Content)OrganismZone Diameter (mm)Interpretation
Resistant Intermediate
Ciprofloxacin (5 µg)Enterobacteriaceae≤ 1516 - 20
Ciprofloxacin (5 µg)Pseudomonas aeruginosa≤ 1516 - 20
Levofloxacin (5 µg)Enterobacteriaceae≤ 1314 - 16
Levofloxacin (5 µg)Pseudomonas aeruginosa≤ 1314 - 16

Source: Based on CLSI M100 guidelines. Breakpoints are subject to change and the latest CLSI documents should always be consulted.[8][15][21]

Quality Control: The Foundation of Trustworthy Results

Adherence to rigorous quality control (QC) procedures is non-negotiable for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.

  • Reference Strains: Standardized, well-characterized bacterial strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), must be tested in parallel with the experimental compounds.[2]

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 25923 or ATCC 29213[4]

    • Pseudomonas aeruginosa ATCC 27853[2]

  • Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document.[22] If QC results are out of range, patient or experimental results cannot be reported, and the assay must be investigated for sources of error.[2]

Conclusion

The evaluation of fluorinated quinolines in antimicrobial assays requires a meticulous and standardized approach. By understanding the mechanism of action and adhering to established protocols such as broth microdilution, disk diffusion, and time-kill kinetics, researchers can generate reliable and comparable data. The principles of causality behind each experimental step, coupled with stringent quality control measures, form a self-validating system that ensures the scientific integrity of the findings. This comprehensive understanding is essential for the continued development of this important class of antimicrobial agents in the face of evolving bacterial resistance.

References

  • Pharmacodynamics of Levofloxacin against Pseudomonas aeruginosa with Reduced Susceptibility Due to Different Efflux Pumps: Do Elevated MICs Always Predict Reduced In Vivo Efficacy? ASM Journals. [Link]
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]
  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
  • Ciprofloxacin disk susceptibility tests: Interpretive zone size standards for 5-μg disks.
  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]
  • Standard Quality Control Strains for Antibiogram. Microbiology Class. [Link]
  • Time Kill Assay. Scribd. [Link]
  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed. [Link]
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. [Link]
  • Time-Kill Kinetics Assay. Emery Pharma. [Link]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy.
  • Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PMC - NIH. [Link]
  • Minimum inhibitory concentration (MIC) and Kirby-Bauer (K-B) test results of levofloxacin against the six strains of Pseudomonas aeruginosa.
  • Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints. PMC - NIH. [Link]
  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]
  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. PMC - NIH. [Link]
  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. [Link]
  • Resistance Pattern of Ciprofloxacin Against Different P
  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Dr.Oracle. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabr
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Time-kill kinetics of tigecycline (TGC) determined by standard CLSI...
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. [Link]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

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Protocol for dissolving 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A-P-N-001: Protocol for the Solubilization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol for Preclinical Research

Introduction

This compound is a halogenated quinolinol derivative of interest in drug discovery and chemical biology. The presence of a trifluoromethyl group and halogen substituents significantly increases the molecule's lipophilicity, often leading to poor aqueous solubility[1]. This presents a considerable challenge for its use in biological assays, where compound precipitation can lead to inaccurate and irreproducible results[2][3].

This document provides a comprehensive, field-proven protocol for the effective dissolution of this compound. As a Senior Application Scientist, the causality behind each step is explained to ensure that researchers, scientists, and drug development professionals can achieve consistent, reliable, and soluble compound stocks for their experimental needs. The protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and outlines best practices for stock preparation, storage, and dilution for downstream applications.

Compound Characterization & Properties

A thorough understanding of the compound's physicochemical properties is the foundation of a successful dissolution protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one[4]
Synonyms 3-bromo-6-fluoro-2-(trifluoromethyl)-4-Quinolinol[4]
CAS Number 1072944-66-1[4]
Molecular Formula C₁₀H₄BrF₄NO[4]
Molecular Weight 310.04 g/mol [4]
Physical Form Solid[4]
Purity ≥96%[4]

Note: The compound exists in tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. This is a critical consideration as tautomers can exhibit different physical properties, including solubility.

Safety and Handling

Working with halogenated and trifluoromethylated heterocyclic compounds requires stringent adherence to safety protocols. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds indicate a consistent hazard profile.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and its concentrated solutions should be performed inside a certified chemical fume hood[5][6].

  • Hazard Profile: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5][6]. Avoid inhalation of the powder and prevent contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[6].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[5].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste[5].

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, the industry-standard solvent for preclinical compound management due to its broad solubilizing power[7].

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic and hydrophilic compounds, making it the primary choice for creating stock solutions of poorly soluble drug candidates. Its miscibility with aqueous media allows for subsequent dilution into biological buffers and cell culture media. While other solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could also be considered, DMSO is generally preferred due to its lower toxicity profile in in vitro assays[7][8].

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_finalize Finalization start START: Assemble Materials calc Calculate Mass for 10 mM Stock (Mass = 0.01 M * Volume * 310.04 g/mol) start->calc weigh Weigh Compound on Analytical Balance calc->weigh transfer Transfer Solid to Sterile Vial weigh->transfer add_dmso Add Precise Volume of Anhydrous DMSO transfer->add_dmso vortex Vortex Vigorously for 2-5 Minutes add_dmso->vortex inspect Visually Inspect for Undissolved Solid vortex->inspect sonicate Sonicate in Water Bath (15-30 min cycles) inspect->sonicate Solid Remains aliquot Aliquot into Single-Use Tubes inspect->aliquot Completely Dissolved warm Warm Gently (37°C) (Optional, with caution) sonicate->warm reinspect Re-inspect for Clarity warm->reinspect reinspect->sonicate Solid Remains reinspect->aliquot Completely Dissolved store Store at -20°C or -80°C (Protect from light and moisture) aliquot->store finish END: Stock Solution Ready store->finish

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: Determine the target volume of your stock solution. Use the following formula to calculate the mass of the compound required to make a 10 mM stock: Mass (mg) = 10 mmol/L * Volume (L) * 310.04 g/mol * 1000 mg/g Example: For 1 mL (0.001 L) of a 10 mM stock, you need 3.10 mg.

  • Weigh Compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance. Tare a sterile microcentrifuge tube or vial and carefully add the solid compound.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. It is critical to use anhydrous DMSO as residual water can significantly decrease the solubility of hydrophobic compounds.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect the solution against a light source to check for any undissolved particulate matter.

  • Troubleshooting Poor Solubility: If the compound does not fully dissolve after vortexing, proceed with the following steps:

    • Sonication: Place the vial in a bath sonicator at room temperature. Sonicate for 15-30 minute intervals. After each interval, inspect the solution for clarity. Sonication provides energy to break up solid aggregates and facilitates dissolution[9].

    • Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed in a water bath to 37°C. Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures. Never heat above 40-50°C without prior stability data.

  • Finalize and Store: Once the compound is fully dissolved and the solution is clear, the stock is ready.

    • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes.

    • Storage: Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (≥6 months). Protect from light by using amber vials or by wrapping clear vials in foil.

Application in Biological Assays

Properly diluting the high-concentration DMSO stock into aqueous assay buffers or cell culture media is critical to avoid compound precipitation and solvent-induced artifacts.

Serial Dilution and Managing Solvent Effects

The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity and other off-target effects[10][11][12].

  • Prepare Intermediate Dilutions: It is not recommended to dilute the 10 mM stock directly into aqueous media in a single large step, as this can cause the compound to crash out of solution. Perform one or more intermediate dilution steps in 100% DMSO to create lower-concentration stocks.

  • Final Dilution: Add a small volume of the appropriate DMSO stock to your final assay medium and mix immediately and thoroughly. For example, adding 1 µL of a 1 mM DMSO stock to 1 mL of media yields a final compound concentration of 1 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: This is a non-negotiable component of a self-validating protocol. Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups[13]. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Decision Tree for Experimental Use

G start Start: Need to test compound? stock_prep Prepare 10 mM Stock in 100% DMSO (See Protocol 4.4) start->stock_prep calc_final Determine Highest Final Assay Concentration stock_prep->calc_final calc_dmso Calculate Final %DMSO (e.g., 1:1000 dilution = 0.1% DMSO) calc_final->calc_dmso check_dmso Is Final %DMSO <= 0.5%? calc_dmso->check_dmso proceed Proceed with Experiment. Include Vehicle Control. check_dmso->proceed Yes rethink Re-evaluate Protocol check_dmso->rethink No precip_check Observe for Precipitation Upon Dilution? proceed->precip_check no_precip Experiment is Valid precip_check->no_precip No precip_check->rethink Yes lower_conc Option 1: Lower Highest Test Concentration rethink->lower_conc cosolvent Option 2: Investigate Co-Solvents (e.g., Pluronic F-68, Cremophor) rethink->cosolvent

Caption: Decision-making process for using the stock solution.

References

  • How to achieve a final concentration of 0.1% DMSO for MTT Assay?
  • DMSO in cell based assays. Scientist Solutions. [Link]
  • DMSO usage in cell culture. Protocol Online. [Link]
  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]
  • DMSO usage in cell culture. LifeTein. [Link]
  • 3-Bromo-6-(fluoromethyl)quinoline. PubChem. [Link]
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]
  • Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline. Angene Chemical. [Link]
  • Enhancing the Solubility of Co-Formul
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks (2024). Synform. [Link]
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]
  • Fluorinated Heterocycles.
  • 6-Bromo-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]
  • 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. [Link]
  • Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants. NIH. [Link]
  • 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. LookChem. [Link]

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Comprehensive Characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol: A Multi-Technique Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, a complex heterocyclic intermediate crucial in pharmaceutical synthesis. The unique structural features of this molecule—a quinolinol core, a trifluoromethyl group, and two different halogen substituents (bromine and fluorine)—necessitate a multi-faceted analytical strategy to confirm its identity, purity, and stability. We present optimized protocols for chromatographic, spectroscopic, and thermal analysis, explaining the rationale behind methodological choices to ensure data integrity and support drug development milestones.

Introduction: Analytical Challenges and Strategic Approach

The compound this compound (Molecular Formula: C₁₀H₄BrF₄NO) is a highly functionalized quinoline derivative.[1] The presence of multiple electronegative groups, including the trifluoromethyl (CF₃) moiety, significantly influences the molecule's chemical properties, such as metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry.[2][3] However, these same features present distinct analytical challenges:

  • Keto-Enol Tautomerism: The quinolin-4-ol structure exists in equilibrium with its keto tautomer, 3-bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[1][4][5] Analytical methods must be able to identify and potentially quantify this equilibrium.

  • Multiple NMR-Active Nuclei: The presence of ¹H, ¹³C, ¹⁹F, and ¹⁵N requires a suite of NMR experiments for unambiguous structural elucidation. The fluorine atoms, in particular, provide a powerful and specific analytical handle.[6][7]

  • Isotopic Complexity: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[8] This creates a characteristic isotopic pattern in mass spectrometry that serves as a definitive diagnostic tool.[9]

  • Purity and Stability: As a pharmaceutical intermediate, ensuring high purity and understanding thermal stability are critical for process control and regulatory compliance.[10][11]

Our approach is to employ a combination of orthogonal analytical techniques to build a complete and verifiable profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_2 Final Report Sample Sample Receipt This compound Purity Purity & Quantification (HPLC-UV) Sample->Purity Identity Identity Confirmation (LC-MS) Sample->Identity Structure Structural Elucidation (NMR, FTIR) Sample->Structure Report Certificate of Analysis Purity->Report SolidState Solid-State Structure (X-ray Crystallography) Identity->SolidState Identity->Report Thermal Thermal Properties (DSC/TGA) Structure->Thermal Structure->Report Thermal->Report SolidState->Report

Caption: General workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like quinoline derivatives.[12] A reversed-phase method is ideal, as it separates compounds based on hydrophobicity.

Rationale for Method Selection: A C18 column provides a non-polar stationary phase that effectively retains the relatively non-polar quinoline ring.[12] A mobile phase gradient of acetonitrile and water allows for the elution of the main compound while separating it from potentially more polar or less polar impurities. UV detection is chosen due to the strong chromophore of the quinoline ring system.

Table 1: HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic heterocycles.[13]
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient 5% B to 95% B over 20 minEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[13]
Injection Volume 10 µLBalances sensitivity with the risk of column overload.[13]
Column Temp. 30 °CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD)230 nm for high sensitivity; full spectrum (200-400 nm) for peak purity analysis.
Protocol 2.1: HPLC-UV Purity Determination
  • Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Prepare a working standard of 0.05 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be tested at a concentration of ~0.5 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method. Use the DAD to assess peak purity and confirm that no co-eluting impurities are present.

Mass Spectrometry for Molecular Identity

Mass Spectrometry (MS) provides unambiguous confirmation of molecular weight and offers structural insights through fragmentation analysis. For this compound, the presence of bromine is a key diagnostic feature.

Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

The Bromine Isotopic Signature

Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[8] Any fragment containing one bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units (the "M" and "M+2" peaks).[8][9] This pattern is a powerful diagnostic tool for identifying bromine-containing compounds.

MS_Fragmentation parent This compound [M+H]⁺ m/z 310/312 C₁₀H₅BrF₄NO⁺ frag1 Loss of HBr m/z 229 C₁₀H₄F₄NO⁺ parent:f1->frag1 - HBr frag2 Loss of CF₃ m/z 241/243 C₉H₅BrFNO⁺ parent:f1->frag2 - •CF₃ frag3 Loss of CO m/z 282/284 C₉H₅BrF₄N⁺ parent:f1->frag3 - CO

Caption: Plausible ESI-MS fragmentation pathways and key diagnostic ions.

Table 2: Expected High-Resolution Mass Spectrometry Data
IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Description
[M+H]⁺ 309.9492311.9471Molecular Ion (Protonated)
[M-CO+H]⁺ 281.9542283.9522Loss of Carbon Monoxide
[M-Br]⁺ 230.0224-Loss of Bromine radical
Protocol 3.1: LC-MS Analysis
  • System: Couple the HPLC system described in Protocol 2.1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ESI mode, as the quinoline nitrogen is readily protonated.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Mass Range: 50-500 m/z

  • Analysis: Inject the diluted sample solution (1-10 µg/mL).

  • Data Interpretation:

    • Confirm the presence of the [M+H]⁺ ion doublet at m/z 310 and 312 with an intensity ratio of approximately 1:1.

    • Verify that the measured accurate mass is within 5 ppm of the calculated elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

NMR Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for Method Selection:

  • ¹H NMR: Defines the number and connectivity of protons, primarily on the aromatic ring.

  • ¹⁹F NMR: A highly sensitive and specific technique.[14] The CF₃ and the aromatic F will give two distinct signals with no background interference, providing clear evidence of the fluorine-containing moieties.[6][7]

  • ¹³C NMR: Identifies all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons, between protons and carbons, and long-range correlations to piece together the molecular framework.

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)
NucleusPredicted Shift (ppm)MultiplicityKey Couplings (J in Hz)Assignment
¹H ~12.0br s-OH / NH (tautomer dependent)
¹H 7.5 - 8.0mJ(H,H), J(H,F)3 aromatic protons
¹⁹F ~ -60s (or q)J(F,F) or J(F,H)-CF₃
¹⁹F ~ -110s (or m)J(F,H)Ar-F
¹³C ~170s-C4 (C-O / C=O)
¹³C ~145q¹J(C,F) ≈ 270-CF₃
¹³C 100 - 160mJ(C,F)9 aromatic/olefinic carbons

Note: Predicted shifts are estimates based on related structures. Actual values must be determined experimentally.[6][15]

Protocol 4.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for ensuring solubility and observing exchangeable protons like -OH.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹⁹F NMR: Acquire a 1D fluorine spectrum. This is often proton-decoupled to simplify the signals to singlets unless F-H coupling information is desired. The chemical shifts should be referenced to an external standard like CFCl₃.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, C-F couplings (quartet for the CF₃ carbon, doublets for carbons near the Ar-F) will be observed.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish the full connectivity map of the molecule.

Vibrational Spectroscopy for Tautomer and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups and probing the tautomeric equilibrium of the quinolin-4-ol system.

Rationale for Method Selection: The key distinction between the enol and keto tautomers lies in the presence of an O-H bond (enol) versus a C=O bond (keto). These functional groups have characteristic and strong absorption bands in the IR spectrum.[4]

Caption: Keto-enol tautomerism with key distinguishing IR absorption regions.

Table 4: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3400-3100BroadO-H / N-H stretchPresence indicates either or both tautomers.[16]
~3050MediumAromatic C-H stretchConfirms aromatic ring.[17]
~1650StrongC=O stretch (amide)Strong evidence for the keto tautomer.
~1620Medium-StrongC=N / C=C stretchConfirms the quinoline ring system.[18]
1350-1100Very StrongC-F stretches (CF₃)Definitive evidence of the trifluoromethyl group.[15]
~1050StrongC-F stretch (Aromatic)Evidence of the aromatic fluorine substituent.[17]
Protocol 5.1: FTIR Analysis
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. This requires minimal sample preparation.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Analyze the spectrum for the presence of the key functional groups listed in Table 4. The relative intensity of the C=O versus O-H bands can provide qualitative information about the dominant tautomer in the solid state.

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the physical and thermal stability of a pharmaceutical intermediate.[11]

Rationale for Method Selection:

  • DSC: Measures the heat flow associated with thermal transitions. It is used to determine the melting point and assess crystalline purity.

  • TGA: Measures changes in mass as a function of temperature. It is used to determine the decomposition temperature and evaluate thermal stability.

Protocol 6.1: DSC/TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.

  • TGA Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method: Heat the sample from 25 °C to a temperature ~20 °C above its melting point at a rate of 10 °C/min under nitrogen.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

    • From the TGA thermogram, determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Conclusion

The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. HPLC-UV establishes purity, while high-resolution LC-MS confirms molecular weight and elemental formula, with the bromine isotopic pattern serving as a crucial diagnostic marker. A full suite of NMR experiments (¹H, ¹⁹F, ¹³C, and 2D) provides the definitive structural proof. FTIR spectroscopy offers rapid functional group identification and insight into the compound's tautomeric nature. Finally, thermal analysis provides essential data on melting point and thermal stability. Following these detailed protocols will ensure the generation of a comprehensive and reliable data package, satisfying the stringent requirements for pharmaceutical development and quality control.

References

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]
  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. [Link]
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds*.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
  • What chromatographic methods are suitable for quinoline separ
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern Commons. [Link]
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
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  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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  • FTIR spectra of 8-HQ and synthesized M(II) complexes.
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  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. [Link]
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Unambiguous Structural Elucidation of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical framework for the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS: 1072944-66-1), a complex heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] We address the critical analytical challenges posed by its multiple halogen substituents, the trifluoromethyl group, and the potential for keto-enol tautomerism. This guide moves beyond a simple recitation of parameters, explaining the causal relationships between the molecule's unique electronic environment and its spectral features. The protocols herein are designed to be self-validating through the strategic application of one- and two-dimensional NMR experiments, ensuring high-confidence structural confirmation for researchers in synthetic chemistry and drug discovery.

Introduction and Structural Considerations

Substituted quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The title compound, this compound, incorporates several functionalities that can modulate its physicochemical and biological properties, but which also complicate structural analysis. The key features influencing its NMR spectrum are:

  • A Highly Substituted Heterocyclic Core: The quinoline system's aromaticity and the nitrogen heteroatom create a distinct electronic landscape.

  • Multiple Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group at C2, the fluorine at C6, and the bromine at C3 significantly perturb the electron density of the aromatic rings, leading to predictable downfield shifts and complex spin-spin coupling patterns.[4][5]

  • Keto-Enol Tautomerism: 4-quinolinols can exist in equilibrium with their 4-quinolone tautomers.[6][7] The dominant form in solution is highly sensitive to the solvent environment.[8][9] In a polar aprotic solvent like DMSO, the keto form, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one, is often favored, which alters the hybridization and chemical shifts of C2, C3, and C4. The presence of an exchangeable proton (N-H vs. O-H) is a key diagnostic feature.

Accurate and unambiguous characterization is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).

Experimental Protocol: A Self-Validating Workflow

This protocol employs a multi-faceted NMR approach to ensure every proton and carbon is correctly assigned.

Sample Preparation

The choice of solvent is the most critical parameter in this analysis due to its influence on tautomeric equilibrium and solubility.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Its high polarity effectively dissolves the compound, and its ability to act as a hydrogen bond acceptor helps to stabilize a specific tautomeric form, often leading to sharper signals for the exchangeable N-H/O-H proton compared to protic solvents.[6]

  • Concentration: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution for analysis.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Standard 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: While not the focus of this note, a proton-decoupled ¹⁹F spectrum is highly recommended. It provides direct information on the fluorine environments and can confirm the presence of the -CF₃ and C-F groups.[10][11]

  • Confirmatory 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, specifically for the aromatic protons on the benzo-fused ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify all carbons directly attached to protons (C-H correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular framework.

The following diagram outlines this comprehensive and self-validating experimental workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) acq_1d 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) prep->acq_1d Load Sample acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d Confirm Nuclei analysis Spectral Interpretation (Shifts, Couplings, Correlations) acq_2d->analysis Process Data validation Structure Validation (Unambiguous Assignment) analysis->validation Synthesize Results

Figure 1: A self-validating workflow for NMR analysis.

Predicted Spectral Data and Assignments

The following tables summarize the expected ¹H and ¹³C NMR data in DMSO-d₆. Actual chemical shifts may vary slightly based on experimental conditions. The assignments are based on established principles of substituent effects and spin-spin coupling.[12][13][14]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz) Assignment Notes
N-H/O-H 11.0 - 13.0 br s - Exchangeable proton of the dominant tautomer. Broadness due to exchange.
H8 7.9 - 8.2 dd ³JH8-H7 ≈ 8.5-9.0, ⁴JH8-H5 ≈ 0.5 Deshielded by proximity to the pyridinone ring.
H5 7.7 - 7.9 dd ³JH5-F6 ≈ 8.0-9.0, ⁴JH5-H7 ≈ 2.5-3.0 Ortho to the C-F bond, showing significant ³JHF coupling.

| H7 | 7.5 - 7.7 | ddd | ³JH7-H8 ≈ 8.5-9.0, ⁴JH7-F6 ≈ 5.0-6.0, ⁴JH7-H5 ≈ 2.5-3.0 | Most complex signal due to multiple couplings. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz) Assignment Notes
C4 170 - 175 q ⁴JCF ≈ 3-5 Carbonyl carbon of the quinolone tautomer, downfield. Shows small coupling to CF₃.
C6 158 - 162 d ¹JCF ≈ 240-255 Directly bonded to fluorine, resulting in a large one-bond coupling constant.
C2 145 - 150 q ²JCF ≈ 30-35 Attached to the CF₃ group, deshielded and split into a quartet.
C8a 138 - 142 s - Quaternary carbon.
C5 125 - 128 d ²JCF ≈ 20-25 Two bonds from fluorine, showing a characteristic coupling.
C4a 122 - 125 d ³JCF ≈ 7-10 Three bonds from fluorine.
CF₃ 118 - 122 q ¹JCF ≈ 270-280 Signal for the trifluoromethyl carbon itself.
C7 115 - 118 d ²JCF ≈ 20-25 Two bonds from fluorine.
C8 110 - 113 d ³JCF ≈ 7-10 Three bonds from fluorine.

| C3 | 105 - 110 | q | ³JCF ≈ 4-6 | Shielded carbon due to electronic effects, shows small coupling to CF₃. |

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

The proton spectrum is confined to the aromatic region, with three distinct signals for H5, H7, and H8, plus a broad, downfield signal for the exchangeable proton.

  • The Benzenoid Ring Protons (H5, H7, H8): These three protons form a coupled spin system. H8 is typically the most downfield due to the anisotropic effect of the neighboring ring. H5 and H7 are distinguished by their coupling to the fluorine at C6. The ortho coupling (³JH5-F6) is expected to be larger than the meta coupling (⁴JH7-F6). A COSY experiment will confirm the H5-H7 and H7-H8 correlations.

  • The Exchangeable Proton (N-H/O-H): A signal above 11 ppm in DMSO-d₆ is highly indicative of an N-H proton from the quinolone tautomer, which is engaged in hydrogen bonding with the solvent.[6] This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is exceptionally informative due to the various C-F couplings.

  • Diagnostic C-F Couplings: The most powerful tool for assignment is the splitting of carbon signals by fluorine.

    • C6-F: The C6 signal will appear as a large doublet with a ¹JCF coupling constant >240 Hz, which is unambiguous proof of a direct C-F bond.[12]

    • CF₃ Group: The CF₃ carbon itself will be a quartet with a very large ¹JCF coupling. Critically, the carbon it is attached to, C2, will be a quartet with a ²JCF of ~30-35 Hz.[5] The adjacent C3 will also likely show a smaller quartet splitting. These couplings are definitive for assigning the carbons in the pyridinone ring.

  • Quaternary Carbons: Carbons C2, C3, C4, C4a, C6, and C8a do not have attached protons and will be absent in an HSQC spectrum. Their assignments are confirmed using HMBC, which will show correlations from nearby protons. For example, H5 will show correlations to C4, C4a, and C6. H8 will show correlations to C4a, C6 and C8a.

The diagram below illustrates the key coupling relationships that are essential for a definitive structural assignment.

G cluster_mol Key J-Coupling Correlations mol H5_node->H7_node ⁴JHH (meta) H5_node->F6_node ³JHF (ortho) H7_node->H8_node ³JHH (ortho) H7_node->F6_node ⁴JHF (meta) C2_node->CF3_node ²JCF C3_node->CF3_node ³JCF C6_node->F6_node ¹JCF

Figure 2: Key ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F J-coupling correlations.

Conclusion

The structural analysis of this compound requires a systematic and multi-technique NMR approach. By carefully selecting the solvent and acquiring a full suite of 1D and 2D NMR experiments, an unambiguous assignment of all proton and carbon resonances can be achieved. The characteristic chemical shifts and, most importantly, the highly diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide definitive confirmation of the molecular structure. This robust analytical methodology ensures data integrity, which is a foundational requirement for advancing drug discovery programs based on this important heterocyclic scaffold.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing. [Link]
  • Koch, A., et al. (2019). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. [Link]
  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2262-2268. [Link]
  • Suda, K., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 98-101. [Link]
  • Walsh Medical Media. (2023).
  • Koch, A., et al. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. [Link]
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • Kolehmainen, E., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(Suppl 1), S115-S119. [Link]
  • Royal Society of Chemistry. (2018).
  • Rehman, A., et al. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]
  • Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
  • Gerig, J. T. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]
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  • Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Emsley, J. W., & Phillips, L. (1976). FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
  • University of Valladolid. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
  • SpectraBase. 3-Bromo-2-(trifluoromethyl)quinoline. [Link]
  • Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]
  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
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  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
  • Preetz, W., & von der Ohe, M. (2000). Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo-Platinates(IV). Zeitschrift für anorganische und allgemeine Chemie, 626(8), 1806-1812. [Link]

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Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Halogenated Quinoline Compounds for Pharmaceutical and Environmental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated quinolines represent a critical class of compounds, with prominent members demonstrating significant efficacy as pharmaceuticals and others being monitored as environmental constituents. Their unique chemical structures, which incorporate a basic nitrogenous scaffold and one or more electronegative halogens, present distinct opportunities and challenges for analytical characterization. This guide provides a detailed framework for the robust analysis of halogenated quinoline compounds using mass spectrometry (MS), tailored for researchers, scientists, and drug development professionals. We delve into the fundamental principles of their behavior in a mass spectrometer, provide detailed protocols for both quantitative and qualitative workflows, and offer expert insights into method development and data interpretation. This document is structured to empower the user with the causal logic behind experimental choices, ensuring the development of self-validating and reliable analytical methods.

Fundamental Principles: The Unique Signature of Halogenated Quinolines

The successful analysis of any compound class begins with understanding its intrinsic chemical properties. Halogenated quinolines are defined by two key features: the quinoline core and the halogen substituent(s).

  • The Quinoline Core: The nitrogen atom in the quinoline ring is basic and readily protonated, making it highly amenable to analysis by soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, typically forming a prominent protonated molecule, [M+H]⁺.

  • The Halogen Substituent: The presence of chlorine (Cl) or bromine (Br) imparts a highly distinctive isotopic signature that is unequivocally identifiable in a mass spectrum. Due to the natural abundance of their heavier isotopes, these elements produce characteristic patterns in the molecular ion cluster that serve as a primary identification tool.[1]

The predictable nature of these isotopic patterns is one of the most powerful tools in this analysis. The relative abundances of the key isotopes are summarized below.

HalogenIsotopeNatural Abundance (%)Resulting Peak Pattern (M vs. M+2)
Chlorine ³⁵Cl~75.8%~3:1
³⁷Cl~24.2%
Bromine ⁷⁹Br~50.7%~1:1
⁸¹Br~49.3%

Table 1: Isotopic Abundances and Expected MS Patterns for Chlorine and Bromine.

The presence of a single chlorine atom in a molecule will produce an "M+2" peak (a peak at two m/z units higher than the monoisotopic mass) with an intensity that is approximately one-third of the molecular ion (M) peak.[2] Similarly, a single bromine atom will yield an M+2 peak of nearly equal intensity to the M peak.[2] These patterns are foundational for confirming the presence and number of halogen atoms in an unknown or synthesized compound.[3][4]

Instrumentation and Method Development: A Strategic Approach

Selecting the right instrumentation is paramount and is dictated by the analytical goal: quantification or structural elucidation.

Choosing the Right Ionization Technique

The process of converting a neutral molecule into a gas-phase ion is the heart of mass spectrometry. The choice of ionization source is critical for achieving optimal sensitivity and stability.

G start Analyte Properties (Halogenated Quinoline) polarity Is the compound polar and ionizable in solution? start->polarity volatility Is the compound thermally stable and volatile? polarity->volatility No esi Use Electrospray Ionization (ESI) (Positive Mode: [M+H]⁺) polarity->esi  Yes (Most Common) apci Use Atmospheric Pressure Chemical Ionization (APCI) volatility->apci No gcms Consider Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) volatility->gcms Yes apci_alt Consider APCI as an alternative esi->apci_alt If matrix interference occurs

Diagram 1: Decision workflow for selecting the appropriate ionization technique.
  • Electrospray Ionization (ESI): This is the workhorse technique for halogenated quinolines. Given their inherent basicity, these compounds are readily protonated in the ESI plume, leading to excellent sensitivity in positive-ion mode.[5][6] It is the preferred method for samples analyzed by liquid chromatography (LC).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a valuable alternative, particularly for less polar quinoline derivatives or when dealing with chromatographic conditions that are less amenable to ESI (e.g., normal-phase LC).[7][8] It is also less susceptible to matrix effects like ion suppression.[9]

  • Atmospheric Pressure Photoionization (APPI): For highly nonpolar or unusual structures, APPI can be effective. Interestingly, in negative-ion mode, APPI can facilitate halogen anion attachment, providing an alternative route for ionization.[10][11]

Choosing the Mass Analyzer

The choice of mass analyzer directly maps to the analytical objective.

  • Triple Quadrupole (QqQ) for Quantification: For determining "how much" of a compound is present, the triple quadrupole mass spectrometer is the undisputed gold standard.[12] It operates in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]⁺ of the target quinoline), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion to be detected.[13][14] This two-stage mass filtering provides exceptional specificity and sensitivity, allowing for quantification even in complex biological matrices like plasma.[15]

G cluster_source Ion Source (ESI) cluster_ms Triple Quadrupole (QqQ) ion_mix Ion Mixture (Analyte + Matrix) Q1 Q1: Precursor Ion Selection (e.g., m/z 327) ion_mix->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 [M+H]⁺ Q3 Q3: Product Ion Selection (e.g., m/z 285) q2->Q3 Fragments detector Detector (Signal) Q3->detector Specific Product Ion

Diagram 2: Logical flow of a Triple Quadrupole analyzer in SRM/MRM mode.
  • High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation: To unambiguously determine "what" a compound is, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps are essential.[16] They provide two critical pieces of information:

    • Accurate Mass: By measuring the mass-to-charge ratio to four or more decimal places, HRMS allows for the calculation of the elemental formula, drastically narrowing down the possibilities for an unknown's identity.[17][18]

    • High Resolution: The ability to resolve very small mass differences ensures that the isotopic peaks (e.g., from ³⁵Cl and ³⁷Cl) are clearly separated and their ratios can be accurately measured, confirming the presence of halogens.[17][19]

Detailed Application Protocols

The following protocols provide a validated starting point for analysis. Optimization is expected based on the specific analyte and matrix.

Protocol 1: Sample Preparation from Biological Matrix (Plasma)

Objective: To extract a halogenated quinoline drug from plasma and prepare it for LC-MS analysis, minimizing matrix interference.

G start 1. Plasma Sample (e.g., 100 µL) add_is 2. Add Internal Standard (IS) (Stable Isotope-Labeled Analyte) start->add_is precip 3. Protein Precipitation (Add 300 µL cold Acetonitrile with 0.1% Formic Acid) add_is->precip vortex 4. Vortex & Centrifuge (e.g., 10 min @ 14,000 rpm) precip->vortex evap 5. Evaporate Supernatant (Nitrogen blowdown) vortex->evap recon 6. Reconstitute (in 100 µL Mobile Phase A) evap->recon inject 7. Inject into LC-MS System recon->inject

Diagram 3: General workflow for sample preparation from plasma.

Methodology:

  • Sample Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of plasma sample.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of an internal standard (IS) solution. Expertise Note: The ideal IS is a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H atoms), as it co-elutes and experiences identical matrix effects, providing the most accurate correction.[20]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent crashes out proteins, while the acid ensures the quinoline analyte remains protonated and soluble.

  • Mixing and Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Concentration: Evaporate the solvent to dryness using a gentle stream of nitrogen.[21] This step concentrates the analyte, improving detection limits.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[21][22] This ensures compatibility with the LC system.

  • Final Filtration & Injection: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.[23]

Protocol 2: Quantitative Analysis by LC-MS/MS (QqQ)

Objective: To quantify the concentration of Chloroquine (a chloro-quinoline) in an extracted plasma sample.

Methodology:

  • Compound Tuning: Infuse a standard solution of Chloroquine directly into the mass spectrometer to determine the m/z of the precursor ion ([M+H]⁺) and to optimize collision energy to find the most intense, stable product ions.

  • LC-MS Method Setup:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Method Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Type: SRM (or MRM).

    • Transitions: Monitor at least two transitions per compound for confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Chloroquine 320.1247.125Quantifier
320.1142.135Qualifier
IS (e.g., d4-Chloroquine) 324.1251.125Quantifier

Table 2: Example LC-MS/MS (SRM) Parameters for the Quantitative Analysis of Chloroquine. (Note: Values are illustrative and require empirical optimization).

  • Calibration and Analysis:

    • Prepare a calibration curve by spiking known concentrations of Chloroquine into blank plasma and processing them as per Protocol 1.

    • Analyze the calibration standards, followed by the unknown samples.

    • Quantify the unknown samples by plotting the ratio of the analyte peak area to the IS peak area against concentration. The linear dynamic range of this method can often span several orders of magnitude.[13]

Protocol 3: Structural Confirmation by HRMS (Q-TOF)

Objective: To confirm the elemental composition and identity of a synthesized bromo-quinoline derivative.

Methodology:

  • HRMS Data Acquisition: Analyze a clean solution of the synthesized compound via infusion or LC-MS.

    • Acquisition Mode: Full Scan MS in positive ESI mode over a relevant m/z range (e.g., 100-500).

    • Mass Resolution: Set to >20,000 FWHM.

  • Data Analysis - Elemental Composition:

    • Extract the mass spectrum for the main chromatographic peak.

    • Use the instrument software to calculate the elemental formula based on the highly accurate mass of the monoisotopic peak ([M+H]⁺).

    • Trustworthiness Check: The software should report a mass error (in ppm) between the measured mass and the theoretical mass for the proposed formula. A value <5 ppm provides high confidence.

  • Data Analysis - Isotopic Pattern Matching:

    • Compare the observed isotopic pattern with the theoretically predicted pattern for the proposed formula. The software should provide an overlay and a matching score. The near 1:1 ratio of the M and M+2 peaks is a mandatory confirmation point for a monobrominated compound.

ParameterTheoretical (for C₁₀H₈BrN⁺)Observed (Example)Result
Monoisotopic Mass [M+H]⁺ 221.9862221.98591.35 ppm error
Isotope Peak [M+2+H]⁺ 223.9841223.98381.34 ppm error
Intensity Ratio (M / M+2) 100 / 97.5100 / 98.1Excellent Match

Table 3: Example HRMS Data for the Structural Confirmation of a Putative Bromo-quinoline. The low mass error and excellent isotope ratio match provide very high confidence in the assigned elemental formula.

  • Fragmentation Analysis (MS/MS):

    • Perform a product ion scan on the precursor ion (m/z 221.9862).

    • The fragmentation pattern provides structural information. For quinolines, common losses include HCN (27 Da) from the quinoline core.[24][25] Analyzing the accurate mass of these fragments can further confirm the structure.

Conclusion

Mass spectrometry, when applied strategically, is an exceptionally powerful technique for the analysis of halogenated quinoline compounds. For quantitative demands, such as those in pharmacokinetic studies during drug development, LC-MS/MS on a triple quadrupole platform provides unmatched sensitivity and specificity.[20][26][27] For qualitative needs, such as confirming the structure of a newly synthesized drug candidate or identifying an unknown impurity, high-resolution mass spectrometry is indispensable, providing confident elemental composition and structural insights.[28][29] By understanding the fundamental principles of ionization and fragmentation and by implementing robust, self-validating protocols as outlined in this guide, researchers can generate high-quality, reliable data to accelerate their work in drug development and beyond.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Yale School of Medicine. Small Molecules Quantitation | Proteomics.
  • Foster, K. L., et al. Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization-Mass Spectrometry.
  • Fiveable. Structural elucidation using mass spectrometry | Spectroscopy Class Notes.
  • ResearchGate. Characterization and Performance of MALDI on a Triple Quadrupole Mass Spectrometer for Analysis and Quantification of Small Molecules | Request PDF.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • Wikipedia. Triple quadrupole mass spectrometer.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.
  • Drahos, L., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
  • Pibiri, I., et al. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. PMC - NIH.
  • Smith, A. B. Ionization Methods in Organic Mass Spectrometry.
  • CURRENTA. Mass spectrometry for structural elucidation.
  • Laskin, J., et al. Mass spectrometer characterization of halogen gases in air at atmospheric pressure. PubMed.
  • University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry.
  • Bruno, T. J. Chlorine - Bromine Combination Isotope Intensities. NIST.
  • ResearchGate. Patterns of the molecular ion with multiple chlorine or bromine atoms.
  • ResearchGate. (PDF) Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure IonizationMass Spectrometry.
  • Pibiri, I., et al. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications.
  • Biver, T., et al. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • de Oliveira, A. R. M., et al. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH.
  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Emory University. Mass Spectrometry Ionization Methods.
  • Organomation. Preparing Samples for LC-MS/MS Analysis.
  • Chemistry LibreTexts. 2.3: Ionization Techniques.
  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • SCION Instruments. What are the common ionization methods for GC/MS.
  • ResearchGate. Applications of Mass Spectrometry in Drug Development Science.
  • Van den Heuvel, H., et al. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry.
  • Drug Target Review. Mass spectrometry applications for drug discovery and development.
  • Chemistry For Everyone. How Do You Prepare A Sample For LC-MS Analysis?. YouTube.
  • Pérez-Pavo, J., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Netpharmalab. Mass Spectrometry in Drug Development Applications.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • van de Merbel, N. C. Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH.
  • RSC Publishing. High-sensitivity elemental ionization for quantitative detection of halogenated compounds.
  • Longdom Publishing. Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry.
  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers.
  • ResearchGate. High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF.
  • Kind, T., et al. Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This compound is a highly functionalized heterocyclic building block, critical in medicinal chemistry and drug discovery programs.[1] The unique structural characteristics of the molecule, including a quinolinol core, a trifluoromethyl group, and multiple halogen substituents (bromine and fluorine), necessitate a carefully optimized purification strategy to resolve it from starting materials, by-products, and isomers. This protocol details the rationale for method development, provides step-by-step procedures, and offers guidance for ensuring high purity and recovery, tailored for researchers and drug development professionals.

Principle of Separation

The purification strategy is based on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The target molecule, this compound, possesses both hydrophobic (aromatic rings, trifluoromethyl group) and polar (hydroxyl/keto group, nitrogen atom) characteristics, making it an ideal candidate for this technique.[2][3]

Rationale for Stationary Phase Selection:

While a standard C18 (octadecylsilane) column is a common workhorse in RP-HPLC, the highly fluorinated and halogenated nature of the analyte makes a Pentafluorophenyl (PFP) stationary phase a superior choice. PFP columns provide alternative selectivity compared to traditional alkyl phases.[4] Their separation mechanism is multifaceted, leveraging:

  • Hydrophobic interactions: Similar to C18 phases.

  • π-π interactions: Between the electron-rich PFP rings and the quinoline aromatic system.

  • Dipole-dipole interactions: Arising from the electronegative fluorine atoms on both the analyte and the stationary phase.

  • Shape selectivity: The rigid structure of the PFP phase can effectively differentiate between structurally similar isomers.[2]

This combination of interactions provides enhanced retention and superior resolution for complex halogenated aromatic compounds, which can be challenging to separate on standard C18 phases alone.[4][5]

Mobile Phase Rationale:

A gradient elution using acetonitrile (ACN) and water is employed. Acetonitrile is chosen for its low viscosity, UV transparency, and its ability to disrupt π-π interactions, which can lead to sharper peaks for aromatic compounds compared to methanol.[6] The addition of 0.1% formic acid to the mobile phase is critical for two reasons:

  • It protonates the basic nitrogen atom of the quinoline ring, preventing undesirable ionic interactions with residual silanols on the silica backbone, which would otherwise cause significant peak tailing.[6]

  • It maintains a consistent low pH environment, ensuring reproducible retention times by keeping the analyte in a single ionic state.

Materials and Equipment

ItemSpecifications
HPLC System Preparative or Semi-Preparative HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
Stationary Phase Primary: PFP (Pentafluorophenyl) Column, 5 µm particle size, ≥10 mm ID. Alternative: C18 Column, 5 µm.
Analyte Crude this compound (Solid)[7]
Solvent A (Aqueous) HPLC Grade Water with 0.1% (v/v) Formic Acid.
Solvent B (Organic) HPLC Grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.
Sample Solvent Acetonitrile or a mixture of ACN/Water.
Filtration 0.45 µm PTFE syringe filters for sample preparation.
Glassware Volumetric flasks, beakers, autosampler vials.
Post-Processing Rotary evaporator for solvent removal.

HPLC Method Parameters

The following parameters provide a validated starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended Condition
Column PFP (Pentafluorophenyl), 250 x 10 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 4.0 mL/min (for 10 mm ID column; adjust proportionally for other column dimensions)
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Injection Volume 100 - 500 µL (dependent on concentration and column loading)
Sample Conc. ~10-20 mg/mL in Acetonitrile

Detailed Experimental Protocol

Part A: Reagent and Sample Preparation
  • Mobile Phase A Preparation: To 999 mL of HPLC grade water in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B Preparation: To 999 mL of HPLC grade acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly.

  • Crude Sample Preparation: a. Weigh the crude this compound. b. Dissolve the solid in acetonitrile to a final concentration of approximately 10-20 mg/mL. Use minimal sonication if necessary to aid dissolution. c. Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[8] This is a critical step to prevent clogging of the HPLC column and system.

Part B: HPLC System Preparation and Equilibration
  • System Purge: Purge both pump lines with their respective mobile phases for 5-10 minutes to remove any air bubbles and ensure a stable baseline.

  • Column Installation: Install the PFP column in the column oven.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) at the specified flow rate. Monitor the baseline until it is stable, which typically takes 10-15 column volumes.

Part C: Method Execution and Data Acquisition
  • Analytical Scout Run: It is highly recommended to perform a small analytical injection (5-10 µL) first to determine the retention time of the target compound and to assess the impurity profile without consuming significant material.

  • Preparative Injection: Once the retention time is confirmed, perform the preparative injection(s) with the desired volume.

  • Data Monitoring: Monitor the chromatogram in real-time to track the elution of the target peak.

Part D: Fraction Collection and Post-Purification Processing
  • Fraction Collection: Begin collecting the eluent just before the main peak begins to rise from the baseline and stop collecting just after it returns to the baseline. Use a fraction collector or collect manually based on the UV signal.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction(s) into the HPLC using an analytical method to confirm purity. Pool fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator under reduced pressure.

  • Final Product: Dry the resulting solid under high vacuum to obtain the final, purified this compound.

Purification Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Processing Crude Crude Solid Dissolve Dissolve in ACN (~15 mg/mL) Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto PFP Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Target Fraction Detect->Collect Analyze Purity Check by HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Rotary Evaporation Pool->Evaporate Dry High Vacuum Drying Evaporate->Dry Pure Pure Compound (>98%) Dry->Pure

Caption: HPLC Purification Workflow for this compound.

System Suitability and Validation

To ensure the trustworthiness and reproducibility of the purification, the following system suitability parameters should be monitored:

  • Peak Asymmetry/Tailing Factor (Tf): For the main peak, Tf should be between 0.9 and 1.5. A value outside this range indicates potential issues with the column or mobile phase pH.

  • Resolution (Rs): The resolution between the target peak and the closest eluting impurity should be ≥ 2.0 for baseline separation.

  • Reproducibility: Consecutive injections of the same sample should yield retention times with a relative standard deviation (RSD) of < 2%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Insufficient mobile phase acidity. 2. Column degradation/contamination. 3. Column overloading.1. Ensure formic acid concentration is 0.1%. 2. Wash the column with a strong solvent or replace if necessary. 3. Reduce sample concentration or injection volume.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., run from 40% to 80% B over 20 minutes). 2. If using C18, switch to the recommended PFP column for alternative selectivity.[2][4]
High Backpressure 1. Blockage in the system or column. 2. High viscosity of the mobile phase.1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first). 2. Ensure proper mixing of ACN/Water; consider slight increase in column temp (e.g., to 35-40°C).
No/Low Peak Recovery 1. Compound precipitation on-column or in tubing. 2. Compound degradation.1. Reduce sample concentration. Ensure sample solvent is compatible with the initial mobile phase conditions. 2. Confirm stability of the compound in the acidic mobile phase.

References

  • SIELC Technologies. Separation of 8-Quinolinol, 5-nitroso- on Newcrom R1 HPLC column. [Link]
  • Kimata, K., et al. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 389–395. [Link]
  • Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Regalado, E. L. (2015). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 5(3), 778-793. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

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Introduction: A Strategic Approach to Characterizing a Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Cellular Characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent biological activities.[1][2] Modifications to this core, such as the inclusion of fluorine and trifluoromethyl (-CF3) groups, are strategic choices made to enhance metabolic stability, lipophilicity, and target-binding affinity.[3] The subject of this guide, this compound, is a novel entity possessing these key features.

While the broader class of quinolones and fluoroquinolones is known for a spectrum of activities—ranging from anticancer and anti-inflammatory to kinase inhibition—the specific cellular effects and mechanism of action for this particular derivative remain to be elucidated.[4][5][6] This guide, therefore, is designed for researchers, scientists, and drug development professionals to provide a logical, stepwise workflow for the comprehensive cell-based characterization of this compound.

As a Senior Application Scientist, my objective is not to provide a rigid template but to present a self-validating experimental strategy. We will begin with broad, primary screening to assess general cytotoxicity and establish an effective dose range. Subsequently, we will delve into a series of targeted, mechanistic assays to probe for specific biological activities commonly associated with this chemical class, including apoptosis induction, anti-inflammatory potential, and inhibition of metastatic machinery. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Part 1: Primary Screening – Assessing Antiproliferative Activity

The foundational step in characterizing any novel compound with therapeutic potential is to determine its effect on cell viability. This primary screen is critical for identifying a concentration-dependent biological effect and establishing the half-maximal inhibitory concentration (IC₅₀), which is essential for designing all subsequent mechanistic studies. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Seed Cancer & Normal Cells in 96-well plates Compound_Prep Prepare serial dilutions of This compound Treatment Treat cells with compound (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Dose Cells MTT_Addition Add MTT Reagent (Incubate 3-4 hours) Treatment->MTT_Addition Solubilization Add Solubilization Solution (e.g., DMSO or SDS-HCl) MTT_Addition->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Quantify Calc_Viability Calculate % Cell Viability vs. Vehicle Control Read_Absorbance->Calc_Viability Det_IC50 Determine IC50 values (Non-linear regression) Calc_Viability->Det_IC50

Caption: Workflow for MTT-based cell viability and IC50 determination.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on both cancerous and non-cancerous cell lines to also evaluate preliminary selectivity.

Rationale: Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical starting range is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compound, typically ≤0.5%) and a "blank" control (medium only, no cells).[1]

    • Carefully remove the old medium and add 100 µL of the medium containing the appropriate compound concentrations to the wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1][10]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis & Presentation:

  • Subtract the average OD of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

Cell LineCompoundIncubation Time (hr)IC₅₀ (µM)
A549This compound48Experimental Value
MCF-7This compound48Experimental Value
HEK293This compound48Experimental Value
Doxorubicin (Control)Doxorubicin48Known Value

Part 2: Mechanistic Elucidation – Uncovering the Mode of Action

If the primary screen reveals significant antiproliferative activity (e.g., a low micromolar IC₅₀ in cancer cells), the next logical step is to investigate how the compound exerts its effect. Based on the known activities of the quinoline chemical class, we will explore three key potential mechanisms: induction of apoptosis, modulation of inflammatory pathways, and inhibition of cell invasion machinery.

A. Apoptosis Induction Screening

Many effective anticancer agents, including quinoline derivatives, function by inducing apoptosis, or programmed cell death.[11][12] A hallmark of late-stage apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to quantify this activity.[13]

Apoptotic Signaling Cascade

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Quinolin-4-ol Derivative Mito Mitochondrial Stress compound->Mito DeathR Death Receptors compound->DeathR Casp9 Caspase-9 Mito->Casp9 Casp37 EXECUTIONER CASPASE-3/7 Casp9->Casp37 Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified overview of major apoptosis pathways leading to Caspase-3/7 activation.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Rationale: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to the amount of active caspase.

Materials:

  • Cancer cell line of interest (e.g., A549).

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega, or equivalent).

  • Test compound and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis & Presentation:

  • Subtract the average luminescence of the blank (no cell) wells.

  • Calculate the fold change in caspase activity compared to the vehicle control.

  • Present the data in a table and/or bar graph.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control0.5% DMSOExperimental Value1.0
Test Compound0.5x IC₅₀Experimental ValueCalculated Value
Test Compound1x IC₅₀Experimental ValueCalculated Value
Test Compound2x IC₅₀Experimental ValueCalculated Value
Staurosporine1 µMExperimental ValueCalculated Value
B. Anti-Inflammatory Potential Screening

Quinoline derivatives have been investigated for anti-inflammatory properties.[14] A standard method to assess this is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.

Inflammatory NO Production Pathway

G LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Cascade TLR4->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO_prod Nitric Oxide (NO) Production iNOS_prot->NO_prod Compound Quinolin-4-ol Derivative Compound->iNOS_prot Inhibits?

Caption: LPS-induced nitric oxide production pathway in macrophages.

Protocol 3: Nitric Oxide Assay (Griess Test)

Rationale: In this two-step reaction, acidified nitrite first reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound that absorbs light at 540-570 nm.[2][15]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7).

  • LPS from E. coli.

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% NED in deionized water).[15]

  • Sodium nitrite (NaNO₂) for standard curve.

  • Phenol red-free culture medium.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (excluding the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in the same culture medium. Add 50 µL of each standard to the new plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to all wells containing samples and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light.[2]

  • Data Acquisition: Measure the absorbance at 540 nm.

Data Analysis & Presentation:

  • Plot the standard curve of absorbance vs. NaNO₂ concentration.

  • Use the linear regression of the standard curve to determine the nitrite concentration in each sample.

  • Present the data as µM of nitrite produced.

TreatmentLPS (1 µg/mL)Nitrite (µM)% Inhibition of NO Production
Vehicle Control-Experimental ValueN/A
Vehicle Control+Experimental Value0%
Test Compound (10 µM)+Experimental ValueCalculated Value
Test Compound (30 µM)+Experimental ValueCalculated Value
L-NAME (Control)+Experimental ValueCalculated Value
C. Anti-Metastatic Potential Screening

The ability of cancer cells to invade surrounding tissues is a key step in metastasis and often relies on the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix.[16] Gelatin zymography is a sensitive and widely used technique to assess the activity of these gelatinases.[17][18]

Workflow for Gelatin Zymography

G cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_develop Activity Development & Staining Cell_Culture Culture cells & treat with test compound Collect_Media Collect conditioned media (serum-free) Cell_Culture->Collect_Media Concentrate Concentrate media & determine protein conc. Collect_Media->Concentrate Load_Sample Load samples onto gelatin-polyacrylamide gel Concentrate->Load_Sample Run_Gel Run electrophoresis (non-reducing conditions) Load_Sample->Run_Gel Wash_Gel Wash gel in Triton X-100 (to remove SDS, renature MMPs) Run_Gel->Wash_Gel Incubate_Gel Incubate in development buffer (37°C, 18-24h) Wash_Gel->Incubate_Gel Stain_Destain Stain with Coomassie Blue, then destain Incubate_Gel->Stain_Destain Visualize Visualize Stain_Destain->Visualize Visualize clear bands of gelatin degradation

Caption: Step-by-step workflow for MMP-9 activity analysis using gelatin zymography.

Protocol 4: Gelatin Zymography for MMP-9 Activity

Rationale: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions. After electrophoresis, SDS is removed, allowing the MMPs to renature. During incubation, active MMPs digest the gelatin in their vicinity. When the gel is stained with Coomassie Blue, areas of digestion appear as clear bands against a dark blue background.[19]

Materials:

  • Invasive cancer cell line (e.g., HT-1080 or stimulated MDA-MB-231).

  • Serum-free culture medium.

  • Zymogram gel (e.g., 10% polyacrylamide with 0.1% gelatin).

  • Non-reducing sample buffer.

  • Washing buffer (e.g., 2.5% Triton X-100 in Tris buffer).

  • Incubation/Development buffer (Tris buffer with CaCl₂ and ZnCl₂).

  • Coomassie Blue staining and destaining solutions.

Procedure:

  • Sample Preparation:

    • Culture cells to ~80% confluency. Wash thoroughly and switch to serum-free medium.

    • Treat cells with the test compound for 24-48 hours. Phorbol esters (like PMA) can be used as a positive control to induce MMP-9 expression.

    • Collect the conditioned media and centrifuge to remove cells and debris.[16]

    • Determine the protein concentration of each sample to ensure equal loading.

  • Electrophoresis:

    • Mix samples with non-reducing sample buffer. Do not heat or boil the samples , as this will irreversibly denature the MMPs.

    • Load equal amounts of protein per lane onto the gelatin zymogram gel.

    • Run the gel at a constant voltage (e.g., 120 V) in a cold room or on ice until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[19]

    • Incubate the gel in development buffer overnight (16-24 hours) at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Blue solution for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The positions of the bands correspond to the molecular weights of pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa).

Data Analysis & Presentation:

  • The results are primarily qualitative or semi-quantitative. A decrease in the intensity of the clear bands in compound-treated lanes compared to the control indicates inhibition of MMP-9 activity or secretion.

  • Densitometry software can be used to quantify the band intensity for a more quantitative comparison. The results are presented as representative images of the zymogram gels.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. Positive results in any of these assays would warrant further, more in-depth investigation. For example, confirmed activity in apoptosis could lead to Western blot analysis of Bcl-2 family proteins, while potent anti-inflammatory effects might justify in vivo studies. Similarly, significant kinase inhibition would prompt screening against a panel of kinases to identify the specific molecular target. This structured approach ensures that research efforts are guided by data, paving the way for the potential development of this novel compound into a valuable therapeutic agent.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Inform
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central (PMC) URL:[Link]
  • Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL:[Link]
  • Title: Cell viability assays: MTT assay application and protocol Source: Quartzy URL:[Link]
  • Title: Can any one suggest the exact protocol for NO assay using Griess reagent?
  • Title: Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: MDPI URL:[Link]
  • Title: Structures of new quinoline-based derivatives 4a-l and 5a-c Source: ResearchG
  • Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Title: 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: CUNY Gradu
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library URL:[Link]
  • Title: Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2 Source: ResearchG
  • Title: CasPASE™ Apoptosis Fluorometic Assay with Tissue Lys
  • Title: Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System Source: Quickzyme Biosciences URL:[Link]
  • Title: How to do Zymography (MMP2 &MMP9)?
  • Title: Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography Source: PubMed Central (PMC) URL:[Link]
  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: ScienceDirect URL:[Link]
  • Title: Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity Source: ScienceDirect URL:[Link]
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link]
  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: PubMed Central (PMC) URL:[Link]
  • Title: 3-Bromo-4-chloro-6-trifluoromethylquinoline Source: Amerigo Scientific URL:[Link]
  • Title: Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis Source: National Institutes of Health (NIH) URL:[Link]

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Application Note: A Comprehensive Framework for the In Vitro Evaluation of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several with potent anticancer activity.[1][2] These compounds exert their effects through diverse mechanisms, such as kinase inhibition, DNA intercalation, cell cycle arrest, and apoptosis induction.[1][3][4] This application note presents a comprehensive, multi-phase framework for the systematic in vitro evaluation of a novel compound, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as Cmpd-XQ). We provide a logical workflow, from initial cytotoxicity screening to detailed mechanistic studies, designed to thoroughly characterize its anticancer potential. The protocols herein are detailed to ensure reproducibility and scientific rigor, offering researchers a robust guide for investigating Cmpd-XQ or similar quinoline derivatives in a cancer biology context.

Introduction and Scientific Rationale

The development of novel, targeted anticancer agents remains a paramount goal in oncological research. Quinoline derivatives have emerged as a particularly promising class of compounds due to their structural versatility and ability to interact with a wide array of biological targets crucial for tumor growth and survival.[5][6] Many quinoline-based drugs function by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Others act as topoisomerase inhibitors or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][7]

Given this precedent, Cmpd-XQ, with its unique halogenation and trifluoromethyl-group substitution, warrants a thorough investigation. This guide provides an integrated experimental strategy divided into three logical phases:

  • Phase 1: Primary Cytotoxicity Screening. To determine the fundamental anticancer activity of Cmpd-XQ and establish its effective concentration range (IC₅₀) across a panel of relevant cancer cell lines.

  • Phase 2: Mechanistic Characterization. To elucidate the biological mechanisms by which Cmpd-XQ exerts its cytotoxic effects, focusing on its impact on apoptosis, cell cycle progression, and DNA synthesis.

  • Phase 3: Long-Term Efficacy Assessment. To evaluate the compound's ability to induce reproductive cell death, a critical indicator of long-term therapeutic potential.[8]

This structured approach ensures that by the end of the investigation, the researcher will have a comprehensive profile of the compound's in vitro anticancer properties.

Compound Information and Preparation
  • Compound: this compound (Cmpd-XQ)

  • CAS Number: 1072944-66-1[9]

  • Molecular Formula: C₁₀H₄BrF₄NO[9]

  • Molecular Weight: 310.04 g/mol [9]

Protocol: Stock Solution Preparation

  • Accurately weigh 3.1 mg of Cmpd-XQ powder.

  • Dissolve the powder in 1.0 mL of sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Mix thoroughly by vortexing until the compound is fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C, protected from light.

    • Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. The final concentration of DMSO in culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Phase 1: Primary Screening - Cytotoxicity Assessment

Rationale: The initial and most critical step is to determine if Cmpd-XQ possesses cytotoxic or cytostatic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates directly with cell viability.[10][11] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, providing a quantifiable signal. This assay will be used to determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd-XQ.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-XQ in complete culture medium from the 10 mM DMSO stock. A typical concentration range would be 0.01 µM to 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).

    • Include "untreated control" wells containing only cells in medium.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control media.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize it.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.[10]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[10]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineCancer TypeIC₅₀ (µM) after 72h Exposure
MCF-7Breast Adenocarcinoma2.5 ± 0.3
A549Lung Carcinoma5.1 ± 0.6
HCT116Colorectal Carcinoma1.8 ± 0.2
PC-3Prostate Adenocarcinoma7.3 ± 0.9

Phase 2: Mechanistic Characterization

Rationale: Once the cytotoxic efficacy of Cmpd-XQ is established, the next logical step is to investigate its mechanism of action. This phase employs a suite of assays to determine if the observed cytotoxicity is due to the induction of apoptosis, disruption of the cell cycle, or inhibition of DNA replication.

Assessment of Apoptosis Induction

Rationale: A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[13]

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow attachment.

    • Treat cells with Cmpd-XQ at concentrations equivalent to 1x, 2x, and 5x the predetermined IC₅₀ value. Include vehicle control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

    • Incubate for a relevant time period (e.g., 24 hours).

  • Assay Procedure ("Add-Mix-Measure"):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[13]

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium but no cells).

    • Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

Data Presentation: Hypothetical Caspase-3/7 Activation
TreatmentConcentrationFold Change in Luminescence (vs. Vehicle)
Vehicle Control0.1% DMSO1.0 ± 0.1
Cmpd-XQ1x IC₅₀3.5 ± 0.4
Cmpd-XQ2x IC₅₀8.2 ± 0.9
Staurosporine1 µM10.5 ± 1.1
Cell Cycle Analysis

Rationale: Many quinoline derivatives exert their anticancer effects by interfering with the cell division cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[4][6] This can be quantified by staining the cellular DNA with a fluorescent intercalating agent like Propidium Iodide (PI) and analyzing the cell population via flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[14]

Protocol 3: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in 100 mm culture dishes.

    • After 24 hours, treat the cells with Cmpd-XQ (e.g., at its IC₅₀ concentration) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[14]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] RNase A is crucial to prevent staining of double-stranded RNA.[14]

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2 ± 3.128.5 ± 2.516.3 ± 1.9
Cmpd-XQ (IC₅₀)20.7 ± 2.815.1 ± 2.064.2 ± 4.5
Analysis of Proliferative Capacity

Rationale: To specifically measure the effect of Cmpd-XQ on DNA synthesis, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is employed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[17][18] Incorporated BrdU can be detected using a specific antibody, providing a direct measure of cell proliferation.[19] This assay helps distinguish a cytostatic (anti-proliferative) effect from a purely cytotoxic one.

Protocol 4: BrdU Incorporation Assay (ELISA-based)
  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of Cmpd-XQ for a period shorter than one full cell cycle (e.g., 24 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.[20]

    • Incubate the cells for 2-4 hours at 37°C. The optimal time depends on the cell line's doubling time.[17]

  • Fixation and Denaturation:

    • Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well.[21]

    • Incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[18]

  • Immunodetection:

    • Remove the fixing solution and wash the wells with wash buffer.

    • Add 100 µL of a diluted anti-BrdU antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the wells multiple times to remove unbound antibody.[21]

  • Substrate Reaction and Measurement:

    • Add 100 µL of an HRP substrate (e.g., TMB) to each well and incubate until color develops (5-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm with a microplate reader.

Data Presentation: Hypothetical BrdU Incorporation
Treatment (24h)Concentration% BrdU Incorporation (vs. Vehicle)
Vehicle Control0.1% DMSO100 ± 8.5
Cmpd-XQ0.5x IC₅₀65.3 ± 5.1
Cmpd-XQ1x IC₅₀22.1 ± 3.4
Cmpd-XQ2x IC₅₀5.8 ± 1.9

Phase 3: Long-Term Efficacy Assessment

Rationale: Short-term viability assays do not always predict long-term therapeutic success. A cell may appear viable but have lost its ability to undergo the sustained proliferation required for tumor growth. The clonogenic, or colony formation, assay is the gold standard for assessing the long-term reproductive integrity of single cells after treatment.[8][22] It measures the ability of a single cell to proliferate into a colony (defined as ≥50 cells), providing a measure of true cell survival.[23]

Protocol 5: Colony Formation Assay
  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low, pre-determined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number must be optimized to yield 50-150 distinct colonies in the control wells.[24]

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of Cmpd-XQ. The treatment can be continuous (compound remains in the media for the duration of the experiment) or for a fixed period (e.g., 24 hours, after which the media is replaced with fresh, drug-free media). The choice depends on the compound's presumed mechanism.[24]

  • Incubation:

    • Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, until the colonies in the control wells are clearly visible.[23] Do not disturb the plates during this period.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1-2 mL of a fixation solution (e.g., 4% paraformaldehyde or methanol) and incubating for 15 minutes.[25]

    • Remove the fixative and add 1-2 mL of 0.5% crystal violet staining solution. Incubate for 20-30 minutes.[24]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (clusters of ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:

      • PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Data Presentation: Hypothetical Clonogenic Survival Data
TreatmentConcentrationPlating Efficiency (%)Surviving Fraction
Control085.31.00
Cmpd-XQ0.25x IC₅₀N/A0.62
Cmpd-XQ0.5x IC₅₀N/A0.25
Cmpd-XQ1x IC₅₀N/A0.03

Visualizations: Workflows and Hypothesized Mechanisms

Overall Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Long-Term Efficacy cluster_3 Data Synthesis P1 Select Cancer Cell Lines P2 MTT Viability Assay P1->P2 P3 Determine IC50 Values P2->P3 M1 Apoptosis Assay (Caspase-3/7) P3->M1 Inform Dosing M2 Cell Cycle Analysis (PI Staining) P3->M2 Inform Dosing M3 Proliferation Assay (BrdU Incorporation) P3->M3 Inform Dosing L1 Clonogenic Assay (Colony Formation) P3->L1 Inform Dosing S1 Synthesize Data & Hypothesize Mechanism M1->S1 M2->S1 M3->S1 L2 Calculate Surviving Fraction L1->L2 L2->S1

Caption: A logical workflow for the in vitro characterization of Cmpd-XQ.

Hypothesized Signaling Pathway Inhibition

Rationale: Based on extensive literature, many quinoline derivatives function as kinase inhibitors.[3][5] A plausible mechanism for Cmpd-XQ is the inhibition of a key kinase in a pro-survival signaling pathway like PI3K/Akt/mTOR. An observed G2/M arrest and apoptosis would be consistent with the downstream effects of inhibiting this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Cmpd Cmpd-XQ Cmpd->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Cmpd-XQ.

References

  • Flow Cytometry Facility, University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual.
  • Bio-protocol. (n.d.). Clonogenic Assay.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry.
  • Kumar, S., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Palumbos, S., et al. (2025). Apoptosis Detection with CellEvent Caspase-3/7. protocols.io.
  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection.
  • Sharma, P. C., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays.
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31839-31861.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5129-5151.
  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview.
  • da Silva, M. F., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511.
  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100481.
  • Zhang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(17), 5326.
  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 48(24 Pt 1), 7013-7020.
  • Dexter, D. L., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.

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Application Notes and Protocols for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols have been compiled from available safety data for structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1072944-66-1) was not available at the time of writing. Therefore, a conservative approach to handling and safety is strongly advised. Always perform a thorough risk assessment before commencing any work with this compound.

Introduction and Compound Profile

This compound is a halogenated quinoline derivative.[1][2] The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceutical agents.[3] The presence of bromine, fluorine, and a trifluoromethyl group on the quinoline core suggests that this compound may possess unique chemical and biological properties, making it of interest in drug discovery and materials science.[3][4] However, these functional groups also necessitate stringent safety precautions due to their potential reactivity and toxicity.[5][6]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1072944-66-1[1]
Molecular Formula C₁₀H₄BrF₄NO[1]
Molecular Weight 310.04 g/mol [1]
Appearance Solid (likely off-white)[1][7]
Purity Typically ≥96%[1]
Storage Sealed in a dry place at room temperature.[2]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a comprehensive hazard assessment must be based on the known risks associated with its structural components: the quinoline core, halogen substituents, and the trifluoromethyl group.

2.1. Potential Health Hazards:

Based on data for related compounds, the primary health hazards are expected to be:

  • Skin Irritation: Direct contact may cause skin irritation.[7]

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

  • Potential for Systemic Toxicity: Halogenated quinolines can exhibit systemic toxicity, and some are suspected carcinogens.[5][8][9][10] Long-term exposure should be minimized.

  • Hazards from Decomposition: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen fluoride, hydrogen bromide, and oxides of nitrogen and carbon.[11][12]

2.2. Risk Assessment Workflow:

A thorough risk assessment should be conducted before handling this compound. The following workflow diagram illustrates the key steps:

RiskAssessment cluster_assessment Risk Assessment start Identify Hazards (Based on structural analogs and literature) evaluate Evaluate Risks (Likelihood and Severity of Exposure) start->evaluate Assess potential exposure scenarios control Implement Control Measures (Engineering, Administrative, PPE) evaluate->control Determine necessary precautions review Review and Update (Periodically and after incidents) control->review Monitor effectiveness of controls review->start Re-evaluate with new information

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls:

  • Chemical Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE:

Body PartRecommended ProtectionStandard
Eyes/Face Safety goggles with side shields or a face shield.EN 166 (EU) or ANSI Z87.1 (US)
Hands Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.EN 374
Body Laboratory coat, long-sleeved clothing. For larger quantities, consider a chemical-resistant apron or suit.---
Respiratory For operations that may generate significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.---

3.3. Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly. Have spill containment materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

  • Decontamination: Clean all equipment and the work area thoroughly after use.

3.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

4.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[7]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]

4.2. Spill and Leak Procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

4.3. Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: In case of fire, hazardous decomposition products such as hydrogen fluoride, hydrogen bromide, and oxides of nitrogen and carbon may be released.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Emergency Response Decision Tree:

EmergencyResponse cluster_emergency Emergency Response start Incident Occurs (Spill, Exposure, Fire) assess Assess Severity and Immediate Danger start->assess evacuate Evacuate Area (if necessary) assess->evacuate Major incident first_aid Provide First Aid assess->first_aid Personal exposure contain_spill Contain Spill assess->contain_spill Spill extinguish_fire Extinguish Fire assess->extinguish_fire Fire notify Notify Supervisor and Emergency Services evacuate->notify first_aid->notify contain_spill->notify extinguish_fire->notify

Caption: Decision tree for emergency response to incidents involving this compound.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[7] All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or watercourses.

Conclusion

This compound is a compound with potential applications in research and development. However, due to the presence of multiple halogen substituents and a quinoline core, it must be handled with a high degree of caution. By adhering to the safety protocols outlined in these application notes, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the potential hazards and the implementation of robust control measures are paramount when working with this and other novel chemical entities.

References

  • Racz, A., et al. (2022). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC - PubMed Central. [Link]
  • PubChem. 6-Bromo-2-(trifluoromethyl)-4-quinolinol. [Link]
  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]
  • Díaz Durán, L. T., et al. (2017). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest.
  • Chemsrc. 4-bromo-6-fluoro-2-(trifluoromethyl)
  • New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. [Link]
  • Chemos GmbH & Co. KG. (2019).

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Application Notes and Protocols for the Versatile Scaffold: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS No: 1072944-66-1), represents a highly functionalized and versatile building block for the synthesis of novel chemical entities.[1] Its strategic substitution pattern offers multiple avenues for chemical modification, making it an asset for researchers in drug development.

The key attributes of this molecule are:

  • A Bromo Group at the 3-position: This serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[2][3]

  • A Fluoro Group at the 6-position: This substituent can enhance metabolic stability and modulate the electronic properties of the scaffold. It can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions.[4]

  • A Trifluoromethyl Group at the 2-position: This potent electron-withdrawing group significantly impacts the molecule's pKa and lipophilicity, often improving cell permeability and metabolic resistance.[5]

  • A Hydroxyl Group at the 4-position: This group exists in tautomeric equilibrium with its keto form, 3-bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[1] It provides a site for O-alkylation or O-acylation and influences the overall electronic nature of the heterocyclic system.

This guide provides an in-depth exploration of the experimental setups for key reactions involving this scaffold, focusing on the causality behind protocol choices to ensure reproducibility and success.

I. Safety, Handling, and Storage

Working with highly functionalized aromatic compounds requires strict adherence to safety protocols. The trifluoromethyl and halogenated nature of this compound necessitates careful handling to minimize exposure.

1.1 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves suitable for handling chemical reagents.[6]

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: Handle the solid compound and prepare solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

1.2 Handling and Storage:

  • Dispensing: Use a spatula for transferring the solid powder in a fume hood. Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] Recommended storage temperature is 2-8 °C.[7]

  • Disposal: Dispose of waste materials and contaminated equipment through a licensed professional waste disposal service in accordance with local regulations.[7]

II. Core Reactivity: A Map for Synthetic Strategy

The synthetic utility of this compound stems from its distinct reactive sites. Understanding the electronic interplay of the substituents is key to designing successful transformations. The strong electron-withdrawing trifluoromethyl group at C2 activates the ring system, influencing the reactivity of the C3-bromo and C6-fluoro positions.

Caption: Key reactive sites on the this compound scaffold.

III. Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[9] For this substrate, it allows for the introduction of aryl, heteroaryl, or alkyl groups at the C3 position, a critical step in library synthesis for structure-activity relationship (SAR) studies.

Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with a boronic acid or ester (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10]

G Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add Quinolinol, Boronic Acid, Catalyst, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction 2. Reaction (Heating & Stirring) Solvent->Reaction Heating Heat to 80-100 °C (12-18 h) Reaction->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup 3. Aqueous Workup Monitoring->Workup Quench Cool & Quench (Water/EtOAc) Workup->Quench Extract Separate & Extract Aqueous Layer Quench->Extract Purify 4. Purification Extract->Purify Column Silica Gel Column Chromatography Purify->Column

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (3-5 mol%) or a more advanced pre-catalyst like CataCXium A Pd G3 for challenging couplings.[3][11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common system is 1,4-dioxane/water (e.g., 4:1 v/v). The water is essential for the catalytic cycle with many boronic acids.[3]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • Choice of Base: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ or Na₂CO₃ for heteroaromatic substrates as its greater solubility and basicity can accelerate the transmetalation step.[9]

  • Catalyst System: While Pd(PPh₃)₄ is a robust workhorse, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ can offer higher yields and shorter reaction times, especially for sterically hindered substrates.[11]

  • Troubleshooting (Low Yield): If the reaction stalls, consider screening different palladium catalysts and ligands. Ensure the boronic acid is of high quality, as decomposition (protodeboronation) is a common failure mode. Anhydrous conditions using trimethyl borate and TMSOK as a base can be effective for particularly sensitive substrates.[11]

Comparative Data for Suzuki Coupling Conditions

ParameterCondition A (Standard)Condition B (Advanced)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Advanced ligands can improve catalytic turnover and substrate scope.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)Stronger, more soluble base can accelerate the reaction.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Less polar solvent may be beneficial for certain substrates.
Temperature 90 °C100 °CHigher temperature can overcome activation barriers.

IV. Protocol 2: Buchwald-Hartwig Amination at the C3-Position

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[12] This protocol allows for the coupling of primary or secondary amines to the C3 position of the quinolinol scaffold.

Principle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key steps are the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the desired aminoquinoline.[2]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a flow of inert gas, add this compound (1.0 equiv), the amine (1.1-1.3 equiv), a strong non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or DavePhos, 2-4 mol%) to a dry reaction vial.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the mixture with stirring at 90-110 °C for 8-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Expert Insights & Causality:

  • Ligand Choice is Critical: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are generally required. For quinoline systems, bidentate ligands like BINAP or monodentate ligands like DavePhos or XPhos often give good results.[13] A ligand screening is highly recommended for optimization.

  • Base Sensitivity: The choice of base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be used, often requiring higher temperatures or longer reaction times.

  • Ammonia Equivalents: To install a primary amino group (-NH₂), direct coupling with ammonia is challenging. Using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) followed by an acidic workup is a more reliable strategy.[14]

V. Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

While the C3-bromo position is the most reactive site for cross-coupling, the C6-fluoro position can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the quinoline ring and the C2-CF₃ group helps to stabilize the negatively charged Meisenheimer intermediate, which is key to this reaction mechanism.[15]

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group (fluoride) is then expelled to restore aromaticity.[16]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a pressure-tolerant vial, add this compound (1.0 equiv), the nucleophile (e.g., a secondary amine like morpholine or an alkoxide, 2.0-5.0 equiv), and a suitable base if required (e.g., K₂CO₃).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vial tightly and heat the mixture to a high temperature (typically 120-160 °C). Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction by LC-MS. Note that competitive reaction at the C3-bromo position is possible, though less likely under these conditions without a catalyst.

  • Workup: Cool the reaction mixture, dilute with a large volume of water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Expert Insights & Causality:

  • Reactivity Order: In SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I.[15] This is because fluorine is the most electronegative halogen, making the carbon it is attached to more electrophilic and better able to stabilize the intermediate. This is the reverse of the trend seen in palladium-catalyzed cross-coupling reactions.[10]

  • Solvent and Temperature: High temperatures and polar aprotic solvents are necessary to overcome the activation energy and facilitate the formation of the charged Meisenheimer complex.

  • Substrate Scope: This reaction works best with strong, charge-neutral nucleophiles (e.g., secondary amines) or anionic nucleophiles (e.g., alkoxides, thiolates).

VI. Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of the product and the successful incorporation of new moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

By leveraging the distinct reactivity of its functional groups, this compound serves as a powerful platform for the generation of diverse chemical libraries, accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Kumar, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC - NIH.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (n.d.).
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
  • Fluorochem. (2024).
  • Wikipedia. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Professor Dave Explains. (2019).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Watson, D. A., et al. (2019).
  • Denmark, S. E., et al. (2018).
  • LookChem. (n.d.). Cas 31009-33-3, 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE. LookChem.

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Use of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Strategic Workflow for the Characterization of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol as a Novel Chemical Probe

Document ID: AN-QP-2026-01A

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1][2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize a novel quinolin-4-one derivative, using This compound as an exemplar candidate. We present a strategic workflow, from initial physicochemical assessment to robust, in-cell target engagement and functional validation. This guide moves beyond simple protocol recitation, explaining the scientific rationale behind each step to empower researchers to adapt these methodologies for their own novel compounds. We detail state-of-the-art techniques, including chemical proteomics for target identification, the Cellular Thermal Shift Assay (CETSA) for confirming target engagement, and Fluorescence Polarization (FP) for quantifying binding affinity.

Introduction: The Quinolin-4-one Scaffold and Our Candidate Probe

Heterocyclic compounds containing the quinoline nucleus are of significant interest due to their presence in natural alkaloids and synthetic molecules with pronounced pharmacological effects[1][5]. The 4-oxo-quinoline (quinolin-4-one) subclass, in particular, has been a fertile ground for the development of therapeutics that target a range of proteins, including kinases and metabolic enzymes[4][6].

This guide focuses on This compound , a structurally distinct member of this class. Its trifluoromethyl group can enhance membrane permeability and metabolic stability, while the bromine and fluorine atoms provide handles for further synthetic modification and can influence binding affinity and selectivity[7][8]. While its biological targets are yet to be fully elucidated, its structure suggests potential as a valuable chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target[9]. The rigorous validation of such a probe is paramount to ensure that any observed biological effect is a direct consequence of its interaction with the intended target[9].

This document outlines the critical experimental path to validate this compound, or any similar novel molecule, as a high-quality chemical probe.

Initial Characterization of the Candidate Probe

Before proceeding to complex biological assays, a thorough understanding of the compound's fundamental properties is essential. This ensures reproducibility and prevents artifacts in downstream experiments.

Physicochemical Properties

The known properties of this compound are summarized below. Researchers should independently verify the purity and identity of their compound stock via methods like NMR, LC-MS, and HPLC.

PropertyValueSource
CAS Number 1072944-66-1[10]
Molecular Formula C₁₀H₄BrF₄NO[10]
Molecular Weight 310.04 g/mol [10]
Appearance Solid[10]
Purity ≥96% (Commercial)[10]
Solubility and Stability Assessment
  • Rationale: Poor solubility is a common cause of failed experiments, leading to aggregation and non-specific effects. Stability is crucial for ensuring the compound does not degrade under experimental conditions (e.g., in aqueous buffers, cell culture media, or during heating steps).

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.

    • Determine the maximum solubility in various aqueous buffers (e.g., PBS, assay-specific buffers) by serial dilution of the DMSO stock. Visually inspect for precipitation and use nephelometry for a quantitative assessment.

    • Assess stability by incubating the compound in the final assay buffer for the duration of the experiment. Use HPLC or LC-MS to compare the concentration and purity of the compound at the beginning and end of the incubation period.

Target Identification and Validation Strategy

A key challenge with a novel compound is identifying its specific protein target(s). We propose a two-stage strategy: (1) unbiased target discovery using chemical proteomics, followed by (2) rigorous validation of the primary target(s) in a cellular context.

Unbiased Target Discovery: Kinobeads Competition Binding
  • Rationale: Given that many quinoline derivatives target kinases, a kinome-wide profiling approach is a logical starting point[4]. The "Kinobeads" assay is a powerful chemical proteomics technique that uses a resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate[11][12]. By pre-incubating the lysate with our soluble test compound, we can identify its targets through a competition-based mechanism. Targets that bind to our compound will no longer bind to the beads and will be depleted in the final pull-down, which can be quantified by mass spectrometry[12][13]. This method has the advantage of assessing binding to endogenous proteins in their native conformation within a complex proteome[11].

  • Experimental Workflow:

    • Lysate Preparation: Culture and harvest cells of interest (e.g., a relevant cancer cell line). Lyse the cells under non-denaturing conditions to preserve native protein complexes.

    • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control (DMSO).

    • Kinobeads Pulldown: Add the kinobeads affinity resin to each lysate sample and incubate to allow kinases not bound by the test compound to bind to the beads[14].

    • Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

    • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification) to identify and quantify the proteins in each sample[12].

    • Data Analysis: Identify proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control. These are the putative targets of the chemical probe.

Cellular Target Engagement Confirmation: CETSA

  • Rationale: Identifying a target in a lysate is a critical first step, but confirming that the compound can enter a cell and engage the same target is the gold standard for probe validation[9]. The Cellular Thermal Shift Assay (CETSA) is a biophysical method based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation[15][16][17]. This change in thermal stability can be measured in intact cells or cell lysates, providing direct evidence of target engagement without requiring any modification to the compound or the protein[18][19].

CETSA Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis start 1. Culture Cells treat 2. Treat cells with Probe (or Vehicle Control) start->treat heat 3. Heat aliquots to a range of temperatures treat->heat lyse 4. Lyse cells (e.g., Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge collect 6. Collect soluble fraction (supernatant) centrifuge->collect wb 7. Quantify soluble target protein (e.g., Western Blot, ELISA) collect->wb plot 8. Plot % Soluble Protein vs. Temperature wb->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

Detailed CETSA Protocol

This protocol describes a classic Western blot-based CETSA to generate a melt curve and an isothermal dose-response curve.

Part A: Generating a Thermal Melt Curve

  • Objective: To determine the melting temperature (Tₘ) of the target protein and identify a suitable temperature for isothermal experiments.

  • Cell Culture: Grow cells to ~80% confluency.

  • Treatment: Treat cells with a saturating concentration of the chemical probe (e.g., 10-50 µM, determined from dose-response studies) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes[15].

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins[20].

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method.

  • Analysis: Plot the normalized amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization[16].

Part B: Isothermal Dose-Response (ITDR)

  • Objective: To determine the potency of the compound in stabilizing the target at a fixed temperature.

  • Setup: Follow steps 1-4 from Part A.

  • Treatment: Instead of one high concentration, treat cells with a range of probe concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).

  • Heating: Heat all samples to a single, pre-determined temperature (e.g., the Tₘ where ~50% of the protein precipitates in the vehicle control) for 3 minutes[16].

  • Analysis: Follow steps 6-8 from Part A. Plot the amount of soluble protein as a function of compound concentration to determine an EC₅₀ value for thermal stabilization.

In Vitro Binding Affinity Determination

Once cellular target engagement is confirmed, a quantitative measure of the binding affinity (e.g., Kᵢ or Kₔ) is required. Fluorescence Polarization (FP) is a versatile, solution-based method for studying molecular interactions in real-time[21][22].

Principle of Fluorescence Polarization
  • Rationale: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner[23]. A small fluorescently-labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). When this tracer binds to a large protein, the resulting complex tumbles much more slowly. This slow rotation means the emitted light remains highly polarized (high FP value)[22][24]. A competition assay can be designed where our unlabeled probe competes with the fluorescent tracer for binding to the target protein, causing a decrease in the FP signal.

FP Competition Assay Diagram

FP_Principle cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition tracer Free Fluorescent Tracer (Tumbles Rapidly) tracer_bound bound_label Tracer-Protein Complex (Tumbles Slowly) target_comp Target Protein probe probe_label Probe displaces Tracer (Signal Decreases) cluster_low cluster_low cluster_high cluster_high cluster_competition cluster_competition Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation compound Candidate Compound This compound proteomics Unbiased Screen (e.g., Kinobeads) compound->proteomics putative_target Identify Putative Target(s) proteomics->putative_target cetsa Cellular Target Engagement (CETSA) putative_target->cetsa fp In Vitro Binding Affinity (Fluorescence Polarization) cetsa->fp functional Downstream Functional Assay (e.g., Kinase Activity) fp->functional validated_probe Validated Chemical Probe functional->validated_probe

Caption: Strategic workflow for validating a novel compound as a chemical probe.

Conclusion

The successful validation of a chemical probe requires a rigorous, multi-faceted approach. By following the strategic workflow outlined in these application notes—from fundamental characterization and unbiased target discovery to definitive cellular target engagement and quantitative affinity measurement—researchers can build a robust evidence package for This compound or any other novel molecule. This systematic process ensures the development of high-quality probes that can be used with confidence to interrogate complex biological systems, ultimately accelerating progress in basic research and drug discovery.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 17-32. [Link]
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Reinhard, F. B. M., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of visualized experiments : JoVE, (101), 52823. [Link]
  • Gadd, M. S., et al. (2015). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (99), e52718. [Link]
  • Nanomicronspheres. (n.d.).
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
  • Blom, K. R., & Carpenter, B. K. (2001). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Methods in Molecular Biology, 172, 25-42. [Link]
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
  • Shaw, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1331-1337. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [Link]
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell chemical biology, 26(1), 139-148.e5. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]
  • Ortiz-Pastrana, D. L., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules (Basel, Switzerland), 29(9), 1993. [Link]
  • Duncan, J. S., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 16(5), 1849-1859. [Link]
  • Rosli, N. A., & Othman, I. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature chemical biology, 11(3), 224-230. [Link]
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(19), 6299. [Link]
  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(19), 6299. [Link]
  • Klüter, S., et al. (2019). The target landscape of clinical kinase drugs. Cell chemical biology, 26(6), 807-822.e5. [Link]
  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 845-867. [Link]
  • ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties. [Link]
  • ResearchGate. (n.d.).
  • Bohrium. (2022). Synthesis of quinoline based molecular probes for detection of nitric oxide. [Link]
  • PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol. [Link]
  • Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]
  • Wróbel, A., et al. (2021). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules (Basel, Switzerland), 26(16), 4966. [Link]
  • Rokka, J., et al. (2018). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of medicinal chemistry, 61(15), 6831-6840. [Link]
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 104. [Link]
  • Gorgani, L., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules (Basel, Switzerland), 28(14), 5431. [Link]
  • Freie Universität Berlin. (2021).
  • Hsieh, P. C., et al. (2014). Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. Journal of medicinal chemistry, 57(15), 6393-6407. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common experimental issues, particularly low reaction yields.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of the target quinolin-4-ol core is typically achieved via a Gould-Jacobs type reaction, which involves the thermal cyclization of an aniline derivative with a malonic ester derivative.[1][2] The subsequent bromination at the C3 position yields the final product. Understanding this pathway is critical for effective troubleshooting.

The key stages are:

  • Condensation: A substituted aniline, in this case, 4-fluoroaniline, reacts with a suitable malonic ester derivative, such as diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This step forms an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This is the most critical and often lowest-yielding step. It requires high temperatures (often >250 °C) to induce an intramolecular 6-electron electrocyclization, forming the quinolin-4-ol ring system.[3] The presence of the electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups on the aniline ring can deactivate it, making this cyclization step particularly difficult.[4][5]

  • Bromination: Electrophilic bromination of the formed 6-fluoro-2-(trifluoromethyl)quinolin-4-ol at the electron-rich C3 position. Reagents like N-Bromosuccinimide (NBS) are commonly used.[6]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Bromination A 4-Fluoroaniline + Diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate B Anilidomethylenemalonate Intermediate A->B Reflux or MW C 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol B->C High Temp. (e.g., Diphenyl Ether, >250°C) D This compound C->D NBS or Br2

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Triage - Initial Checks

Before diving into specific issues, it's crucial to rule out common experimental errors. This flowchart provides a logical sequence for initial troubleshooting.

G start Low Yield or No Product reagents Are all starting materials pure and correctly characterized? start->reagents conditions Were reaction conditions (temp, time, atmosphere) strictly followed? reagents->conditions Yes reagents_no Verify purity (NMR, MS). Use fresh reagents. reagents->reagents_no No glassware Was all glassware properly dried (oven/flame)? conditions->glassware Yes conditions_no Recalibrate equipment. Repeat with strict control. conditions->conditions_no No monitoring Was reaction progress monitored (TLC, LC-MS)? glassware->monitoring Yes glassware_no Repeat with rigorously dried glassware under inert gas. glassware->glassware_no No monitoring_no Repeat and take aliquots at regular intervals. monitoring->monitoring_no No deep_dive Proceed to Deep Dive FAQ monitoring->deep_dive Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Quinolines are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis can present significant challenges, from violent reaction kinetics to low yields and difficult purification.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key named reactions for quinoline synthesis. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: General Troubleshooting & FAQs

This section addresses common issues applicable across various quinoline synthesis methods.

Q1: My reaction is producing a significant amount of tar, making product isolation nearly impossible. What are the primary causes and how can I prevent this?

A1: Tar formation is a frequent problem, especially in classical methods like the Skraup and Doebner-von Miller syntheses, which often employ harsh conditions like high temperatures and strong acids.[4]

  • Causality: The aggressive reaction conditions can lead to polymerization and degradation of starting materials and intermediates.[4] For instance, the acid-catalyzed self-condensation of α,β-unsaturated carbonyl compounds is a common side reaction.[4]

  • Preventative Measures:

    • Microwave Irradiation: Utilizing microwave heating can dramatically shorten reaction times, which often minimizes the formation of tarry byproducts.[4][5]

    • Ionic Liquids: The use of Brønsted-acidic ionic liquids as a replacement for strong mineral acids can create a cleaner reaction profile.[3][4]

    • Biphasic Systems: For the Doebner-von Miller reaction, employing a biphasic medium can sequester the carbonyl compound, thus reducing its polymerization.[4]

    • Moderating Agents: In the Skraup synthesis, adding ferrous sulfate or boric acid can help control the exothermic nature of the reaction.[6][7]

Q2: I am observing very low yields. What are the initial checks I should perform?

A2: Low yields can stem from a variety of factors. A systematic check of your reaction parameters is the best approach.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit catalysts or lead to unwanted side reactions.

  • Solvent and Catalyst:

    • For Friedländer synthesis, polar solvents like ethanol are common, but some variations can be performed under solvent-free conditions.[7][8]

    • In Skraup reactions, nitrobenzene can serve as both the solvent and the oxidizing agent.[7][9]

    • Ensure your catalyst is active and used in the correct stoichiometric ratio. For acid-catalyzed reactions, maintaining anhydrous conditions is often critical.[7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[7]

Q3: How do I choose the most appropriate purification technique for my crude quinoline product?

A3: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[10]

Purification TechniqueBest ForKey Considerations
Distillation (Steam/Vacuum) Large-scale purification; separating from non-volatile impurities.Effective for thermally stable quinolines.[10]
Crystallization (Salt Formation) Achieving very high purity.Involves converting the quinoline to a salt (e.g., phosphate or picrate), crystallizing it, and then liberating the free base.[10][11]
Column Chromatography Small-scale purification; separating complex mixtures or isomers.Provides the highest resolution but can be less scalable.[10]
Acid-Base Extraction Initial cleanup from neutral or acidic impurities.Exploits the basicity of the quinoline nitrogen.[10]

Section 2: Troubleshooting Guides for Specific Synthesis Methods

This section provides detailed guidance for commonly used named reactions in quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12] It is known for being highly exothermic and potentially violent.[9][13]

FAQs for Skraup Synthesis
  • Q: My Skraup reaction is uncontrollably exothermic. How can I moderate it?

    • A: The use of ferrous sulfate (FeSO₄) is a standard method to control the reaction's vigor.[6] Boric acid can also be employed as a moderating agent.[13] Slow, controlled addition of sulfuric acid with efficient cooling and stirring is also critical to dissipate heat.[6]

  • Q: What are the key steps in a typical Skraup synthesis workup?

    • A: After the reaction is complete, the mixture is typically diluted with water and neutralized with a strong base like sodium hydroxide. The crude quinoline is then isolated by steam distillation.[9] Further purification can be achieved by vacuum distillation.[10]

Experimental Protocol: Synthesis of Quinoline via Skraup Reaction

Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[9]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: Combine aniline, glycerol, and ferrous sulfate heptahydrate in the flask.

  • Acid Addition: Slowly add concentrated sulfuric acid with constant stirring and cooling in an ice bath.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial exotherm subsides, heat the mixture to maintain reflux for several hours.

  • Work-up: Carefully dilute the cooled reaction mixture with water and then neutralize with a concentrated sodium hydroxide solution.

  • Isolation: Isolate the crude quinoline via steam distillation.[14]

  • Purification: Separate the quinoline layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.[9]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[15][16]

FAQs for Doebner-von Miller Synthesis
  • Q: I'm getting low yields due to polymerization of my α,β-unsaturated aldehyde. How can I prevent this?

    • A: As mentioned earlier, a biphasic reaction medium can be effective. By keeping the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is minimized, which reduces polymerization.[4]

  • Q: What catalysts are effective for the Doebner-von Miller reaction?

    • A: The reaction is typically catalyzed by Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[15][17]

Troubleshooting Flowchart for Doebner-von Miller Synthesis

G start Low Yield in Doebner-von Miller Reaction check_polymer Significant Polymer/Tar Formation? start->check_polymer biphasic Implement Biphasic Solvent System check_polymer->biphasic Yes incomplete_reaction Incomplete Reaction? check_polymer->incomplete_reaction No slow_addition Slowly Add Carbonyl Compound biphasic->slow_addition end Improved Yield slow_addition->end check_catalyst Catalyst Ineffective? change_catalyst Switch Catalyst (e.g., Lewis Acid like Sc(OTf)3) check_catalyst->change_catalyst Yes check_temp Reaction Temperature Optimized? check_catalyst->check_temp No change_catalyst->end optimize_temp Optimize Temperature via TLC Monitoring check_temp->optimize_temp No check_temp->end Yes optimize_temp->end incomplete_reaction->check_catalyst Yes increase_time Increase Reaction Time incomplete_reaction->increase_time No increase_time->end

Caption: Troubleshooting Decision Tree for the Doebner-von Miller Reaction.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[18][19]

FAQs for Friedländer Synthesis
  • Q: My Friedländer synthesis is not working well under basic conditions due to self-condensation of the ketone. What is the alternative?

    • A: Switching to an acid-catalyzed protocol is a common solution. Catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids can be very effective.[8][19] Solvent-free conditions with catalytic iodine have also been reported to be successful.[8]

  • Q: Can I improve the efficiency and "greenness" of my Friedländer synthesis?

    • A: Absolutely. Recent advancements have focused on greener approaches. Consider using reusable catalysts like nano-carbon aerogels or metal nanoparticles.[5] Microwave-assisted synthesis, often under solvent-free conditions, can also significantly improve the environmental footprint of the reaction.[5][7]

Reaction Mechanism: Friedländer Synthesis

There are two plausible mechanisms for the Friedländer synthesis.[19]

  • Aldol Addition First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an aldol condensation, followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base First: The amine and one of the carbonyls first form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Reactants1 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Reactants1->Aldol Aldol Condensation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated -H₂O Quinoline1 Quinoline Unsaturated->Quinoline1 Cyclization & -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff Schiff Base Reactants2->Schiff Imine Formation Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol Reaction Quinoline2 Quinoline Cyclized->Quinoline2 -H₂O

Caption: The two primary mechanistic pathways for the Friedländer synthesis.[19]

The Combes Quinoline Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[20]

FAQs for Combes Synthesis
  • Q: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone. How can I control the regioselectivity?

    • A: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[20] The cyclization step (electrophilic aromatic annulation) is rate-determining.[20]

      • Steric Control: Increasing the steric bulk of one of the R groups on the β-diketone can direct the cyclization.[20]

      • Electronic Control: The electronic nature of substituents on the aniline also plays a crucial role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the other.[20] A systematic study of substituent effects may be necessary for your specific substrate combination.

Section 3: References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2020). PubMed. Retrieved from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2020). MDPI. Retrieved from [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved from [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. (2023). International Journal of Advanced Research in Engineering and Management. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]

  • QUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. Retrieved from [Link]

  • Doebner-Miller reaction and applications. (2019). SlideShare. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2022, December 11). YouTube. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2017). SlideShare. Retrieved from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 24 questions with answers in QUINOLINES. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The introduction of fluorine atoms into heterocyclic scaffolds dramatically alters their physicochemical properties, demanding a more nuanced approach to purification than their non-fluorinated counterparts.

This resource is structured to provide immediate, actionable solutions. We begin with Frequently Asked Questions (FAQs) for a high-level overview and then dive into detailed Troubleshooting Guides for specific, in-lab scenarios.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated heterocycles so difficult to purify by standard flash chromatography?

A: The difficulty arises from the unique properties fluorine imparts. Fluorine is highly electronegative and can form strong hydrogen bonds, yet it is also small and can increase a molecule's lipophilicity. This duality means your compound might not behave as predicted on standard silica or C18 columns. For instance, the electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogens in a heterocycle, reducing their interaction with the acidic silica surface and causing them to elute much faster than expected, often with non-polar byproducts.

Q2: My fluorinated compound is volatile and I'm losing it during solvent evaporation. What should I do?

A: High volatility is a common issue, especially with smaller, highly fluorinated molecules. The weak intermolecular forces in fluorous compounds lead to lower boiling points. To mitigate sample loss, always use a rotary evaporator with a cooled trap (dry ice/acetone is recommended) and carefully control the vacuum. Avoid heating the water bath excessively. For very volatile compounds, consider purification techniques that do not require solvent removal, such as preparative gas chromatography (GC) or supercritical fluid chromatography (SFC).

Q3: My compound doesn't show up well on a TLC plate using a standard UV lamp. How can I visualize it?

A: While many heterocycles are UV-active, the chromophore might be weak or the concentration might be low. Furthermore, some fluorinated compounds can quench fluorescence. First, ensure you are checking at both 254 nm and 365 nm. If UV is ineffective, use an alternative staining method. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with a wide range of functional groups. For compounds lacking reactive groups, an iodine chamber or a phosphomolybdic acid (PMA) stain can be effective.

Q4: What is "fluorous" chromatography and is it relevant for my compound?

A: Fluorous chromatography is a specialized technique that uses a fluorous stationary phase (silica gel modified with perfluoroalkyl chains). It is most effective for compounds with a high fluorine content (a "fluorous domain"). The separation is based on "fluorous-fluorous" interactions. If your molecule is heavily fluorinated, it will be strongly retained on a fluorous column while non-fluorinated or less-fluorinated impurities elute quickly with a non-fluorous mobile phase. This is an excellent, though specialized, option for challenging purifications of polyfluorinated compounds.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental failures with detailed explanations and step-by-step protocols.

Scenario 1: Purity & Co-elution Problems

Q: I can't separate my fluorinated pyridine from its non-fluorinated precursor on silica gel. They have nearly identical Rf values. What is happening and how do I fix it?

A: The Underlying Chemistry: The fluorine atom acts as a powerful electron-withdrawing group. On a pyridine ring, this significantly reduces the basicity of the nitrogen atom. Standard silica gel is acidic (due to Si-OH groups) and interacts with basic compounds via hydrogen bonding or acid-base interactions. Your non-fluorinated pyridine (a stronger base) is interacting more strongly with the silica, while your less basic fluorinated product is not, causing them to travel at similar rates in non-polar solvent systems.

Below is a decision-making workflow to tackle this common co-elution problem.

G start Co-elution of Fluorinated & Non-Fluorinated Analogs on Silica mod_mobile Strategy 1: Modify Mobile Phase start->mod_mobile mod_stat Strategy 2: Change Stationary Phase start->mod_stat add_base Add a Basic Modifier (e.g., 0.1-1% Et3N or NH4OH) mod_mobile->add_base If compound is basic add_acid Add an Acidic Modifier (e.g., 0.1-1% AcOH or TFA) mod_mobile->add_acid If compound is acidic alumina Switch to Alumina (Basic or Neutral) mod_stat->alumina c18 Switch to Reverse-Phase (C18) mod_stat->c18 base_exp This 'masks' the acidic silica sites, reducing tailing and improving separation based on polarity rather than basicity. add_base->base_exp alumina_exp Alumina's basic/neutral surface prevents the strong acid-base interaction, allowing for separation based on polarity differences. alumina->alumina_exp c18_exp Separation is based on lipophilicity. Fluorination often increases lipophilicity, enabling separation. c18->c18_exp

Caption: Decision tree for resolving co-elution of fluorinated heterocycles.

This protocol details how to use triethylamine (Et₃N) to improve the separation of a basic fluorinated heterocycle from its non-fluorinated starting material.

  • TLC Analysis:

    • Prepare three identical TLC plates.

    • Spot your crude reaction mixture on all three.

    • Eluent A (Control): Develop the first plate in your standard eluent (e.g., 20% Ethyl Acetate in Hexane).

    • Eluent B (Test): Prepare the same eluent but add 0.5% triethylamine (e.g., for 10 mL, add 50 µL of Et₃N). Develop the second plate in this mixture.

    • Eluent C (Test): Prepare the eluent with 1% triethylamine. Develop the third plate.

    • Analysis: Compare the plates. You should observe that in Eluents B and C, both spots have a higher Rf and the separation between them has increased significantly.

  • Flash Chromatography Protocol:

    • Column: Select an appropriately sized silica gel column.

    • Mobile Phase Preparation: Prepare your bulk mobile phase (e.g., 2 L of 20% EtOAc/Hexane) and add the optimal percentage of Et₃N determined from your TLC analysis (e.g., 0.5%). Crucially, ensure all solvents used for the gradient contain the same percentage of the modifier.

    • Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). This is superior to liquid injection as it prevents the sample from streaking.

    • Elution: Run a linear gradient from a low to high polarity mobile phase (e.g., 5% EtOAc/Hexane to 40% EtOAc/Hexane, with 0.5% Et₃N maintained throughout).

    • Monitoring: Monitor the elution using TLC or an in-line UV detector. Collect fractions and analyze for purity.

Scenario 2: On-Column Degradation & Stability Issues

Q: My fluorinated imidazole seems to be decomposing on my silica gel column. My yield is very low and I see multiple new spots on the TLC of my collected fractions. What's happening?

A: The Underlying Chemistry: The combination of electron-withdrawing fluorine atoms and an imidazole ring can make certain protons on the ring acidic and thus susceptible to abstraction. More importantly, some fluorinated heterocycles can be unstable on the acidic surface of silica gel. The Lewis acid sites on the silica surface can catalyze decomposition, ring-opening, or rearrangement reactions, especially if the compound is heated by the exothermic process of solvent adsorption onto the column.

StrategyMechanism of ActionWhen to UseProtocol Summary
Deactivate Silica Gel Neutralize the acidic Si-OH groups by pre-treating the silica with a base.When you suspect acid-catalyzed decomposition.Slurry your silica gel in your starting eluent containing 1-2% triethylamine. Let it stand for 1 hour, then pack the column as usual.
Switch to a Neutral Stationary Phase Use a stationary phase that lacks acidic sites, such as neutral alumina.For highly acid-sensitive compounds where deactivation is insufficient.Perform TLC analysis on neutral alumina plates first to develop a solvent system. Pack a column with neutral alumina and run as normal.
Use Reverse-Phase (C18) Chromatography Separation occurs in a non-acidic environment (typically water/acetonitrile or water/methanol).When the compound is sufficiently non-polar and stable in aqueous conditions.Dissolve the sample in a minimal amount of DMSO or DMF. Load onto a C18 column and elute with a water/acetonitrile gradient.
Short-Path Chromatography Minimize the residence time of the compound on the stationary phase.For moderately unstable compounds.Use a short, wide column ("a plug") of silica. Elute quickly with a slightly more polar solvent system than you would for a long column.
  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker.

  • Solvent Addition: Add your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) to the silica to create a slurry.

  • Deactivation: Add triethylamine to the slurry to a final concentration of 1.5% v/v. For example, if you used 200 mL of solvent to make the slurry, add 3 mL of triethylamine.

  • Equilibration: Stir the slurry gently for 30-60 minutes. This allows the base to neutralize the acidic sites on the silica surface.

  • Column Packing: Pack your chromatography column with the treated silica slurry using your preferred method (wet or dry packing).

  • Running the Column: Proceed with your purification. Remember to include 1.5% triethylamine in your mobile phase throughout the entire gradient to maintain the deactivated state of the column.

Scenario 3: Detection and Characterization Challenges

Q: My compound contains a CF₃ group. The NMR spectrum is clean, but the mass spectrum shows a complex pattern and the mass doesn't match. Is my compound impure?

A: The Underlying Chemistry: This is unlikely to be an impurity issue and is more likely a misinterpretation of the mass spectrum due to fragmentation. The C-F bond is strong, but the bond between a CF₃ group and a heterocyclic ring can be a labile point in a mass spectrometer's high-energy ionization chamber. It is very common for a CF₃ group to fragment off, resulting in a prominent peak at [M-69]⁺ corresponding to the loss of a ·CF₃ radical. The parent molecular ion peak [M]⁺ may be very weak or entirely absent.

G start Unexpected Mass Spectrum (e.g., Dominant [M-69]⁺ Peak) soft_ion Strategy 1: Use Soft Ionization MS start->soft_ion nmr_spec Strategy 2: Rely on NMR start->nmr_spec esi Electrospray Ionization (ESI) soft_ion->esi ci Chemical Ionization (CI) soft_ion->ci f19_nmr Acquire a ¹⁹F NMR Spectrum nmr_spec->f19_nmr c13_nmr Check ¹³C NMR for C-F Coupling nmr_spec->c13_nmr soft_exp These are lower-energy techniques that are less likely to cause fragmentation. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be visible. esi->soft_exp ci->soft_exp f19_exp This directly confirms the presence and chemical environment of the fluorine atoms. f19_nmr->f19_exp c13_exp Carbon atoms attached to fluorine will appear as doublets or quartets with large coupling constants (JCF), providing definitive structural evidence. c13_nmr->c13_exp

Caption: Workflow for confirming the structure of CF₃-containing compounds.

  • Mass Spectrometry: When submitting a sample containing a CF₃ group, specifically request a soft ionization technique like ESI or CI. Make a note to the analyst to look for the [M+H]⁺ and the potential [M-69]⁺ fragment.

  • NMR Spectroscopy: Always acquire a ¹⁹F NMR. It is a highly sensitive and definitive technique for confirming the presence of your fluorine atoms. Additionally, in your ¹³C NMR, look for the characteristic splitting patterns caused by C-F coupling. A carbon attached to a CF₃ group will appear as a quartet (due to coupling with three equivalent fluorine atoms) with a large coupling constant of approximately 270-280 Hz. This is an unmistakable signal that confirms the integrity of your molecule.

References

  • Purification of Fluorinated Compounds, Teledyne ISCO Applic
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • Introduction to Supercritical Fluid Chromatography, Waters Corpor
  • Kirsch, P. (2004).

Technical Support Center: Solubility Enhancement for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound in aqueous solutions. The following question-and-answer guides and protocols are based on established principles of formulation science and provide both theoretical explanations and practical, step-by-step instructions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: The limited aqueous solubility of this compound stems from its molecular structure. The molecule possesses a large, rigid quinoline ring system, further substituted with highly non-polar (hydrophobic) groups: a bromo (-Br) group and a trifluoromethyl (-CF3) group. These features dominate the molecule's character, making it energetically unfavorable to interact with the polar hydrogen-bonding network of water.

While the quinolin-4-ol moiety contains a hydroxyl group (-OH) and a nitrogen atom that can participate in hydrogen bonding, their contribution is outweighed by the large hydrophobic surface area. For a molecule to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. For this compound, the solute-water interactions are weak, leading to poor solubility.

Q2: I need to make a concentrated stock solution for my in vitro cell-based assays. What is the most straightforward approach?

Answer: For laboratory-scale in vitro experiments, the use of a water-miscible organic co-solvent is the most common and direct method.[1][2] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to dissolve.[3][]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): The most common choice for initial in vitro screening due to its strong solubilizing power and miscibility with water and cell culture media.

  • Ethanol (EtOH): A less toxic alternative to DMSO, often used in formulations.[]

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer that is an effective co-solvent.[1][2]

Causality & Best Practices: The mechanism involves the co-solvent disrupting the hydrogen-bonding structure of water, creating a microenvironment that is less polar and can more easily accommodate the non-polar regions of your compound.[5] It is critical to prepare a high-concentration stock (e.g., 10-50 mM in 100% co-solvent) and then dilute it into your final aqueous buffer or media. Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (media + same final concentration of co-solvent) in your experiments.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific solvent mixture. Here are several strategies to address this, which can be approached systematically.

Troubleshooting Workflow for Dilution-Induced Precipitation

G cluster_approaches Select an Approach start Precipitation upon dilution of stock solution ph_mod Is the compound ionizable? (Quinolin-4-ol suggests yes) start->ph_mod Start Here complexation Need to avoid pH change or organic solvents? ph_mod->complexation No / Not sufficient adjust_ph Adjust pH of final buffer to >2 units away from pKa ph_mod->adjust_ph Yes surfactant Is some level of detergent acceptable in the assay? complexation->surfactant No / Not sufficient use_cd Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) complexation->use_cd Yes use_surfactant Add a non-ionic surfactant (e.g., Polysorbate 80) below CMC surfactant->use_surfactant Yes end Problem Solved surfactant->end No adjust_ph->end Solution Stable use_cd->end Solution Stable use_surfactant->end Solution Stable

Caption: Decision workflow for troubleshooting precipitation.

In-depth Explanation of Approaches:

  • pH Adjustment: Your compound has two potential ionizable sites: the quinoline nitrogen (which can be protonated, making it a weak base) and the 4-hydroxyl group (which can be deprotonated, making it a weak acid).[6][7] Ionizing a molecule increases its polarity and, therefore, its aqueous solubility.[8][9]

    • To solubilize as a base: Lower the pH of your aqueous buffer. By protonating the quinoline nitrogen, you form a cationic salt which will be more soluble. A pH below ~3 is a good starting point to test.

    • To solubilize as an acid: Raise the pH of your aqueous buffer. By deprotonating the hydroxyl group, you form an anionic phenolate-like species which will be more soluble. A pH above ~9 is a good starting point to test.

    • Guideline: The Henderson-Hasselbalch equation dictates that solubility increases dramatically as the pH moves away from the compound's pKa. A general rule is to adjust the pH to at least 2 units below the pKa (for a base) or 2 units above the pKa (for an acid) for sufficient ionization.[][10]

  • Use of Complexing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" where the outer surface of the complex is water-soluble.[12][13][14]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[11][12]

    • Benefit: This method can significantly increase solubility without using organic co-solvents or extreme pH, making it very useful for in vivo studies.[15]

  • Use of Surfactants: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs.[3][16] Above their critical micelle concentration (CMC), they form micelles that can entrap the drug in their hydrophobic core, effectively solubilizing it in the aqueous phase.[17][18][19] Even below the CMC, they can improve wetting and reduce surface tension.

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 20/80 or Cremophor® EL are common choices.

    • Caution: Surfactants can interfere with biological assays (e.g., by disrupting cell membranes or binding to proteins). Their use must be carefully validated, and concentrations should be kept as low as possible.[18]

Q4: For a potential oral formulation, which solubility enhancement techniques are most promising?

Answer: For oral drug delivery, the goal is to enhance not just solubility but also dissolution rate and, ultimately, bioavailability. The most industrially relevant and effective techniques for this purpose are solid dispersions and cyclodextrin complexation.[20][21]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[22][23][24]

    • Mechanism: It enhances solubility through several mechanisms: reducing the drug's particle size to a molecular level, improving wettability, and, most importantly, converting the crystalline drug into a higher-energy, more soluble amorphous form.[20][22][25]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used carriers.[5][26]

    • Preparation Methods: Techniques include solvent evaporation, melting (hot-melt extrusion), and spray drying.[24][26]

  • Cyclodextrin Inclusion Complexes: As mentioned previously, forming a solid complex with cyclodextrins can significantly improve the dissolution rate of the compound in the gastrointestinal tract.[13][14] The complex readily dissolves, releasing the drug in a supersaturated state that is available for absorption.[12]

Comparative Analysis of Solubilization Strategies

StrategyMechanismTypical Fold-IncreaseProsConsBest For
pH Adjustment Ionization of the molecule increases polarity and interaction with water.[9]10 - 1,000+Simple, inexpensive, highly effective for ionizable compounds.[]Only works for ionizable drugs; risk of precipitation in regions of pH change (e.g., GI tract); potential for chemical instability at extreme pH.Initial solubility screening; parenteral formulations where pH is controlled.
Co-solvents Reduces the polarity of the solvent system (e.g., water/DMSO).[1]10 - 10,000+Very high solubilizing power; simple to prepare in a lab setting.Risk of precipitation upon dilution; potential for solvent toxicity in vitro and in vivo.[27]High-concentration stock solutions for in vitro screening.
Surfactants Micellar encapsulation of the hydrophobic drug above the CMC.[17][19]5 - 100+Effective at low concentrations.Potential for cell toxicity and interference with biological assays; can be difficult to formulate.[18]Topical or parenteral formulations where surfactants are acceptable.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the drug.[11][12]5 - 500+Low toxicity; avoids organic solvents and extreme pH; improves stability.[13][14]Limited by 1:1 or 1:2 drug:CD stoichiometry; can be expensive; increases formulation viscosity at high concentrations.Oral and parenteral formulations, especially for in vivo studies.
Solid Dispersions Reduces particle size and converts the drug to an amorphous form in a polymer matrix.[20][22]10 - 100+Significant increase in dissolution rate and bioavailability; well-established industrial technique.[24][25]Can be physically unstable (recrystallization); requires specialized equipment (e.g., hot-melt extruder, spray dryer).[22]Development of oral solid dosage forms (tablets, capsules).

Detailed Experimental Protocols

Protocol 1: Systematic pH-Solubility Profile

This protocol determines the aqueous solubility of the compound as a function of pH, helping to identify the optimal pH for solubilization and estimate its pKa.

Diagram of the pH-Solubility Workflow

G prep Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12) add_compound Add excess solid compound to each buffer in separate vials prep->add_compound equilibrate Equilibrate samples (e.g., 24-48h at 25°C with shaking) add_compound->equilibrate separate Separate solid from supernatant (Centrifuge at 15,000g, 15 min) equilibrate->separate filter Filter supernatant (0.22 µm PVDF filter) separate->filter measure_ph Measure final pH of filtrate filter->measure_ph quantify Quantify compound concentration (e.g., HPLC-UV, LC-MS) measure_ph->quantify plot Plot Log(Solubility) vs. Final pH quantify->plot

Caption: Workflow for determining a pH-solubility profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with sufficient capacity.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer (e.g., 5 mg in 1 mL). The solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[28]

  • Phase Separation: Centrifuge the vials at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining particulates.

  • Analysis:

    • Measure the exact pH of the filtered solution.[28]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Plot the logarithm of the measured solubility against the final measured pH. The resulting graph will show at which pH ranges the compound is most soluble.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a solution using HP-β-CD to enhance solubility.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water for injection, PBS). A 20-40% (w/v) solution is a common starting point.

  • Add Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature. Gentle heating (40-50°C) can sometimes accelerate complexation, but check for compound stability first. The solution should become clear as the inclusion complex forms. This may take several hours.

  • Sterilization (if needed): Once the compound is fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter. The large size of the cyclodextrin complex does not prevent filtration.

  • Validation: The final concentration should be confirmed by an appropriate analytical method (e.g., HPLC).

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.Pharma Excipients.
  • The Use of Cyclodextrins in Pharmaceutical Formulations.American Journal of Pharmaceutics.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.Journal of Drug Delivery and Therapeutics.
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.PubMed Central (PMC) - NIH.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Solubility Concerns: API and Excipient Solutions.American Pharmaceutical Review.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Solubility Enhancement Techniques.Pharmaguideline.
  • Cyclodextrins and their applications in pharmaceutical and rel
  • Solubilization by surfactants: Significance and symbolism.ScienceDirect.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.LinkedIn.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs.Scholars Research Library.
  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candid
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Indian Journal of Pharmaceutical and Biological Research.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.Journal of Applied Pharmaceutical Science.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research.
  • Cyclodextrins in Drug Formul
  • Techniques to improve the solubility of poorly soluble drugs.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • This compound.CymitQuimica.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.AAPS PharmSciTech.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.PubMed Central (PMC) - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • PH adjustment: Significance and symbolism.ScienceDirect.
  • Quinoline.Wikipedia.
  • How to improve topical formulations of poorly-w
  • pH Adjustment and Co-Solvent Optimiz
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.PubMed Central (PMC) - NIH.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC Publishing.
  • Green Synthesis of Quinoline and Its Derivatives.International Journal of Pharmaceutical Sciences.
  • This compound.CymitQuimica (Spanish).
  • Combined effect of complexation and pH on solubiliz
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, frequently encountered problems during the synthesis of polysubstituted quinolines. Each problem is presented with its likely root causes and actionable, step-by-step solutions.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline. This is a notorious issue in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[1][2]

Root Cause Analysis:

The strong acidic conditions and high temperatures required for many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, can induce the polymerization of carbonyl-containing starting materials or intermediates.[1][2] For instance, in the Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3][4] Under these harsh conditions, acrolein is highly susceptible to acid-catalyzed polymerization, leading to the formation of high-molecular-weight tars.[2] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to polymerization under strong acid catalysis.[1]

Mitigation Strategies & Protocols:

StrategyProtocolExpected Outcome
Moderation of Reaction Exothermicity (Skraup) 1. In a well-ventilated fume hood, to a flask equipped with a condenser and mechanical stirrer, add the aniline derivative. 2. Add a moderating agent such as ferrous sulfate (FeSO₄) or boric acid.[2][4] 3. Slowly add anhydrous glycerol with stirring. 4. Cool the flask in an ice bath and add concentrated sulfuric acid dropwise at a rate that maintains a controllable internal temperature.Prevents runaway reactions and localized overheating, thereby reducing the rate of acrolein polymerization.
Biphasic Solvent System (Doebner-von Miller) 1. Reflux the aniline in aqueous hydrochloric acid. 2. Introduce the α,β-unsaturated carbonyl compound dissolved in a non-miscible organic solvent like toluene.Sequesters the polymerization-prone carbonyl compound in the organic phase, minimizing its contact with the aqueous acid phase and thus reducing tar formation.[2]
Optimization of Acid Catalyst and Temperature 1. Screen a panel of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1] Milder Lewis acids may be preferable. 2. Run the reaction at the lowest effective temperature, monitoring progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[1][5]Identifies conditions that favor the desired cyclization pathway over polymerization, leading to a cleaner reaction profile and higher yield.

Troubleshooting Workflow for Low Yield/Tar Formation:

G start Low Yield & Tar Formation Observed check_reaction Identify Synthesis Type (e.g., Skraup, Doebner-von Miller) start->check_reaction skraup Skraup Synthesis? check_reaction->skraup dvm Doebner-von Miller? check_reaction->dvm No other Other Acid-Catalyzed Syntheses check_reaction->other No to both add_moderator Incorporate Moderating Agent (e.g., FeSO₄) skraup->add_moderator Yes biphasic Employ Biphasic Solvent System (e.g., Toluene/aq. HCl) dvm->biphasic Yes optimize_acid Optimize Acid Catalyst & Temperature other->optimize_acid control_temp Implement Strict Temperature Control & Slow Acid Addition add_moderator->control_temp end_success Improved Yield, Reduced Tar control_temp->end_success end_fail Issue Persists: Re-evaluate Substrate Stability control_temp->end_fail biphasic->optimize_acid optimize_acid->end_success optimize_acid->end_fail

Caption: Troubleshooting workflow for low yields and tar formation.

Problem 2: Poor Regioselectivity with Unsymmetrical Reactants

Symptoms: The reaction produces a mixture of two or more regioisomers, complicating purification and reducing the yield of the desired product. This is a common challenge in the Friedländer and Combes syntheses when using unsymmetrical ketones or β-diketones, respectively.[6][7]

Root Cause Analysis:

The regiochemical outcome of these reactions is determined by which α-carbon of the ketone or β-diketone participates in the initial condensation and subsequent cyclization. This is governed by a delicate balance of electronic effects and steric hindrance.[6]

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone can lead to two different enolates/enamines, resulting in two regioisomeric quinoline products.[6][7]

  • Combes Synthesis: Condensation of an aniline with an unsymmetrical β-diketone can proceed via two different Schiff base intermediates, which upon acid-catalyzed cyclization, yield two distinct regioisomers.[6][8] The rate-determining step is the electrophilic aromatic annulation, where steric effects play a crucial role.[8]

Mitigation Strategies & Protocols:

StrategyProtocolExpected Outcome
Steric Control 1. If possible, modify the substituents on the unsymmetrical ketone or aniline. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[6] 2. In the Combes synthesis, increasing the bulk of the R group on the diketone can favor the formation of the 2-substituted quinoline.[8]Directs the cyclization to the sterically less encumbered position, favoring the formation of one regioisomer.
Electronic Control 1. Introduce electron-donating or electron-withdrawing groups on the starting materials to influence the nucleophilicity of the aniline or the electrophilicity of the carbonyl carbons.[6] 2. In the Combes synthesis, the use of methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when using trifluoromethyl-β-diketones.[8]Alters the electronic properties of the reactants to favor one reaction pathway over the other, enhancing regioselectivity.
Optimization of Reaction Conditions 1. Systematically vary the catalyst (acidic vs. basic), solvent polarity, and reaction temperature.[6] 2. For the Friedländer synthesis, the use of iodine as a catalyst under solvent-free conditions has been reported to improve regioselectivity in some cases.[9]Identifies a set of conditions that maximizes the kinetic or thermodynamic preference for the desired regioisomer.

Regioselectivity in the Combes Synthesis:

G start Unsymmetrical Aniline + β-Diketone schiff_base Formation of Schiff Base Intermediate start->schiff_base cyclization Acid-Catalyzed Cyclization (Rate-Determining) schiff_base->cyclization path_a Pathway A: Cyclization at Cα cyclization->path_a path_b Pathway B: Cyclization at Cα' cyclization->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b steric Steric Hindrance (Bulky R groups) steric->cyclization electronic Electronic Effects (Substituents on Aniline) electronic->cyclization

Caption: Factors influencing regioselectivity in the Combes synthesis.

Problem 3: Formation of Quinoline N-oxide Byproducts

Symptoms: The desired quinoline product is contaminated with a more polar byproduct, identified by mass spectrometry as having a mass 16 units higher (M+16) than the expected product.[10]

Root Cause Analysis:

The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be oxidized by various oxidizing agents present in the reaction mixture.[10] This is particularly common in reactions that use oxidants to either form the quinoline ring (like in the Skraup synthesis where nitrobenzene is the oxidant) or to modify substituents on a pre-formed quinoline ring.[3][4] Peracids (e.g., m-CPBA), hydrogen peroxide, and even air at high temperatures can lead to N-oxide formation.[10]

Detection and Mitigation:

Detection Methods:

TechniqueObservation
Mass Spectrometry (MS) A characteristic loss of an oxygen atom, resulting in a significant (M-16)⁺ ion peak.[10]
NMR Spectroscopy Downfield shifts in the signals of the protons and carbons of the pyridine ring upon N-oxidation.[10]
HPLC Appearance of a more polar peak compared to the parent quinoline. Quantification is possible with a pure standard.[10]

Prevention and Removal:

  • Prevention:

    • Use Stoichiometric Oxidant: In syntheses requiring an oxidant (e.g., Skraup), use the minimum amount necessary for the aromatization step.

    • Inert Atmosphere: If oxidizing a substituent on a pre-formed quinoline, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation, especially if high temperatures are used.

    • Protect the Nitrogen: In cases where N-oxidation is highly problematic, the quinoline nitrogen can be temporarily protonated with a strong acid if the subsequent reaction conditions permit.

  • Removal Protocol (Reductive Workup):

    • After the primary reaction is complete, cool the reaction mixture.

    • Add a reducing agent capable of selectively reducing the N-oxide without affecting other functional groups. Common choices include PCl₃, PPh₃, or sodium dithionite (Na₂S₂O₄).

    • Stir the mixture at room temperature or with gentle heating, monitoring the disappearance of the N-oxide spot by TLC.

    • Proceed with the standard aqueous workup and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis is not working or gives a very low yield. What are the first things I should check?

A1: Low yields in the Friedländer synthesis are a common issue. Here are the primary parameters to investigate:[5]

  • Catalyst Activity: The reaction can be catalyzed by acids or bases. Ensure your catalyst is fresh and active. For base-catalyzed reactions, common choices are NaOH or KOH. For acid catalysis, p-toluenesulfonic acid or iodine can be effective.[9][11] In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the yield.[5]

  • Reaction Temperature: Many Friedländer reactions require elevated temperatures to proceed.[9] Incrementally increase the temperature (e.g., in 10°C steps) and monitor the reaction by TLC.[5] However, be aware that excessively high temperatures can lead to degradation.[5]

  • Solubility of Reactants: Ensure your starting materials are soluble in the chosen solvent. If solubility is poor, consider switching to a more polar solvent like DMF or ethanol.[5]

  • Purity of Starting Materials: Impurities in the 2-aminoaryl ketone or the active methylene compound can inhibit the reaction. Ensure your starting materials are pure before beginning the synthesis.

Q2: The Skraup synthesis is notoriously vigorous. How can I run it more safely?

A2: The Skraup reaction is highly exothermic and requires careful control.[4] The key is to moderate the reaction rate.

  • Use a Moderating Agent: Adding ferrous sulfate (FeSO₄) is the most common and effective method. It is believed to act as an oxygen carrier, smoothing out the exothermic oxidation step.[2][4] Boric acid can also be used.[2]

  • Controlled Addition: The concentrated sulfuric acid should be added slowly and with efficient cooling (e.g., in an ice bath) to prevent a rapid temperature increase.[12]

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent the formation of localized hot spots, which can lead to tar formation.[12]

Q3: In the Doebner-von Miller synthesis, my product is contaminated with dihydroquinoline impurities. What is the cause and solution?

A3: This indicates incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[1]

  • Cause: The oxidizing agent (often generated in situ or, in some variations, is another molecule of the Schiff base) is either insufficient or inefficient under the reaction conditions.[1]

  • Solution:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent if one is explicitly added.[1]

    • Optimize Conditions: Ensure the reaction is heated for a sufficient duration to drive the oxidation to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[1]

    • Post-Reaction Oxidation: If you have already isolated the product mixture, you can perform a separate oxidation step. Dissolve the mixture in a suitable solvent (e.g., toluene, DCM) and treat it with an appropriate oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to convert the remaining dihydroquinoline to the desired product.[1]

Q4: How can I purify my polysubstituted quinoline product, especially if it's contaminated with tarry byproducts?

A4: Purification can be challenging. A multi-step approach is often necessary.

  • Initial Workup: After neutralizing the reaction, perform an extraction with an organic solvent. If significant tar is present, it may be beneficial to filter the crude mixture before extraction.

  • Acid-Base Extraction: Since quinolines are basic, you can selectively extract them. Dissolve the crude product in an organic solvent (e.g., toluene) and wash with dilute aqueous acid (e.g., 1M HCl). The quinoline will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure quinoline back into an organic solvent.[13]

  • Chromatography: Column chromatography on silica gel is a standard method. However, quinolines can streak on silica. To improve separation, you can add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.[14]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[13] For stubborn impurities, converting the quinoline to a salt (e.g., hydrochloride or picrate), crystallizing the salt, and then liberating the free base can achieve very high purity.[13]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • ResearchGate. (n.d.). Optimized reaction condition for quinoline synthesis.
  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application....
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • One-Pot Conversion of Quinolines into Quinazolines. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
  • BenchChem. (n.d.). Optimization of reaction conditions for quinolin-2-one synthesis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Preparation and Properties of Quinoline. (n.d.).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Reddit. (2025). Purification of Quinoline-3,4-diones.

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Degradation of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1072944-66-1). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges associated with this compound in solution. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Part 1: Understanding the Molecule's Inherent Instabilities

This compound is a highly substituted quinolinol derivative. Its structure, while conferring potent biological activity, also contains several features that render it susceptible to degradation in solution. Understanding these vulnerabilities is the first step toward mitigating them.

  • The Quinolin-4-ol Core and Tautomerism: The compound exists in a tautomeric equilibrium between the phenol (quinolin-4-ol) and ketone (quinolin-4(1H)-one) forms.[1][2] This equilibrium is sensitive to solvent polarity and pH, which can influence the molecule's reactivity and degradation pathways.

  • Electron-Deficient Ring System: The presence of three powerful electron-withdrawing groups—a trifluoromethyl group at C2, a fluoro group at C6, and a bromo group at C3—makes the quinoline ring system electron-deficient. This significantly alters its susceptibility to nucleophilic attack and oxidative or reductive degradation compared to the parent quinoline molecule.

  • Halogen Substituents: While the carbon-fluorine bond is exceptionally strong, both the C-Br and C-F bonds can be susceptible to cleavage under specific conditions, such as high-energy light (photolysis) or in the presence of certain reactive species.[3][4] The bromine at the C3 position, in particular, can be a potential leaving group.

  • The Trifluoromethyl Group: The -CF3 group is generally stable to thermal and oxidative stress.[3] However, under harsh hydrolytic conditions (strong acid or base), it can undergo slow hydrolysis.[5][6]

Part 2: Troubleshooting Guide: Diagnosing Degradation

This section addresses common observational and analytical issues that may indicate compound instability.

Q1: My solution of this compound has turned yellow or brown. What is happening?

A1: This is a strong visual indicator of degradation. Discoloration in solutions of quinoline-based compounds is typically caused by oxidation or photodegradation.[7] These reactions can generate highly conjugated byproducts that absorb visible light. The appearance of color signifies that the chemical integrity of your sample is compromised, and it should not be used for quantitative biological assays without further analysis. It is critical to protect all solutions of this compound from light.[7]

Q2: I'm observing a progressive loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A2: Absolutely. A loss of potency and poor reproducibility are classic symptoms of compound degradation.[7] Even a small percentage of degradation can lead to a significant decrease in the concentration of the active parent compound, resulting in diminished or variable biological effects. We strongly recommend preparing fresh solutions from solid material for each critical experiment or, at a minimum, qualifying the stability of your stock solution under your specific experimental conditions (e.g., in assay media at 37°C).

Q3: My HPLC/LC-MS analysis shows new, unexpected peaks that grow over time. What are they?

A3: These new peaks are almost certainly degradation products. Based on the structure of the parent molecule and known degradation pathways of similar compounds, these degradants could arise from several mechanisms:

  • Photodegradation: Exposure to ambient or UV light can induce cleavage of the carbon-bromine bond (de-bromination) or, less commonly, the carbon-fluorine bond. This would result in new quinolinol species with different retention times and mass-to-charge ratios.[3]

  • Oxidative Degradation: The quinoline ring is susceptible to oxidation, which can lead to the formation of additional hydroxylated species or even cleavage of the heterocyclic ring.[8][9] This is often accelerated by exposure to air, transition metals, or other oxidizing agents in your solution.

  • Hydrolytic Degradation: While generally more resistant, the compound may undergo hydrolysis under strongly acidic or basic conditions. This could manifest as de-bromination or, in extreme cases, hydrolysis of the trifluoromethyl group to a carboxylic acid.[5]

The following workflow can help you diagnose a suspected stability issue:

G A Suspected Degradation (e.g., color change, inconsistent data) B Prepare Fresh Solution from Solid Stock A->B First Step C Analyze Immediately (t=0) via HPLC/LC-MS B->C D Incubate Solution under Experimental Conditions (e.g., light, temp, buffer) C->D E Analyze Again at Time Points (t=x) D->E F Compare Chromatograms (t=0 vs t=x) E->F G No New Peaks or Loss of Parent Compound F->G No Change H New Peaks Appear and/or Parent Peak Area Decreases F->H Change Detected I Issue is Likely Not Compound Stability G->I J Degradation Confirmed. Proceed to Forced Degradation Study (Protocol 1) H->J

Caption: Troubleshooting workflow for suspected degradation.

Part 3: Proactive Stability Management (FAQs)

Q1: What are the optimal conditions for storing the solid compound?

A1: To ensure long-term stability, the solid powder should be stored in a tightly sealed, airtight container (e.g., amber glass vial) protected from light.[10][11] For maximum shelf life, store at -20°C in a desiccated environment.

Q2: How should I prepare and store stock solutions?

A2: We recommend the following best practices:

  • Solvent Choice: Use anhydrous, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid prolonged storage in protic solvents like methanol or ethanol.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your aqueous assay buffer, which can impact stability.

  • Storage: Aliquot the stock solution into single-use volumes and store in tightly sealed vials at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. Always protect solutions from light by using amber vials or wrapping them in foil.

Q3: What are the primary factors that influence the stability of this compound in aqueous solution?

A3: The stability of this compound in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[7] The solubility and stability of quinoline derivatives are known to be highly dependent on the pH of the solution.[12][13][14]

FactorImpact on Stability & RationaleMitigation Strategy
pH The quinolinol core's ionization state is pH-dependent, affecting both solubility and reactivity. Degradation can be accelerated in both strongly acidic and basic conditions.[7]Use a well-characterized buffer system to maintain a stable pH within the optimal range for your experiment (typically near physiological pH, 6.8-7.4). Determine the optimal pH experimentally if necessary.
Light The aromatic quinoline system can absorb UV and even ambient light, leading to photodegradation.[7]Conduct experiments in low-light conditions. Use amber-colored vials and microplates. Protect solutions from direct light sources.
Temperature Increased temperature accelerates the rate of all chemical reactions, including degradation.[7]Prepare solutions fresh and keep them on ice. Avoid prolonged incubation at elevated temperatures (e.g., 37°C) unless required by the assay, and account for potential degradation in your analysis.
Oxidation The electron-rich nature of the quinolinol tautomer makes it susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal contaminants.Use high-purity, degassed buffers where possible. Avoid contamination with redox-active metals.

Q4: Is there a general degradation pathway I should be aware of?

A4: While a definitive pathway requires experimental confirmation, a plausible route involves initial oxidation or photolytic cleavage followed by further reactions. The initial steps for many quinoline compounds involve hydroxylation.[8][15] Given that this molecule is already a quinolin-4-ol, degradation may proceed via dehalogenation or ring opening.

G Parent This compound Debromo Debrominated Product Parent->Debromo Hydrolysis / Photolysis Defluoro Defluorinated Product Parent->Defluoro Photolysis (High Energy) Hydrolyzed Hydrolyzed CF3 Group (Carboxylic Acid) Parent->Hydrolyzed Harsh Acid/Base RingOpened Ring-Opened Products Parent->RingOpened Oxidation

Caption: Plausible degradation pathways for the title compound.

Part 4: Key Experimental Protocols

This section provides a standardized methodology for investigating the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing the specificity of analytical methods.[16][17]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions: (Adapted from[7])

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial in an oven at 80°C.

  • Photolytic Degradation: Place 2 mL of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) and expose it to a light source providing UV and visible light (e.g., a photostability chamber). Maintain a control sample wrapped in foil at the same temperature.

3. Sampling and Analysis:

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to profile the formation of degradation products.

Protocol 2: General Purpose Stability-Indicating HPLC Method

Objective: To separate the parent compound from potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (determine by scanning the UV spectrum of the parent compound) and/or a mass spectrometer.

  • Injection Volume: 10 µL.

This method should provide a good starting point for resolving the non-polar parent compound from potentially more polar degradants. Method optimization will be required based on the results of the forced degradation study.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. [Link]
  • Polycyclic arom
  • (PDF) Microbial degradation of quinoline and methylquinolines.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]
  • Halogenated Heterocycles as Pharmaceuticals.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Possible degradation pathway of quinoline.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]
  • The biodegradation vs. biotransformation of fluorosubstituted aromatics.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. PubMed. [Link]
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides. Dalton Transactions. [Link]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. [Link]
  • (PDF) Degradation and Transformation of Organic Fluorine Compounds.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
  • Direct trifluoromethylation of a quinoline.
  • Microbial degradation of quinoline.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS J. [Link]
  • Forced Degrad

Sources

Technical Support Center: Synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. The content is structured to address common challenges, from reaction optimization to purification, grounding procedural steps in mechanistic principles.

Synthesis Overview & Strategy

The synthesis of this compound is most effectively approached via a multi-step sequence starting from commercially available materials. The core quinolin-4-one scaffold is constructed using a Conrad-Limpach-type reaction, which is well-suited for creating 2-substituted quinolinones. This is followed by a regioselective bromination at the electron-rich C3 position.

The key transformations are:

  • Condensation: Reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate.

  • Thermal Cyclization: High-temperature ring closure of the enamine to yield the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol core. This step is often the most challenging, requiring significant thermal energy.

  • Bromination: Electrophilic bromination of the quinolin-4-ol at the C3 position to afford the final product.

The overall workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Bromination A 4-Fluoroaniline C Enamine Intermediate (Ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate) A->C Acid Catalyst (e.g., AcOH) Toluene, Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C Acid Catalyst (e.g., AcOH) Toluene, Reflux D 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol C->D High-Boiling Solvent (e.g., Dowtherm A) ~250 °C F Final Product: This compound D->F Solvent (e.g., DMF or AcOH) E N-Bromosuccinimide (NBS) E->F Solvent (e.g., DMF or AcOH)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

These protocols provide a starting point for laboratory-scale synthesis. For scale-up, process parameters must be re-optimized.

Protocol 2.1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), and toluene (approx. 2 mL per mmol of aniline).

  • Add a catalytic amount of acetic acid (approx. 0.05 eq.).

  • Heat the mixture to reflux and continue heating until water evolution ceases (typically 4-6 hours).

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aniline.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude oil or solid can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol/water or hexanes.

Protocol 2.2: Thermal Cyclization to 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

Caution: This step involves very high temperatures. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated fume hood with a high-temperature oil bath or heating mantle.

  • Add a high-boiling solvent, such as Dowtherm A or diphenyl ether, to a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser. Heat the solvent to 250 °C.

  • Slowly add the crude enamine intermediate from the previous step to the hot solvent in portions to control the initial exotherm and ethanol evolution.

  • Maintain the reaction temperature at 250-255 °C for 30-60 minutes. The product will often precipitate from the hot solution.[1]

  • Monitor the reaction by TLC (a high-polarity eluent like 10% MeOH in DCM may be required).

  • After completion, allow the mixture to cool to below 100 °C.

  • Add hexanes or heptane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes or another non-polar solvent to remove the residual high-boiling solvent.

  • Dry the solid under vacuum. This product is often of sufficient purity for the next step.

Protocol 2.3: Bromination to this compound
  • In a flask, suspend the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), acetic acid, or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.[2]

  • Stir the mixture at room temperature for 2-4 hours. The reaction is often complete within this timeframe.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, the reaction is complete.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining NBS or bromine.

  • If the product precipitates, it can be isolated by filtration. If it remains in solution, perform an aqueous workup.

  • For purification, the crude solid can be recrystallized from a solvent such as ethanol or isopropyl alcohol.

Table 1: Summary of Reaction Parameters
StepKey ReagentsTypical SolventTemperature (°C)Time (h)Typical Yield (%)
Condensation 4-Fluoroaniline, Ethyl 4,4,4-trifluoroacetoacetateToluene110-1204-6>90
Cyclization Enamine IntermediateDowtherm A250-2550.5-160-80
Bromination Quinolin-4-ol, NBSDMF or AcOH20-252-485-95

Frequently Asked Questions (FAQs)

Q: Why is a Conrad-Limpach or Gould-Jacobs approach used for this synthesis?

A: These methods are classic, robust strategies for constructing the quinolin-4-one core.[1][3] The Conrad-Limpach reaction, specifically the condensation of an aniline with a β-ketoester followed by thermal cyclization, is highly effective for synthesizing 4-quinolones with substituents at the C2 position, such as the trifluoromethyl group required here.

Q: What is the purpose of using a high-boiling solvent like Dowtherm A in the cyclization step?

A: The thermal cyclization of the enamine intermediate is an intramolecular aromatic substitution that has a high activation energy barrier.[4] Solvents like Dowtherm A or diphenyl ether provide a thermally stable medium that can reach the required temperatures (typically >250 °C) to overcome this barrier and drive the reaction to completion, often with improved yields compared to solvent-free conditions.[1]

Q: How does the trifluoromethyl (-CF3) group impact the synthesis?

A: The electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the keto-carbonyl in the starting β-ketoester, facilitating the initial condensation with aniline. However, it can also make the final quinolinone product more acidic and may influence its solubility. Its presence is often desired in drug candidates to improve metabolic stability, lipophilicity, and bioavailability.[5][6]

Q: What are the primary safety concerns for this synthetic sequence?

A: The main hazard is the high temperature required for the cyclization step. Use of a stable, high-temperature heating bath with robust temperature control is essential. Avoid open flames. Dowtherm A can be a skin and eye irritant. The bromination step uses NBS, which is a lachrymator and irritant. All steps should be performed in a well-ventilated chemical fume hood with appropriate PPE, including heat-resistant gloves and safety glasses.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

G cluster_1 Troubleshooting Cyclization cluster_2 Troubleshooting Bromination cluster_3 Troubleshooting Purification start Problem Encountered p1 Low Cyclization Yield start->p1 p2 Incomplete Bromination start->p2 p3 Purification Issues start->p3 c1a Check Temperature: Is it consistently >250 °C? p1->c1a c2a Check NBS Quality: Is it fresh? Store desiccated. p2->c2a c3a Poor Solubility? Try recrystallizing from high-boiling polar solvents (DMF, DMAc, NMP). p3->c3a c3b Product unstable on silica? p3->c3b c1b Consider Decomposition: Is the reaction turning dark/tarry? c1a->c1b Yes c1c Alternative Methods: Try Eaton's Reagent or Microwave c1b->c1c Yes c2b Solvent Choice: Is starting material fully dissolved/suspended? c2a->c2b Yes c2c Side Products Seen? (e.g., dibromination) c2b->c2c Yes c2d Reduce NBS stoichiometry to 1.0 eq. Add slowly at 0 °C. c2c->c2d c3c Try neutral alumina chromatography or reverse-phase (C18) HPLC. c3b->c3c

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My cyclization yield is consistently low, with significant starting material remaining or decomposition observed. What can I do?

A:

  • Verify Temperature: Ensure your reaction temperature is truly reaching and maintaining 250-255 °C. Use a calibrated high-temperature thermometer placed directly in the reaction mixture.

  • Purity of Intermediate: Impurities in the enamine intermediate can inhibit the reaction or cause side reactions at high temperatures. Consider purifying the enamine by recrystallization before the cyclization step.

  • Alternative Reagents: For difficult cyclizations, chemical activation can be superior to purely thermal methods. Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) can promote cyclization at much lower temperatures (e.g., 80-100 °C), often leading to cleaner reactions and higher yields.[7]

  • Microwave Synthesis: Microwave-assisted synthesis can provide rapid, uniform heating, significantly reducing reaction times and potentially minimizing decomposition.[4]

Q: After bromination, my TLC/LC-MS shows multiple products. How can I improve selectivity?

A:

  • Over-bromination: The most likely side product is a dibrominated species. The quinolin-4-one ring is highly activated. To prevent this, use a precise stoichiometry of NBS (start with 1.0 eq.). Adding the NBS slowly at a lower temperature (e.g., 0-5 °C) can also improve control.

  • Regioisomers: Bromination at the C3 position is strongly favored electronically.[2] If other isomers are observed, it may indicate radical side reactions. Ensure the reaction is protected from light, and consider adding a radical scavenger like BHT if the issue persists, although this is uncommon.

  • Solvent Effects: The reaction solvent can influence reactivity. Acetic acid is a good choice as it can protonate the ring, potentially modulating its reactivity and improving selectivity.

Q: The final product is a poorly soluble solid that is very difficult to purify by column chromatography. What are the best purification methods?

A:

  • Recrystallization: This is the preferred method for this class of compounds. Due to the planar, hydrogen-bonding nature of quinolin-4-ols, they often have high lattice energy and are poorly soluble in common lab solvents at room temperature. Experiment with high-boiling polar aprotic solvents like DMF, DMAc, or NMP, or polar protic solvents like ethanol, isopropanol, or acetic acid.

  • Trituration/Washing: If the impurities are significantly more soluble than the product, a simple trituration (slurrying) in a solvent like hot ethyl acetate or acetonitrile can effectively wash them away.

  • Alternative Chromatography: Standard silica gel is acidic and can cause streaking or decomposition of polar, basic heterocycles.[8] If chromatography is unavoidable, consider using neutral alumina or deactivating silica gel with triethylamine in the eluent. For highly challenging separations, preparative reverse-phase (C18) HPLC is an excellent but more costly alternative.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for rational troubleshooting and optimization.

Mechanism: Electrophilic Bromination of the Quinolin-4-one Ring

The 6-fluoro-2-(trifluoromethyl)quinolin-4-ol exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The enol tautomer is electron-rich, and the C3 position is particularly nucleophilic due to resonance donation from the hydroxyl group and the ring nitrogen. This makes it the prime target for electrophilic attack by a brominating agent like NBS.

G Mechanism of C3 Bromination Tautomer Quinolin-4-ol Tautomer (Electron-rich at C3) Intermediate Sigma Complex Intermediate (Cationic charge delocalized) Tautomer->Intermediate Nucleophilic attack from C3 on 'Br+' NBS NBS (Source of Br+) Product 3-Bromo-quinolin-4-ol (Final Product) Intermediate->Product Deprotonation (Restores aromaticity)

Caption: Simplified mechanism for the electrophilic bromination at C3.

References

  • Wikipedia. Gould–Jacobs reaction. Wikipedia
  • Gryko, D., et al.
  • IIOAB. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wiley Online Library. Gould-Jacobs Reaction. Wiley. [Link]
  • PubMed. Synthesis of quinolinomorphinan-4-ol derivatives as δ opioid receptor agonists. PubMed. [Link]
  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
  • ResearchGate. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. OPhCJ. [Link]
  • Organic Chemistry Portal. Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
  • National Institutes of Health. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. [Link]
  • Royal Society of Chemistry.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
  • MDPI.
  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
  • ELSA BIOTECHNOLOGY CO., LTD. 3-bromo-6-(trifluoromethyl)quinoline. elsacn.com. [Link]
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
  • Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. [Link]
  • Reddit. Purification of Quinoline-3,4-diones. Reddit. [Link]
  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
  • Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
  • Google Patents. Purification method of 8-hydroxyquinoline crude product.
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3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1072944-66-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this complex heterocyclic compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The recommended storage condition for this compound is in a tightly sealed container, in a dry environment at room temperature[1]. For structurally similar halogenated and fluorinated quinolines, keeping the container tightly closed in a well-ventilated place and away from heat or ignition sources is also advised[2]. Some suppliers of other fluorinated quinoline derivatives recommend refrigerated storage at 3-5 °C[3].

Expert Insight: The trifluoromethyl group and the bromine atom can influence the electronic properties and reactivity of the quinoline core. While room temperature is generally acceptable for the solid form, the key is to minimize exposure to moisture and atmospheric contaminants. For long-term storage, refrigeration can slow down potential degradation pathways, although for this specific molecule, room temperature is explicitly stated by some suppliers[1].

Q2: Why is keeping the compound dry so critical?

Many halogenated and fluorinated heterocyclic compounds can be sensitive to moisture[4]. The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4(1H)-one form. The presence of water could potentially facilitate undesirable side reactions or degradation, especially if impurities are present.

Troubleshooting Guide

Scenario 1: The compound has changed color from its initial off-white appearance.
  • Potential Cause: Color change often indicates degradation or the presence of impurities. This could be due to exposure to air, light, or moisture over time. For some related compounds, sensitivity to air is a known issue[4].

  • Troubleshooting Steps:

    • Assess the Extent: If the color change is minor, the bulk of the material may still be viable.

    • Purity Check: It is highly recommended to re-analyze the material's purity via techniques like HPLC or LC-MS before proceeding with sensitive experiments.

    • Purification: If the purity is compromised, consider purification by recrystallization. A common solvent system for similar compounds is an ethanol/water mixture[5].

  • Preventative Measures: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. Minimize exposure to light by using an amber vial or storing it in a dark place.

Scenario 2: I'm experiencing poor solubility of the compound in my solvent system.
  • Potential Cause: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can decrease its solubility in aqueous solutions[5][6].

  • Troubleshooting Steps:

    • Solvent Selection: For this solid, off-white powder, consider organic solvents. Based on its structure, solvents like DMSO, DMF, or alcohols should be suitable for creating stock solutions.

    • Gentle Warming and Sonication: Aiding the dissolution process by gently warming the solution or using an ultrasonic bath can be effective. However, be cautious with heating, as it can accelerate degradation[2].

    • pH Adjustment: The quinolin-4-ol is weakly acidic and can be deprotonated. Adjusting the pH of your aqueous buffer might improve solubility, but this could also affect the compound's stability and activity.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution
  • Pre-analysis: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas like argon or nitrogen.

  • Weighing: Quickly and accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO) to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage of Solution: Store the stock solution at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Logical Workflow for Handling and Storage

Below is a diagram illustrating the decision-making process for the proper handling and storage of this compound.

G cluster_receiving Receiving and Initial Storage cluster_usage Experimental Use cluster_longterm Long-Term Storage of Solid Receive Receive Compound Inspect Inspect Container Seal and Compound Appearance Receive->Inspect StoreInitial Store at Room Temperature in a Dry, Dark Location Inspect->StoreInitial Seal Intact & Appearance OK Equilibrate Equilibrate to Room Temp. StoreInitial->Equilibrate First Use HandleInert Handle Under Inert Atmosphere (Recommended) Equilibrate->HandleInert Weigh Weigh Desired Amount HandleInert->Weigh PrepareStock Prepare Stock Solution (e.g., in DMSO) Weigh->PrepareStock Reseal Reseal Tightly Weigh->Reseal After Use StoreStock Store Aliquots at -20°C or -80°C PrepareStock->StoreStock Purge Purge with Inert Gas Reseal->Purge StoreFinal Return to Dry, Room Temperature Storage Purge->StoreFinal StoreFinal->Equilibrate Subsequent Use

Caption: Decision workflow for handling and storage.

Quantitative Data Summary

PropertyValueSource
CAS Number 1072944-66-1[1]
Molecular Formula C₁₀H₄BrF₄NO[7]
Molecular Weight 310.04 g/mol [1]
Appearance Solid[7]
Purity ≥97%[1]
Storage Temperature Room Temperature[1]

References

  • This compound, 97%. Lab-Chemicals.Com.
  • SAFETY D
  • This compound. CymitQuimica.
  • 4-Bromo-6-fluoroquinoline - SAFETY D
  • SAFETY D
  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem.
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.

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Minimizing tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. Here, we address common issues, with a specific focus on minimizing the ubiquitous problem of tar formation, to help you achieve higher yields and cleaner reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and what are its key reagents?

A1: The Skraup synthesis is a classic chemical reaction used to synthesize quinolines.[1][2] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent.[1][3]

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[4]

  • Glycerol: Acts as the source for the three-carbon chain needed to form the pyridine ring. It dehydrates in the presence of sulfuric acid to form acrolein, the reactive intermediate.[4][5]

  • Sulfuric Acid: Serves as both a dehydrating agent and a catalyst for the cyclization steps.[4][5]

  • Oxidizing Agent: Converts the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product. Nitrobenzene is a common choice.[1][6]

Q2: Why is tar formation so common in the Skraup synthesis?

A2: Tar formation is a significant issue due to the harsh reaction conditions.[7][8][9] The highly exothermic nature of the reaction, coupled with strong acid and oxidizing conditions, promotes the polymerization of reactive intermediates like acrolein, leading to the formation of a dark, viscous, and often intractable tarry residue.[7][8][10]

Q3: What is the purpose of adding ferrous sulfate (FeSO₄) to the reaction?

A3: Ferrous sulfate is a crucial moderator used to control the violent and exothermic nature of the Skraup reaction.[4][7][11] It is believed to act as an oxygen carrier, slowing down the oxidation step and allowing the reaction to proceed more smoothly over a longer period, which helps to minimize tar formation and improve safety.[4][8][12]

Q4: Can I use substituted anilines in this reaction?

A4: Yes, the Skraup synthesis is quite versatile and can be employed with a variety of substituted anilines to produce the corresponding substituted quinolines.[4] However, the electronic properties of the substituents can affect reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, potentially leading to lower yields.[4]

Troubleshooting Guide: Minimizing Tar Formation

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My reaction is extremely vigorous, almost uncontrollable, and produces a large amount of black tar.

  • Question: What is causing this runaway reaction, and how can I prevent it?

  • Answer: This is a classic sign of an unmoderated or poorly controlled Skraup reaction. The primary cause is the rapid, uncontrolled exothermic dehydration of glycerol to acrolein and its subsequent reactions.[11]

    Corrective Actions & Preventative Measures:

    • Immediate Cooling: If it is safe to do so, immediately place the reaction flask in an ice-water bath to quell the exotherm.[4] Always have a blast shield in place for safety.[4]

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is essential to tame the reaction's vigor.[4][7][11] Boric acid can also be used as a moderator.[5][6]

    • Controlled Reagent Addition: The order of addition is critical. A recommended sequence is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling.[4]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source. The reaction's own exotherm should sustain it for a period.[4] Re-apply heat only after the initial vigorous phase has subsided.[4]

Problem 2: The final product is a thick, black, intractable solid, making purification impossible.

  • Question: My reaction mixture solidified into a tarry mass. What went wrong and can it be salvaged?

  • Answer: This is a severe case of tar formation, likely due to excessive polymerization. This can happen if the concentration of acrolein becomes too high or if the temperature is not properly controlled.

    Causality and Solutions:

    • Acrolein Polymerization: Using an excess of glycerol can lead to a high concentration of acrolein, which readily polymerizes under acidic conditions. Ensure you are using the correct stoichiometry.

    • Temperature Control: Localized overheating can accelerate tar formation.[8] Ensure efficient stirring throughout the reaction to maintain a uniform temperature.[7]

    • Work-up Strategy: While difficult, salvaging the product may be possible. After cooling, carefully attempt to dissolve the mass in a large volume of water and then basify with a concentrated sodium hydroxide solution. The quinoline product can often be recovered via steam distillation from the tarry residue.[4][8]

Problem 3: My quinoline yield is consistently low, and the main byproduct is tar.

  • Question: I'm following the protocol, but my yields are poor. How can I optimize the reaction to favor product formation over tar?

  • Answer: Low yields are often a direct consequence of the competing tar formation pathway. Optimizing conditions to disfavor polymerization is key.

    Optimization Strategies:

    • Moderator Concentration: Ensure an adequate amount of ferrous sulfate is used. See the table below for recommended ranges.

    • Choice of Oxidizing Agent: While nitrobenzene is common, it can contribute to a vigorous reaction. Arsenic acid is known to result in a less violent reaction, potentially reducing tar formation.[1][4] Other alternatives like iodine have also been explored.[4][13]

    • Modern Synthesis Techniques: Consider alternative heating methods. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, potentially by minimizing the time reactants are exposed to harsh conditions.[9]

    • Solvent-Free or Ionic Liquid Conditions: Recent advancements have explored solvent-free conditions or the use of ionic liquids, which can lead to cleaner reactions and easier product isolation.[4][9]

Visualizing the Reaction: Pathways to Product vs. Tar

The following diagram illustrates the critical steps in the Skraup synthesis, highlighting the divergence between the desired quinoline synthesis and the problematic tar formation pathway.

Skraup_Synthesis A Aniline + Glycerol C Acrolein Formation (Dehydration of Glycerol) A->C Heat D Michael Addition A->D B H₂SO₄ (catalyst) B->C F Cyclization & Dehydration B->F C->D J Polymerization C->J Excess Acrolein, High Temp E β-Anilinopropionaldehyde D->E E->F G 1,2-Dihydroquinoline F->G H Oxidation G->H I Quinoline Product H->I Oxidizing Agent K Tar Formation J->K Troubleshooting_Workflow Start Experiment Start Problem Identify Primary Issue Start->Problem Violent Violent Reaction / Runaway Problem->Violent Control Issue Tar Excessive Tar Formation Problem->Tar Product Quality LowYield Low Yield Problem->LowYield Efficiency Sol_Violent1 Check Moderator (FeSO₄) Violent->Sol_Violent1 Sol_Violent2 Slow H₂SO₄ Addition with Cooling Violent->Sol_Violent2 Sol_Violent3 Gradual Initial Heating Violent->Sol_Violent3 Sol_Tar1 Optimize Temperature Control (Efficient Stirring) Tar->Sol_Tar1 Sol_Tar2 Check Reagent Stoichiometry (Avoid Excess Glycerol) Tar->Sol_Tar2 Sol_Tar3 Consider Milder Oxidizing Agent Tar->Sol_Tar3 Sol_Yield1 Ensure Sufficient Reflux Time LowYield->Sol_Yield1 Sol_Yield2 Verify Reagent Purity (Anhydrous Glycerol) LowYield->Sol_Yield2 Sol_Yield3 Explore Modern Methods (Microwave, Ionic Liquids) LowYield->Sol_Yield3 End Optimized Reaction Sol_Violent1->End Sol_Violent2->End Sol_Violent3->End Sol_Tar1->End Sol_Tar2->End Sol_Tar3->End Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End

Sources

Technical Support Center: Column Chromatography Optimization for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The high electronegativity, low polarizability, and unique intermolecular interactions of the fluorine atom introduce complexities not typically seen with non-fluorinated analogs.[1][2] This resource provides in-depth, experience-based troubleshooting advice and optimized protocols to enhance your separation efficiency and success rate.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that frequently arise when developing chromatographic methods for organofluorine compounds.

Q1: Why are fluorinated compounds often difficult to separate using standard C8 or C18 columns?

Standard C8 and C18 reversed-phase columns primarily rely on hydrophobic (solvophobic) interactions for separation.[3] However, the introduction of fluorine can significantly alter a molecule's electronic properties and reduce its hydrophobicity in unexpected ways.[1][4] This can lead to poor retention, co-elution with non-fluorinated impurities, and difficulty in achieving baseline separation, especially for closely related structural isomers or desfluoro-impurities.[5][6] Analysts often encounter these challenges when traditional reversed-phase approaches do not provide adequate selectivity or reproducibility.[3][5]

Q2: What is the "fluorous effect," and how can I leverage it for chromatography?

The "fluorous effect" or "fluorophilicity" refers to the tendency of highly fluorinated molecules to selectively associate with other fluorinated substances.[3][7] This principle is the basis for fluorous-phase chromatography, which uses stationary phases with bonded perfluoroalkyl or pentafluorophenyl groups.[3] These phases exhibit enhanced retention and unique selectivity for fluorinated compounds, often leading to elution orders that are different from those on traditional C18 columns.[5][8] This alternative selectivity is invaluable for separating complex mixtures of fluorinated molecules or for purifying a fluorinated target compound from non-fluorinated starting materials and byproducts.[3][5]

Q3: What are the main types of fluorinated stationary phases, and when should I use them?

There are two primary categories of fluorinated stationary phases commercially available:[3][9]

  • Perfluoroalkyl Phases: These are analogous to traditional alkyl phases (like C8 or C18) but are made with perfluorinated alkyl chains (e.g., perfluorooctyl). They are particularly effective for separating mixtures of fluorinated compounds based on their fluorine content—higher fluorine content generally leads to stronger retention.[6][10] They also show enhanced shape selectivity for positional isomers.[3][6]

  • Pentafluorophenyl (PFP) Phases: These phases possess a pentafluorophenyl ring and offer multiple interaction mechanisms beyond simple fluorophilicity. These include π-π interactions, dipole-dipole interactions, charge transfer, and ion-exchange capabilities.[3][5][11] PFP phases are exceptionally versatile and can provide excellent selectivity for a wide range of analytes, including halogenated compounds, aromatics, and polar compounds.[3][5][12] They are often a first choice when C18 fails to resolve complex mixtures.[11]

Stationary Phase TypePrimary Interaction MechanismBest Suited For
Traditional C18/C8 Hydrophobic InteractionsGeneral purpose reversed-phase separations.
Perfluoroalkyl Fluorophilic ("Fluorous") Interactions, Shape SelectivitySeparating mixtures of fluorinated compounds, positional isomers.[3][6]
Pentafluorophenyl (PFP) Multiple: Fluorophilic, π-π, Dipole-Dipole, Charge Transfer, Ion-ExchangeHalogenated compounds, aromatic compounds, polar analytes, complex mixtures where C18 fails.[3][5][11]
Q4: Can I use normal-phase chromatography for fluorinated compounds?

Yes, normal-phase chromatography on silica or alumina can be used. However, the high polarity of the C-F bond can lead to very strong interactions with the polar stationary phase, sometimes resulting in irreversible adsorption or broad peaks. It is often more practical to use reversed-phase chromatography with a fluorinated stationary phase, which provides more predictable behavior and better peak shapes.

Troubleshooting Guide: Common Problems & Solutions

This section is structured to help you diagnose and resolve specific issues you might encounter during your experiments.

Issue 1: Poor or No Retention of My Fluorinated Compound on a C18 Column

Symptoms: Your fluorinated analyte elutes at or very near the solvent front (void volume).

Causality: This is a classic sign that the analyte has insufficient hydrophobic interaction with the C18 stationary phase. The electron-withdrawing nature of fluorine atoms can reduce the electron density of a molecule, making it less "greasy" and less likely to be retained by the nonpolar alkyl chains of the C18 phase.

Solutions:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases the polarity of the mobile phase, which should promote partitioning of your less-polar analyte onto the stationary phase.

  • Switch to a Fluorinated Stationary Phase: This is the most effective solution. A PFP or perfluoroalkyl column will use fluorophilic interactions to retain your compound, providing a completely different and often much stronger retention mechanism.[3][5]

  • Consider a Different Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Also, using additives like 2,2,2-trifluoroethanol (TFE) in the mobile phase can enhance interactions with fluorinated phases.[5]

Issue 2: Peak Tailing for Acidic or Basic Fluorinated Compounds

Symptoms: The peak for your analyte is asymmetrical, with a "tail" extending from the back of the peak.

Causality: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. For silica-based columns, the primary culprits are exposed, acidic silanol groups (Si-OH) on the silica surface.[13] Basic fluorinated compounds can interact strongly with these sites via ion-exchange, while acidic compounds can be repelled, leading to distorted peak shapes.[13][14]

Solutions:

  • Mobile Phase pH Adjustment:

    • For basic compounds , lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the basic analyte (giving it a positive charge) and also suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.[13]

    • For acidic compounds , ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in its neutral, protonated form.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are extensively end-capped, meaning most of the reactive silanol groups have been chemically deactivated. This makes the surface more inert and less likely to cause tailing.[13]

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

  • Switch to a PFP Column: PFP phases can exhibit ion-exchange properties that can sometimes be used to your advantage, but they are also known to provide excellent peak shape for basic compounds, especially with high organic mobile phases.[5][11]

Issue 3: Co-elution of Fluorinated Compound and Non-Fluorinated Impurity

Symptoms: Two or more compounds elute as a single, unresolved peak. This is common when trying to separate a desired fluorinated product from a small amount of its desfluoro precursor.[15]

Causality: The two compounds have very similar polarities and affinities for the stationary phase under the current conditions. The subtle change in properties from adding one or more fluorine atoms is not sufficient to allow for separation on a standard C18 or silica column.

Solutions:

  • Employ Orthogonal Chromatography: The key is to switch to a separation mechanism that exploits the unique property of your target compound: its fluorine content.

    • Fluorinated Stationary Phase: A PFP or perfluoroalkyl phase is the ideal choice. These phases will selectively retain the fluorinated compound more strongly than its non-fluorinated counterpart, a principle known as a "fluorophilic retention mechanism."[15] This often results in a reversal of elution order compared to a C18 column and provides the selectivity needed for baseline separation.[5]

    • Fluorous Solid-Phase Extraction (F-SPE): For purification rather than analysis, F-SPE is a powerful technique.[16][17] A crude mixture is loaded onto a fluorous silica cartridge. A "fluorophobic" wash (like methanol/water) elutes the non-fluorinated impurities, while the fluorous-tagged compound is retained.[18][19] A subsequent "fluorophilic" elution with a solvent like perfluorohexane or TFE releases the purified fluorinated product.[18][19]

Optimized Protocols & Workflows

Protocol 1: Method Development for Separating a Fluorinated API from its Desfluoro Impurity

This workflow provides a systematic approach to developing a robust analytical method for a fluorinated pharmaceutical and its critical non-fluorinated impurity.

MethodDevWorkflow

Step-by-Step Methodology:

  • Initial Screening (C18):

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes).

    • Analysis: Evaluate the resolution between the API and the desfluoro impurity. If it is less than 1.5, the method is not suitable.

  • Orthogonal Screening (PFP):

    • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm.

    • Rationale: PFP columns provide alternative selectivity by engaging in multiple types of interactions, which is often necessary for closely related compounds.[5][11][12]

    • Step 2a (ACN): Repeat the ACN/Water gradient on the PFP column. PFP phases often show increased retention for halogenated compounds.[5]

    • Step 2b (MeOH): If ACN does not provide sufficient resolution, switch the organic modifier to Methanol (MeOH) and repeat the gradient. The change in solvent can significantly alter selectivity.

  • Optimization:

    • Once the best column/solvent combination is identified, fine-tune the method.

    • Gradient: Narrow the gradient around the elution time of your compounds to maximize resolution.

    • Temperature: Increasing the column temperature (e.g., to 40°C) can decrease viscosity, improve peak efficiency, and sometimes alter selectivity.[20][21][22]

    • Flow Rate: Adjust the flow rate to balance analysis time with separation efficiency. A lower flow rate generally increases resolution but lengthens the run time.[21]

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Bulk Purification

This protocol is designed for the efficient purification of a fluorous-tagged compound from a complex reaction mixture.

FSPE_Workflow

Step-by-Step Methodology:

  • Select F-SPE Cartridge: Choose a cartridge with a fluorous-modified silica gel. The amount of sorbent should be appropriate for your sample size.

  • Conditioning: Pre-wet the cartridge with a fluorophilic solvent (e.g., methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)) to activate the fluorous chains.

  • Equilibration: Flush the cartridge with the "fluorophobic" loading/wash solvent (e.g., 80:20 Methanol/Water or 70:30 Acetonitrile/Water) until the sorbent is fully equilibrated.[18]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the fluorophobic solvent and load it onto the cartridge.

  • Wash Step: Wash the cartridge with several column volumes of the fluorophobic solvent. This step is crucial as it removes all the non-fluorinated and weakly retained components from the cartridge.[19] Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.

  • Elution Step: Elute the desired fluorous-tagged compound with a "fluorophilic" solvent.[18] Good choices include THF, acetone, or MTBE. Collect this fraction separately.

  • Analysis: Evaporate the solvent from the eluted fraction to obtain your purified product. Confirm purity by LC-MS, NMR, or another appropriate analytical technique.

By understanding the unique properties of fluorinated molecules and selecting the appropriate chromatographic tools, researchers can overcome the most common separation challenges. This guide provides a framework for logical troubleshooting and methodical optimization, enabling more efficient and successful purification of these important compounds.

References
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Danielson, N. D., & Gallagher, P. A. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Journal of Chromatographic Science, 26(8), 401–405. [Link]
  • Gallagher, P. A., & Danielson, N. D. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401-405. [Link]
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters.
  • Xia, G., Li, Y., Li, Y., Li, X., Zhang, H., Yu, Y. B., & Jiang, Z.-X. (2015). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). (n.d.). ResearchGate.
  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development, 7(6), 784-794. [Link]
  • Jin, B., Liu, J., Yin, Y., & Zhang, L. (2013). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(1), 143-149. [Link]
  • Chromatography Peak Issues Guide | PDF | Elution. (n.d.). Scribd.
  • On the polarity of partially fluorinated methyl groups | Request PDF. (n.d.). ResearchGate.
  • Regalado, E. L., Welch, C. J., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Regalado, E. L., Welch, C. J., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF. (n.d.). ResearchGate.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI.
  • Kimata, K., Nakayama, K., Fukunaga, K., Hosoya, K., Araki, T., & Tanaka, N. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 31(11), 441-446. [Link]
  • Xia, G., Li, Y., Li, Y., Li, X., Zhang, H., Yu, Y. B., & Jiang, Z.-X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of fluorine chemistry, 165, 54–58. [Link]
  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). National Institutes of Health (NIH).
  • How To Make Column Chromatography More Efficient?. (2024, May 9). YouTube.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. (n.d.). ResearchGate.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). ACS Publications.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (n.d.). ResearchGate.

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Technical Support Center: Mastering the Recrystallization of Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinolin-4-ols. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important class of heterocyclic compounds. Quinolin-4-ols are pivotal structural motifs in numerous biologically active molecules, and their purity is paramount for accurate downstream applications.[1][2]

This document provides a detailed, experience-driven approach to troubleshooting common issues encountered during the recrystallization of quinolin-4-ols. It is structured in a practical question-and-answer format to directly address the challenges you may face at the bench.

Understanding the Quinolin-4-ol Scaffold

The quinolin-4-ol core possesses a unique combination of a polar hydroxyl group and a larger, more rigid aromatic system. This duality dictates its solubility properties and can present specific challenges during crystallization. The presence of various substituents can further modify these properties, making a one-size-fits-all protocol impractical. A methodical approach to solvent selection and troubleshooting is therefore essential.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing quinolin-4-ols?

A1: Due to the amphiphilic nature of the quinolin-4-ol scaffold, a range of solvents should be screened. A good starting point is to test solvents with varying polarities. Based on literature precedents and the structural characteristics of quinolin-4-ols, the following solvents are recommended for initial screening:[3][4]

  • Alcohols (Methanol, Ethanol): These are often effective due to their ability to form hydrogen bonds with the hydroxyl group of the quinolin-4-ol. They are particularly useful for more polar derivatives.[3][4][5]

  • Ketones (Acetone): Acetone can be a good solvent, often used in mixed solvent systems.[6]

  • Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective for a range of substituted quinolin-4-ols.

  • Amides (DMF, DMAc): High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) can be excellent for dissolving poorly soluble quinolin-4-ols, often as part of a mixed solvent system with an anti-solvent like water.[3]

  • Mixed Solvent Systems: These are frequently the most effective. Common combinations include:

    • Methanol/Acetone[6]

    • Ethanol/Water

    • DMF/Water[3]

Q2: How do I perform an efficient solvent screen for a new quinolin-4-ol derivative?

A2: A systematic small-scale solvent screen is crucial.

  • Place a small amount of your crude quinolin-4-ol (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent until the solid dissolves.

  • An ideal single solvent will show poor solubility at room temperature but high solubility when hot.[7]

  • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. Observe the quality and quantity of the crystals formed.

The following table can be used to record your observations:

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations (e.g., color, crystal size)
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Water

Q3: What are the most common impurities I should be aware of when purifying quinolin-4-ols?

A3: The impurities will largely depend on the synthetic route used. For common syntheses like the Conrad-Limpach or Gould-Jacobs reactions, potential impurities include:

  • Unreacted starting materials (e.g., anilines, β-ketoesters).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Residual high-boiling point solvents used in the cyclization step (e.g., diphenyl ether).[3]

  • Colored impurities formed due to oxidation or degradation at high temperatures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of quinolin-4-ols and provides actionable solutions.

Problem 1: My quinolin-4-ol is "oiling out" instead of forming crystals.

Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil rather than a solid. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. This is a common issue with quinolin-4-ols, especially with impure samples.

Causality & Solutions:

  • High Solute Concentration: The solution may be too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, then add more of the same solvent (10-20% more) to create a more dilute solution before allowing it to cool again.[8]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

  • Inappropriate Solvent: The solvent may be too "good" at dissolving your compound, leading to a very high concentration at the saturation point.

    • Solution: Switch to a solvent in which your compound is slightly less soluble. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[8]

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If possible, try to remove some impurities first, for example, by passing a solution of the crude product through a small plug of silica gel.

Problem 2: No crystals are forming, even after cooling.

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

Answer: The absence of crystallization usually indicates that the solution is not supersaturated, meaning the compound is still too soluble at the lower temperature.

Causality & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Supersaturation without Nucleation: The solution may be supersaturated but kinetically hindered from crystallizing.

    • Solution: In addition to scratching and seeding, try cooling the solution to a lower temperature (e.g., in a freezer), if the solvent's freezing point allows.

Problem 3: The recrystallized product is not significantly purer.

Question: I've performed a recrystallization, but my NMR/TLC analysis shows that the purity has not improved much. Why is this?

Answer: This indicates that the chosen recrystallization conditions are not effectively separating the impurities from your desired quinolin-4-ol.

Causality & Solutions:

  • Inappropriate Solvent Choice: The impurities may have very similar solubility profiles to your product in the chosen solvent.

    • Solution: A different solvent or a mixed-solvent system is necessary. The goal is to find a system where the impurity is either highly soluble (remains in the mother liquor) or very insoluble (can be filtered off from the hot solution).

  • Co-crystallization: The impurity may be structurally similar to your product and is being incorporated into the crystal lattice.

    • Solution: This is a more challenging problem. Trying a completely different solvent may alter the crystal packing and exclude the impurity. In some cases, a different purification technique, such as column chromatography, may be required.[9]

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure slow cooling to allow for the selective growth of pure crystals. Using a slightly more dilute solution can also help.

Visualizing the Process

To aid in understanding the workflow and decision-making process, the following diagrams have been created.

Recrystallization_Workflow start Crude Quinolin-4-ol solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen select_solvent Select Optimal Solvent or Solvent System solvent_screen->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration Insoluble impurities? cool Cool Solution Slowly dissolve->cool No insoluble impurities hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes induce_crystallization Induce Crystallization (Scratch, Seed) crystals_form->induce_crystallization No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Quinolin-4-ol dry->end induce_crystallization->cool concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still no crystals concentrate->cool

Caption: General workflow for the recrystallization of quinolin-4-ols.

Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Purity Not Improved start->low_purity oiling_out_sol1 Re-heat & Add More Solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Cool More Slowly oiling_out->oiling_out_sol2 oiling_out_sol3 Change Solvent System oiling_out->oiling_out_sol3 no_crystals_sol1 Concentrate Solution no_crystals->no_crystals_sol1 no_crystals_sol2 Scratch Flask no_crystals->no_crystals_sol2 no_crystals_sol3 Add Seed Crystal no_crystals->no_crystals_sol3 low_purity_sol1 Re-crystallize from a Different Solvent low_purity->low_purity_sol1 low_purity_sol2 Ensure Slow Cooling low_purity->low_purity_sol2 low_purity_sol3 Consider Chromatography low_purity->low_purity_sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocol: Mixed-Solvent Recrystallization of a Substituted Quinolin-4-ol

This protocol provides a general method for purifying a quinolin-4-ol derivative using a mixed-solvent system, for example, a methanol-water system.

Materials:

  • Crude quinolin-4-ol

  • Methanol ("good" solvent)

  • Deionized water ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude quinolin-4-ol into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the "good" solvent (methanol) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate while stirring. Continue to add the "good" solvent dropwise until the solid completely dissolves.

  • Once a clear solution is obtained, slowly add the "poor" solvent (water) dropwise to the hot solution.

  • Continue adding the "poor" solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • To ensure the solution is not supersaturated, add a few drops of the "good" solvent until the solution becomes clear again.[8]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of a cold mixture of the recrystallization solvents to remove any adhering impurities.

  • Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • ResearchGate. (n.d.). (PDF) Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent.
  • PMC. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • IJPPR. (2022, June 30). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Wikipedia. (n.d.). Quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • National Institute of Standards and Technology. (n.d.). 4-Quinolinol.
  • PMC. (n.d.). Mechanism of Quinolone Action and Resistance.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • PubChem. (n.d.). quinolin-4(1H)-one-3-olate.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • MDPI. (n.d.). Molecular Basis of Persister Awakening and Lag-Phase Recovery in Escherichia coli After Antibiotic Exposure.
  • NIH. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • PubMed Central. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • PMC. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

Sources

Interpreting complex NMR spectra of fluorinated quinolines

Data compiled from various NMR resources. [8][12]

References

  • University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Navon, G., et al. (1986). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. PubMed. [Link]
  • Foroozandeh, M., et al. (2016). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie. [Link]
  • EPFL. 13C NMR with 1H and 19F double decoupling. [Link]
  • Smith, A. J. R., et al. (2022).
  • Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]
  • Gao, Y., et al. (2023).
  • Finnegan, D. F., et al. (2019).
  • Gerig, J. T. Fluorine NMR. [Link]
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  • Micura, R., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
  • Ranjbar-Karimi, R., et al. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • University of Arizona. 19Flourine NMR. [Link]
  • University of Ottawa NMR Facility Blog. (2017).
  • ChemRxiv. (2024).
  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening. Journal of the American Chemical Society. [Link]
  • Wang, X., et al. (2023).
  • Salgado, G. F., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel kinase inhibitors. While specific experimental data for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is not extensively available in public literature, its quinolin-4-ol core represents a privileged scaffold in kinase inhibitor design.[1][2] Quinoline-based molecules have been successfully developed into FDA-approved drugs for treating various cancers.[1] This document will, therefore, use this compound as a representative model to illustrate the essential experimental comparisons against well-established kinase inhibitors, providing the scientific rationale and detailed protocols required for a thorough assessment.

The Landscape of Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] This has made them one of the most critical classes of drug targets in oncology.[1] Small molecule kinase inhibitors, which typically compete with ATP at the enzyme's active site, have revolutionized cancer treatment.[4] The quinoline and quinazoline cores are particularly significant scaffolds in the development of these inhibitors due to their structural properties that allow for high-affinity binding to the kinase domain.[2][5]

This guide will compare our lead compound, this compound, against three clinically relevant kinase inhibitors, each with a distinct target profile:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[8][9]

  • Vemurafenib: A potent inhibitor of the V600E mutant BRAF kinase.[10][11]

Comparative Analysis of Kinase Inhibition Profiles

A primary assessment of any new kinase inhibitor involves determining its potency and selectivity against a panel of relevant kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.

For the purpose of this guide, we will use hypothetical, yet plausible, data for this compound to illustrate how it would be compared to our selected reference inhibitors.

Table 1: Hypothetical In-Vitro Kinase Inhibition Profiles (IC50, nM)

CompoundEGFRVEGFR2BRAF (V600E)
This compound 25 150 >10,000
Gefitinib13 - 77[6]>10,000>10,000
Sorafenib>10,00090[8][12]22 (wild-type), 38 (V600E)[12]
Vemurafenib>10,000>10,00013 - 31[10]

Note: The IC50 values for the reference compounds are sourced from publicly available data and can vary based on assay conditions.

From this hypothetical data, we would infer that this compound is a potent EGFR inhibitor with moderate activity against VEGFR2 and is highly selective against BRAF (V600E). This profile suggests a potential dual EGFR/VEGFR2 inhibitory activity, a characteristic that can be advantageous in targeting tumor growth and angiogenesis simultaneously.

Understanding the Underlying Signaling Pathways

To appreciate the functional consequences of kinase inhibition, it is crucial to understand the signaling pathways they regulate. The EGFR signaling cascade is a well-characterized pathway that is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[13]

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[14] This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which promote cell growth and survival.[15] EGFR inhibitors like Gefitinib and our hypothetical compound would act by blocking this initial phosphorylation event.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Recruits PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Transcription Inhibitor 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol (or Gefitinib) Inhibitor->P_EGFR Inhibits Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase, Substrate, ATP - Serial dilutions of Inhibitors Start->Prep Dispense Dispense Inhibitors into 96-well plate Prep->Dispense AddKinase Add Kinase/Substrate Mix Incubate 10 min Dispense->AddKinase AddATP Initiate Reaction: Add ATP Solution AddKinase->AddATP Incubate Incubate at 30°C AddATP->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect Signal (e.g., Luminescence for ADP) Stop->Detect Analyze Calculate % Inhibition Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in-vitro kinase inhibition assay.

Cell Viability Assay (MTT/MTS)

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is crucial for determining the cytotoxic or cytostatic effects of an inhibitor on cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A549, a lung cancer cell line with wild-type EGFR) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various inhibitor concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT/MTS Reagent Addition and Incubation:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The yellow MTT is converted to purple formazan crystals.

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. The MTS is converted to a soluble formazan.

  • Data Acquisition and Analysis:

    • For MTT: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Viability_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Adhere Allow cells to adhere (Overnight) Seed->Adhere Treat Treat cells with Inhibitor Dilutions Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddMTS Add MTS/MTT Reagent Incubate->AddMTS Incubate2 Incubate for 1-4 hours AddMTS->Incubate2 Solubilize For MTT: Add Solubilizer Incubate2->Solubilize Read Read Absorbance on Plate Reader Solubilize->Read Analyze Calculate % Viability Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay (MTT/MTS).

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates within the cell, providing direct evidence of the inhibitor's on-target activity in a cellular context.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the protein of interest.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Starve the cells (e.g., in serum-free media) for several hours to reduce basal signaling.

    • Pre-treat the cells with the kinase inhibitor at various concentrations for 1-2 hours.

    • Stimulate the signaling pathway (e.g., with 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples to the same protein concentration.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Milk is avoided as it contains phosphoproteins that can cause high background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-EGFR) or a housekeeping protein like β-actin.

Western_Blot_Workflow Start Start Treat Treat Cells: Inhibitor -> Stimulant (EGF) Start->Treat Lyse Lyse cells with phosphatase inhibitors Treat->Lyse Quantify Quantify Protein (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE Electrophoresis Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block with 5% BSA in TBST Transfer->Block PrimaryAb Incubate with Primary Ab (e.g., anti-pEGFR) Block->PrimaryAb Wash1 Wash with TBST PrimaryAb->Wash1 SecondaryAb Incubate with HRP-Secondary Ab Wash1->SecondaryAb Wash2 Wash with TBST SecondaryAb->Wash2 Detect Add ECL Substrate & Image Wash2->Detect Reprobe Strip & Re-probe for Total Protein (e.g., anti-EGFR) Detect->Reprobe End End Reprobe->End

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion

The evaluation of a novel kinase inhibitor like this compound requires a multi-pronged approach that moves from direct biochemical assessment to cellular and mechanistic validation. By systematically comparing its potency and selectivity against established inhibitors using robust and well-validated assays, researchers can build a comprehensive profile of the compound. This guide outlines the fundamental workflows and provides the scientific context necessary to understand not just how to perform these comparisons, but why each step is critical for the confident characterization of a potential new therapeutic agent.

References

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A Comparative Analysis of Quinolin-4-ol Derivatives' Cytotoxicity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, quinolin-4-ol and its analogues have emerged as a promising class of cytotoxic agents, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides an in-depth comparative analysis of the cytotoxic profiles of various quinolin-4-ol derivatives, supported by experimental data and mechanistic insights to aid researchers in the strategic design of next-generation anticancer drugs.

The Therapeutic Promise of Quinolin-4-ols in Oncology

Quinoline derivatives have a rich history in drug discovery, with applications ranging from antimalarials to antibiotics.[1] In the realm of oncology, these heterocyclic compounds have demonstrated the ability to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[1] Quinolin-4-ol derivatives, in particular, have garnered significant attention due to their structural versatility, which allows for fine-tuning of their cytotoxic potency and selectivity. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1]

Comparative Cytotoxicity of Quinolin-4-ol Derivatives

The cytotoxic efficacy of quinolin-4-ol derivatives is highly dependent on the nature and position of substituents on the quinoline ring. To provide a clear comparative overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinolin-4-ol and related derivatives against a panel of human cancer cell lines.

DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-Phenyl-4-quinolone-8-acetic acid 2-phenyl, 8-acetic acidHuman Tumor Cell LinesNanomolar range[2]
2-(2'-Fluorophenyl)-4-quinolone-8-acetic acid 2-(2'-fluorophenyl), 8-acetic acidHuman Tumor Cell LinesNanomolar range[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 4-amino (substituted), 7-chloroMDA-MB-468 (Breast)8.73[3]
Bisquinoline derivative (Compound 10) Dimeric quinoline structureMDA-MB-468 (Breast)7.35[3]
Compound 20 (Benzylidene derivative) 2-substituted, benzylidene at 3-positionColo 320 (Colon, resistant)4.61[4]
Compound 20 (Benzylidene derivative) 2-substituted, benzylidene at 3-positionColo 205 (Colon, sensitive)2.34[4]
HTI 21 & HTI 22 4-substitutedVariousHigh cytotoxicity[1]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) 2-(6-methoxynaphthalen-2-yl), 4-aminoPANC-1, MIA PaCa-2 (Pancreatic)2-16[5]

Analysis of Cytotoxicity Data:

The presented data highlights the significant cytotoxic potential of quinolin-4-ol derivatives, with some compounds exhibiting activity in the nanomolar range. Notably, substitutions at the 2, 4, 7, and 8 positions of the quinoline ring play a crucial role in modulating their anticancer efficacy. For instance, the introduction of a phenyl group at the 2-position and an acetic acid moiety at the 8-position results in potent cytotoxicity.[2] Similarly, 4-amino substituted quinolines with a chloro group at the 7-position demonstrate significant activity against breast cancer cells.[3] The data also suggests that some derivatives can overcome drug resistance, as seen with compound 20's potent activity against the resistant Colo 320 cell line.[4]

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Determinants

The relationship between the chemical structure of quinolin-4-ol derivatives and their cytotoxic activity is a critical aspect of rational drug design. The following SAR insights have been gleaned from the analysis of numerous analogues:

  • Substitution at the 2-position: The introduction of aryl groups, such as a phenyl ring, at this position is often associated with enhanced cytotoxic activity.[2] The nature and substitution pattern of this aryl group can further influence potency.

  • Substitution at the 4-position: The hydroxyl group at the 4-position is a key feature of this class of compounds. Its conversion to an amino group, which can be further substituted, offers a versatile handle for modulating biological activity.[3]

  • Substitution at the 7-position: Halogen atoms, particularly chlorine, at the 7-position have been shown to increase cytotoxic potency.[3]

  • Substitution at the 8-position: The presence of an acidic moiety, such as a carboxylic acid group, at this position can contribute significantly to the anticancer activity.[2]

Mechanistic Insights: Unraveling the Pathways to Cell Death

Quinolin-4-ol derivatives exert their cytotoxic effects through a variety of molecular mechanisms, often culminating in the induction of apoptosis.

Induction of Apoptosis

A common mechanism of action for many cytotoxic quinolin-4-ol derivatives is the induction of programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1] The activation of key executioner caspases, such as caspase-3, is a hallmark of this process. Some quinoline derivatives can trigger both caspase-8 and caspase-9 mediated apoptosis, indicating the involvement of both extrinsic and intrinsic pathways.

A Case Study: 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) and the Akt/mTOR/ER Stress Axis

A compelling example of a specific signaling pathway targeted by a quinolin-4-ol derivative is the inhibition of the Akt/mTOR pathway and induction of endoplasmic reticulum (ER) stress by 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) in pancreatic cancer cells.[5] This compound was found to suppress the Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[5] Concurrently, it induces ER stress, leading to autophagic cell death and apoptosis.[5]

Below is a diagram illustrating the proposed signaling pathway affected by 6MN-4-AQ.

Quinolin4ol_Pathway cluster_cell Cancer Cell cluster_akt_mtor Akt/mTOR Pathway cluster_er_stress ER Stress Pathway 6MN_4_AQ 2-(6-methoxynaphthalen-2-yl) quinolin-4-amine (6MN-4-AQ) Akt Akt 6MN_4_AQ->Akt Inhibits ER_Stress ER Stress 6MN_4_AQ->ER_Stress Induces mTOR mTOR Akt->mTOR Activates Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Promotes Apoptosis Apoptosis Autophagy Autophagy ER_Stress->Autophagy Induces Autophagy->Apoptosis Contributes to

Caption: Signaling pathway of 6MN-4-AQ inducing apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Detailed Step-by-Step MTT Assay Protocol

This protocol is adapted from established methodologies for assessing the cytotoxicity of chemical compounds.[6]

Materials:

  • Quinolin-4-ol derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolin-4-ol derivative in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Dilution 2. Compound Dilution Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Dilution->Treatment Incubation_24_72h 4. Incubation (24-72h) Treatment->Incubation_24_72h MTT_Addition 5. MTT Addition Incubation_24_72h->MTT_Addition Incubation_2_4h 6. Incubation (2-4h) MTT_Addition->Incubation_2_4h Solubilization 7. Formazan Solubilization Incubation_2_4h->Solubilization Absorbance_Reading 8. Absorbance Reading (570nm) Solubilization->Absorbance_Reading IC50_Calculation 9. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The quinolin-4-ol scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis presented in this guide underscores the importance of substitution patterns in dictating the cytotoxic potency and selectivity of these derivatives. A thorough understanding of their structure-activity relationships and mechanisms of action is paramount for the rational design of more effective and safer cancer therapeutics. Future research should focus on exploring novel substitutions, developing derivatives with improved pharmacokinetic profiles, and elucidating their precise molecular targets to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)
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A Guide to the Cross-Validation of Experimental Results for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Validation

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a vast spectrum of biological activities.[1][2] Derivatives of this bicyclic aromatic heterocycle have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] Given their therapeutic potential, the journey from a newly synthesized quinoline derivative to a viable drug candidate is paved with extensive experimental evaluation. However, the generation of data is only the first step; ensuring its accuracy, reliability, and reproducibility is paramount.

This guide provides a comprehensive framework for the cross-validation of experimental results for quinoline compounds. It is designed for researchers, scientists, and drug development professionals who seek to establish a high degree of confidence in their findings. We will move beyond rote protocol recitation to explain the causal links behind experimental choices, creating a self-validating system of inquiry. True scientific integrity lies not in a single result, but in the convergence of evidence from multiple, orthogonal approaches. Cross-validation is the process of ensuring that convergence, transforming a promising dataset into a trustworthy foundation for further development.[6][7]

Part 1: Foundational Validation: Synthesis and Structural Elucidation

The first layer of validation begins with the molecule itself. Before any biological activity can be reliably attributed to a compound, its identity, structure, and purity must be unequivocally confirmed. A failure at this stage invalidates all subsequent biological data.

Synthesis Pathway

The synthesis of quinoline derivatives can be achieved through various established methods. For the purpose of this guide, let's consider a representative multi-step synthesis. The reporting of such procedures requires meticulous detail, including reagents, solvents, molar equivalents, and percentage yields for each step.[8][9]

cluster_synthesis Synthesis Workflow A Starting Materials (e.g., 4-bromoaniline, ethyl acetoacetate) B Step 1: Cyclization (e.g., Conrad-Limpach reaction) A->B C Intermediate Product (6-bromo-4-methylquinolin-2-ol) B->C D Step 2: Functionalization (e.g., Chlorination) C->D E Final Product (Target Quinoline Derivative) D->E

Caption: A generalized synthetic workflow for a quinoline derivative.

Structural Characterization: A Triad of Techniques

A single analytical technique is insufficient for complete characterization. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a comprehensive and validated structural profile.[10]

NMR is the gold standard for determining the precise molecular structure of organic compounds.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[12]

    • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can be critical; for instance, DMSO-d₆ is often used for compounds with exchangeable protons like acids or amides.[12]

    • Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial and filter it through a pipette with a glass wool plug into a 5 mm NMR tube.[12]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum. Key parameters to optimize include spectral width (typically 0-12 ppm), number of scans (to achieve a good signal-to-noise ratio), and relaxation delay.[13]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, simplifying the spectrum.[13]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for cross-validation of assignments.

      • COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming which protons are adjacent in the spin system.[12]

      • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[14]

      • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular skeleton and confirming the position of substituents.[12]

  • Data Interpretation: The combination of 1D and 2D NMR data allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the intended structure.

MS provides the molecular weight of the compound, offering a direct check on the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization, ESI).

  • Data Interpretation: The primary goal is to find the molecular ion peak ([M+H]⁺ for positive mode ESI). High-Resolution Mass Spectrometry (HRMS) is superior as it provides a highly accurate mass measurement (to within 0.001 Da), allowing for the confident determination of the elemental composition.[15]

HPLC is essential for determining the purity of the synthesized compound. Biological data from an impure compound can be highly misleading.

  • Method Development:

    • Column Selection: A reversed-phase C18 column is the most common choice for the separation of relatively non-polar quinoline derivatives.[16]

    • Mobile Phase: A gradient of a polar solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[17]

    • Detection: A UV detector is commonly used, with the wavelength set to a λmax of the quinoline chromophore (e.g., 225 nm) for optimal sensitivity.[17]

  • Purity Assessment:

    • Inject a solution of the compound and analyze the resulting chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For compounds intended for biological testing, purity should exceed 95%.[18]

Data Consolidation and Cross-Validation

The data from these three techniques must be consistent.

Parameter Technique Expected Result Cross-Validation Check
Structure NMRComplete assignment of ¹H and ¹³C signals consistent with the proposed structure.Do the number of protons and carbons match the proposed formula? Are the connectivities confirmed by 2D NMR?
Molecular Formula HRMSAccurate mass measurement matching the calculated elemental composition.Does the molecular weight from MS match the structure determined by NMR?
Purity HPLCSingle major peak with >95% area.Is there any evidence of major impurities in the NMR spectra? Do minor peaks in the HPLC correspond to any unreacted starting materials?

Part 2: Biological Evaluation: Assessing Anticancer Activity

Once the compound's identity and purity are validated, its biological activity can be assessed. We will use anticancer activity as a representative example. The key to trustworthy biological data is the use of orthogonal assays and appropriate controls.[19]

Primary Screening: Cell Viability and Cytotoxicity

The initial step is to determine if the compound has a general cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[1][20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline compound (typically using serial dilutions). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit cell growth by 50%).[1]

Cross-Validation with an Orthogonal Assay

Relying on a single assay is risky, as results can be skewed by compound interference. The MTT assay, for instance, relies on mitochondrial reductase activity. A compound that affects this enzyme without killing the cell could produce a false positive. Therefore, cross-validation with an orthogonal assay is critical. The Sulforhodamine B (SRB) assay, which measures total cellular protein content, is an excellent alternative.[20] A compound that is genuinely cytotoxic should show comparable IC50 values in both MTT and SRB assays.

Mechanistic Insights: Probing the Mode of Action

If a compound shows potent cytotoxicity, the next step is to investigate how it works. This provides a deeper level of validation and is crucial for drug development.

Many quinoline derivatives function as inhibitors of protein kinases, which are key regulators of cell growth and survival.[1] For instance, they can target the Epidermal Growth Factor Receptor (EGFR) kinase.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) EGFR->Downstream P Quinoline Quinoline Inhibitor Quinoline->EGFR ADP ADP ATP->ADP P P Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a quinoline compound.

To confirm if the observed cytotoxicity is due to apoptosis (programmed cell death), a caspase activity assay can be performed. Caspases are key proteases in the apoptotic cascade.

  • Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a defined period.

  • Cell Lysis: Lyse the cells to release their contents.

  • Assay Reaction: Add the cell lysate to a microplate well containing a reaction buffer and a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).[1]

  • Incubation & Measurement: Incubate at 37°C. If caspase-3 is active, it will cleave the substrate, releasing pNA, which can be quantified by measuring absorbance at 405 nm.[1] An increase in absorbance compared to untreated cells indicates apoptosis induction.

Part 3: The Integrated Cross-Validation Framework

The ultimate goal is to build a logical, self-reinforcing web of evidence. The diagram below illustrates how analytical and biological data are integrated in a robust cross-validation workflow.

cluster_workflow Integrated Cross-Validation Workflow Synthesis Synthesis of Quinoline Derivative NMR NMR (Structure ID) Synthesis->NMR MS HRMS (Formula ID) Synthesis->MS HPLC HPLC (Purity >95%) Synthesis->HPLC Struct_Validation Structural Validation NMR->Struct_Validation MS->Struct_Validation HPLC->Struct_Validation MTT Primary Screen (MTT Assay) Struct_Validation->MTT Proceed if Validated SRB Orthogonal Screen (SRB Assay) Struct_Validation->SRB Bio_Validation Biological Validation (IC50 Correlation) MTT->Bio_Validation SRB->Bio_Validation Caspase Mechanism Study (Caspase Assay) Bio_Validation->Caspase Proceed if Active Kinase Mechanism Study (Kinase Assay) Bio_Validation->Kinase Mech_Validation Mechanistic Validation Caspase->Mech_Validation Kinase->Mech_Validation Conclusion Validated Lead Candidate Mech_Validation->Conclusion

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and antimalarial effects.[1][2][3][4] A pivotal strategy in the evolution of quinoline-based drugs has been the introduction of fluorine atoms into the core structure. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated quinolines, supported by experimental data and mechanistic insights, to inform the rational design of next-generation therapeutics.

The Impact of Fluorination: More Than Just an Atomic Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to the physicochemical and biological properties of a molecule.[5][6][7] These alterations are not merely incremental; they can fundamentally enhance a drug's performance by influencing its metabolic stability, target binding affinity, and pharmacokinetic profile.[5][8][9]

Key Physicochemical and Pharmacokinetic Advantages of Fluorination:
PropertyImpact of FluorinationRationale and Consequence
Metabolic Stability IncreasedThe carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450.[10] This often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[5][9]
Lipophilicity ModulatedFluorination can increase lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[5][6] However, the effect is position-dependent and can be strategically used to fine-tune solubility and absorption.[10]
pKa (Basicity) LoweredThe high electronegativity of fluorine can decrease the basicity of nearby nitrogen atoms in the quinoline ring.[5] This alteration in the ionization state at physiological pH can influence solubility, cell penetration, and interaction with the biological target.[10]
Binding Affinity EnhancedFluorine can participate in favorable electrostatic and hydrogen-bond interactions within the target protein's binding site.[6] It can also induce a conformational preference in the molecule that is more amenable to binding, thereby increasing potency.[5]

Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics, a major class of quinoline derivatives, exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for DNA replication, repair, and recombination. Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[14][15]

The introduction of a fluorine atom, particularly at the C-6 position, has been a game-changer in the development of quinolone antibiotics, giving rise to the highly successful fluoroquinolones (e.g., ciprofloxacin, levofloxacin).[5][11] This strategic fluorination enhances the drug's binding affinity to DNA gyrase, broadens the antibacterial spectrum to include Gram-positive bacteria, and improves cell penetration and overall pharmacokinetics compared to their non-fluorinated predecessors.[5][11]

G cluster_drug Quinolone Action cluster_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Religation Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Stabilizes DNA_Replication DNA Replication Inhibition Cleavage_Complex->DNA_Replication DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy: Fluorinated Quinolines in Action

The superior efficacy of fluorinated quinolines is not limited to antibacterial agents. In the realm of anticancer drug discovery, fluorination has been instrumental in developing potent inhibitors of various cancer-related targets.

A study on novel fluorinated quinoline analogues for the treatment of triple-negative breast cancer (TNBC) demonstrated that the position of fluorine substitution significantly impacts anticancer activity.[16] For instance, a meta,para-disubstituted fluorinated compound exhibited a two-fold improvement in potency compared to its ortho,para-substituted counterpart.[16] Furthermore, these fluorinated derivatives showed potent anticancer activity against TNBC cells while remaining non-toxic to non-tumorigenic breast cells.[16]

In another example, the antifungal activity of novel fluorinated quinoline analogs was investigated.[17][18] Several of the synthesized compounds exhibited good antifungal activity against various fungal strains at a concentration of 50 μg/mL.[17][18]

While fluorination often leads to enhanced efficacy, it is important to note that non-fluorinated quinolines can also possess significant biological activity and may offer advantages in certain contexts. For instance, a series of 8-methoxy, non-fluorinated quinolones (NFQs) were designed to retain potency against mutated DNA gyrase and topoisomerase IV, which are responsible for quinolone resistance.[19] These NFQs demonstrated antibacterial activity against multidrug-resistant Gram-positive pathogens and exhibited lower acute toxicity compared to their 6-fluorinated counterparts.[19]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of fluorinated and non-fluorinated quinolines, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial assessment of a compound's potential as an anticancer agent involves determining its effect on the viability and proliferation of cancer cells.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline derivatives (both fluorinated and non-fluorinated) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antibacterial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of the quinoline compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vivo Efficacy Studies

Promising compounds from in vitro assays should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Murine Septicemia Model for Antibacterial Efficacy

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen.

  • Treatment: Administer the test compounds (fluorinated and non-fluorinated quinolines) at various doses and schedules (e.g., oral, intravenous).

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Data Analysis: Determine the effective dose (ED50) and compare the survival rates between the different treatment groups.

Xenograft Tumor Model for Anticancer Efficacy

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, treat the mice with the quinoline derivatives.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion: A Strategic Approach to Drug Design

The strategic incorporation of fluorine into the quinoline scaffold has proven to be a powerful and effective strategy for enhancing the therapeutic efficacy of this important class of compounds.[5][8] Fluorination can favorably modulate a range of physicochemical and pharmacokinetic properties, leading to improved metabolic stability, target binding, and overall drug performance.[5][9] However, the effects of fluorination are highly dependent on the position and number of fluorine atoms, necessitating a systematic and rational approach to drug design.[10] While fluorinated quinolines often exhibit superior efficacy, non-fluorinated analogs may offer advantages in specific therapeutic contexts, such as overcoming drug resistance or reducing toxicity.[19] The comprehensive experimental evaluation of both fluorinated and non-fluorinated quinolines, using the protocols outlined in this guide, is crucial for the development of novel and improved therapeutic agents.

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Introduction: The Quinolin-4-one Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol Analogs

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] From antimalarials to anticancer agents and antibiotics, the versatility of the quinoline core allows for diverse biological activities.[5][6][7] Within this class, quinolin-4-ones, also known as quinolones, are particularly significant and form the basis of numerous marketed drugs.[8][9]

This guide focuses on a specific, highly functionalized scaffold: This compound . This core is pre-optimized with features known to enhance therapeutic potential:

  • 2-(Trifluoromethyl) group : This electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity.

  • 6-Fluoro substituent : A fluorine atom at this position is an optimal feature in many quinolin-4-one antibiotics and anticancer agents, favorably modulating electronic properties and target interactions.[9]

  • 3-Bromo substituent : The bromine atom provides a valuable vector for further chemical modification and can participate in halogen bonding with biological targets.

The objective of this guide is to provide a comprehensive Structure-Activity Relationship (SAR) analysis of analogs derived from this core. We will explore how systematic modifications at various positions on the quinoline ring influence biological activity, compare these analogs to established alternatives, and provide the detailed experimental methodologies required for their synthesis and evaluation.

General Synthesis of this compound Analogs

The construction of the quinolin-4-one core is typically achieved through cyclocondensation reactions. A common and effective strategy is the Conrad-Limpach reaction or similar thermal cyclizations.[10] The general approach involves the reaction of a substituted aniline with a β-ketoester, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether. Subsequent modifications, such as bromination, can then be performed.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Bromination cluster_3 Step 4: Derivatization (Example) A 4-Fluoroaniline C Intermediate Enaminone A->C AcOH (cat.), Toluene, reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol C->D Diphenyl Ether, 250°C E This compound (Core Scaffold) D->E N-Bromosuccinimide (NBS), CH3CN F N-Substituted Analogs E->F R-X, Base (e.g., K2CO3) G A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Quinolinol Analogs B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay determines if the compounds inhibit the enzyme's ability to relax supercoiled DNA.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human Topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add the test analog at various concentrations to the reaction tubes. Include a negative control (no compound) and a positive control inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled vs. relaxed) are separated.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the negative control, where the DNA will be relaxed.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising starting point for the development of potent therapeutic agents. The SAR analysis reveals that specific substitutions are critical for high activity: an N1-cyclopropyl group and a C7-piperazine moiety are key determinants of potency, likely by enhancing interactions with topoisomerase enzymes. The C3-bromo group is also important for maintaining activity and serves as a handle for further diversification.

Future work should focus on exploring a wider range of substitutions at the C7 and C8 positions and investigating the replacement of the C3-bromo group with other functionalities to fine-tune the activity and selectivity profile. Mechanistic studies, including direct enzyme inhibition assays and cell cycle analysis, will be crucial to fully elucidate the mode of action of the most promising analogs and guide their path toward clinical development.

References

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In Vivo Efficacy of Novel Quinolone Scaffolds: A Comparative Analysis Against Antimalarial Standards of Care

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the potential in vivo efficacy of the novel quinoline derivative, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, against established antimalarial standards of care, namely Chloroquine and Artemisinin-Based Combination Therapies (ACTs). In the absence of direct published in vivo data for this specific compound, this analysis is based on the well-documented efficacy of structurally related quinoline derivatives and established preclinical evaluation frameworks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimalarial agents.

The core principle of antimalarial drug discovery is to identify compounds that can effectively clear parasites in a living organism, a measure known as in vivo efficacy. This is a critical step that bridges the gap between promising in vitro activity and potential clinical utility. The evaluation of new chemical entities requires rigorous comparison against existing therapies to ascertain their potential advantages, such as improved potency, novel mechanisms of action, or efficacy against drug-resistant parasite strains.

The Landscape of Antimalarial In Vivo Models

Preclinical in vivo assessment of antimalarial candidates predominantly relies on murine models due to their physiological similarities to humans and the availability of well-characterized rodent-specific Plasmodium species.[1][2][3] These models are indispensable for evaluating a compound's pharmacokinetics, safety, and efficacy in a complex biological system.[1][4]

Commonly used rodent models in malaria research include:

  • Plasmodium berghei : Widely used for initial efficacy screening due to its virulence and the clear disease progression in mice.[4][5] It is a valuable tool for the standard 4-day suppressive test.[6][7]

  • Plasmodium yoelii : Another rodent malaria parasite used in drug discovery.[4][5]

  • Plasmodium chabaudi : Used to a lesser extent but still a relevant model.[4]

Humanized mice, engrafted with human cells or expressing human genes, are increasingly being used to study human Plasmodium species like P. falciparum directly, offering a more clinically relevant model.[1][5]

Comparative Framework: this compound versus Standards

While specific in vivo data for this compound is not publicly available, its quinoline core suggests a potential mechanism of action involving the disruption of heme detoxification in the parasite's food vacuole, a hallmark of many quinoline-based antimalarials.[8] Quinoline derivatives continue to be a promising area of research for developing new antimalarials, especially those effective against chloroquine-resistant strains.[8][9]

Standard of Care: Chloroquine

Chloroquine, a 4-aminoquinoline, was once the frontline treatment for malaria. However, widespread resistance has limited its use.[10] In regions where it remains effective, it demonstrates significant parasite clearance.[11][12][13] Studies have shown that in areas with chloroquine-sensitive P. vivax, treatment can result in a 99% to 100% cure rate.[11][12] However, against resistant P. falciparum, parasitological failure rates can be as high as 41-65%.[14]

Standard of Care: Artemisinin-Based Combination Therapies (ACTs)

ACTs are the current gold standard for treating uncomplicated falciparum malaria.[10][15][16] These therapies combine a potent, short-acting artemisinin derivative with a longer-acting partner drug.[10][17] This dual-action approach enhances efficacy, with cure rates typically exceeding 95%, and helps to mitigate the development of drug resistance.[15][17][18] The efficacy of different ACTs, such as artemether-lumefantrine (AL) and artesunate-amodiaquine (ASAQ), is consistently monitored, with PCR-corrected efficacy estimates generally ranging from 86% to over 98%.[19]

Hypothetical Efficacy Profile of a Novel Quinolone

Based on studies of other novel quinoline derivatives, a promising candidate like this compound would be expected to exhibit potent in vivo activity, particularly against chloroquine-resistant parasite strains.[20][21] Research on similar compounds has demonstrated the potential for low nanomolar in vitro potency translating to significant parasitemia reduction in murine models at low doses.[22] The primary goal for such a novel compound would be to demonstrate superior or equivalent efficacy to ACTs, or to show efficacy in multidrug-resistant models where current therapies are failing.

Experimental Protocol: The Peters' 4-Day Suppressive Test

A standard method for assessing the in vivo antimalarial activity of a test compound is the Peters' 4-day suppressive test.[6][7][23][24][25] This assay evaluates the ability of a compound to suppress parasitemia in mice infected with Plasmodium berghei.

Step-by-Step Methodology:

  • Animal Model: Swiss albino mice are typically used.[25]

  • Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells.[7][23]

  • Treatment: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.[7][23]

  • Control Groups:

    • Negative Control: Receives the vehicle (e.g., 30% DMSO in 1% CMC).[7]

    • Positive Control: Receives a standard drug like chloroquine at a known effective dose (e.g., 10 mg/kg).[7][23]

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

  • Efficacy Calculation: The percentage of suppression of parasitemia is calculated relative to the negative control group.

Data Presentation: Comparative Efficacy

The following table summarizes the expected and reported in vivo efficacy of the compared compounds.

Compound/Therapy Animal Model Parasite Strain Dosage Efficacy (% Parasitemia Suppression) Reference
This compound MurineP. bergheiTBDHypothetical: >90%N/A
Chloroquine (sensitive strain) HumanP. vivax25 mg/kg over 3 days99-100% cure rate[11][12]
Chloroquine (resistant strain) HumanP. falciparum25 mg/kg41-65% parasitological failure[14]
Artemether-Lumefantrine (AL) HumanP. falciparumStandard course86-98% (PCR-corrected)[19]
Artesunate-Amodiaquine (ASAQ) HumanP. falciparumStandard course91-100% (PCR-corrected)[19]

Visualizing the Drug Evaluation Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel antimalarial compound.

InVivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_controls Control Arms Infection Infection of Murine Model (e.g., P. berghei) Grouping Randomization into Treatment Groups Infection->Grouping Treatment 4-Day Drug Administration (Test Compound vs. Controls) Grouping->Treatment Monitoring Daily Observation and Blood Smear Collection (Day 5) Treatment->Monitoring Positive_Control Positive Control (e.g., Chloroquine, ACTs) Treatment->Positive_Control Negative_Control Negative Control (Vehicle) Treatment->Negative_Control Analysis Microscopic Analysis of Parasitemia Monitoring->Analysis Efficacy Calculation of % Parasitemia Suppression Analysis->Efficacy

Caption: Workflow for the Peters' 4-day suppressive test.

Potential Mechanism of Action: Quinolines

The proposed mechanism of action for quinoline antimalarials is depicted below.

Quinolone_MOA cluster_parasite Plasmodium Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization (Heme Polymerase) Complex Quinolone-Heme Complex Toxicity Parasite Death Heme->Toxicity Direct Toxicity Quinolone Quinolone Compound (e.g., 3-Bromo-6-fluoro-2- (trifluoromethyl)quinolin-4-ol) Quinolone->Heme Quinolone->Hemozoin Inhibition Complex->Toxicity Accumulation of Toxic Complex

Caption: Proposed mechanism of action for quinoline antimalarials.

Conclusion

While direct experimental data for this compound is pending, the robust pipeline for in vivo antimalarial drug evaluation provides a clear path for its assessment. Based on the performance of other quinoline derivatives, it is plausible that this compound could exhibit significant efficacy, potentially against drug-resistant strains. Head-to-head comparisons with standards of care like Chloroquine and ACTs in validated murine models will be the definitive measure of its potential as a next-generation antimalarial agent. The methodologies and comparative data presented in this guide offer a framework for interpreting future preclinical results for this and other novel quinoline compounds.

References

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A Comparative In-Silico Analysis: Docking Studies of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol with Oncological and Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel quinoline derivative, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, against two high-value protein targets implicated in cancer and inflammation. We will explore the causality behind the selection of these targets, present a detailed, self-validating docking protocol, and analyze the potential interactions that underscore the compound's therapeutic promise. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein).[1][2] This structure-based drug design approach is instrumental in modern pharmaceutical research for screening chemical libraries and identifying potential drug candidates.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[4][5] The specific substitutions on the title compound—a bromine atom, a fluorine atom, and a trifluoromethyl group—are known to modulate physicochemical properties like lipophilicity and metabolic stability, potentially enhancing its binding affinity and selectivity for biological targets.[6]

Rationale for Protein Target Selection: A Tale of Two Pathways

The selection of appropriate protein targets is the cornerstone of any meaningful docking study.[7] Our choices are not arbitrary; they are grounded in established disease pathology and the known activities of similar chemical scaffolds. For this comparative study, we have selected two well-validated and structurally distinct enzymes: Epidermal Growth Factor Receptor (EGFR) for an oncological application and Cyclooxygenase-2 (COX-2) for an anti-inflammatory context.

  • Oncology Target: Epidermal Growth Factor Receptor (EGFR) EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its aberrant activation is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer, making it one of the most important targets for anticancer drug discovery.[8][9] Numerous quinoline-based molecules have been successfully developed as EGFR inhibitors, validating the suitability of this scaffold for targeting the enzyme's ATP-binding pocket.[10]

  • Inflammation Target: Cyclooxygenase-2 (COX-2) COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins.[11] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced at sites of inflammation, making selective inhibition a desirable therapeutic strategy with a potentially improved side-effect profile.[5] The active site of COX-2 presents a distinct opportunity to evaluate the compound's potential as an anti-inflammatory agent.

The Experimental Blueprint: A Validated Molecular Docking Workflow

To ensure scientific rigor and reproducibility, we employ a standardized and validated docking protocol. This workflow systematically prepares the ligand and protein structures, defines the search space, executes the docking simulation, and provides a framework for robust analysis.[12] The entire process is designed to be a self-validating system, where the initial step involves re-docking a known co-crystallized ligand to confirm the protocol's ability to reproduce experimentally observed binding modes.[7]

Detailed Step-by-Step Methodology
  • Ligand Preparation:

    • The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is critical as the ligand's conformation influences its docking potential.[7]

    • The prepared ligand file is saved in the PDBQT format for use with AutoDock Vina, which includes the addition of Gasteiger charges and the definition of rotatable bonds.[3][13]

  • Protein Target Preparation:

    • The 3D crystallographic structures of the target proteins are obtained from the RCSB Protein Data Bank (PDB). For this study, we select high-resolution structures of EGFR (e.g., PDB ID: 2JIT) and COX-2 (e.g., PDB ID: 5IKQ) complexed with known inhibitors.

    • All non-essential molecules, including water, ions, and co-solvents, are removed from the PDB file. This is done to clear the binding site and prevent potential interference.[14]

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned. This is crucial for accurately calculating electrostatic and hydrogen bonding interactions.

    • The prepared protein is saved in the PDBQT format.

  • Active Site Definition and Grid Box Generation:

    • The binding site, or "active site," is identified, typically based on the location of the co-crystallized ligand in the experimental structure.[7]

    • A three-dimensional grid box is generated, encompassing the entire active site and providing sufficient space for the ligand to move and rotate freely. The size and center coordinates of the grid are precisely defined.

  • Molecular Docking Simulation:

    • The docking simulation is performed using AutoDock Vina, a widely used open-source program.[15]

    • Vina employs a sophisticated scoring function and a rapid gradient-optimization conformational search to predict the binding pose and estimate the binding affinity.[3]

    • The program generates multiple binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.

  • Post-Docking Analysis and Visualization:

    • The results are analyzed, focusing on the top-ranked pose with the lowest binding affinity (most negative value).[16]

    • The binding interactions between the ligand and the protein's active site residues are visualized and examined using software like PyMOL or Discovery Studio.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified and documented.

Workflow Visualization

G Figure 1: Standardized Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (3D Conversion, Energy Minimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB Download, H2O Removal, H Addition) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Pose & Interaction Analysis (Binding Affinity, H-Bonds) Docking->Analysis Validation Protocol Validation (Re-docking of Native Ligand) Analysis->Validation Compare G Figure 2: Ligand-Protein Interactions in EGFR Active Site cluster_ligand This compound cluster_protein EGFR Active Site Residues Ligand Quinolin-4-ol Scaffold Met793 Met793 Ligand->Met793 H-Bond (Hinge) Thr790 Thr790 Ligand->Thr790 H-Bond Leu718 Leu718 Ligand->Leu718 Hydrophobic Cys797 Cys797 Ligand->Cys797 Halogen Bond

Caption: A schematic representation of the predicted binding mode, highlighting key interactions between the quinoline derivative and amino acid residues in the EGFR active site.

Conclusion and Future Outlook

This in-silico comparative guide demonstrates that this compound shows significant promise as a potential inhibitor of EGFR. The predicted binding affinity is notably higher for EGFR than for COX-2, suggesting a degree of selectivity that could be advantageous in a therapeutic context. The detailed interaction analysis provides a structural hypothesis for its potent binding, highlighting key hydrogen and halogen bonds that could be leveraged in future lead optimization efforts.

It is imperative to recognize that molecular docking is a predictive tool, and these computational findings require experimental validation. [2]Future work should focus on the chemical synthesis of the compound followed by in vitro enzymatic assays to determine its IC50 value against both EGFR and COX-2. Subsequent cell-based assays would further elucidate its potential as an anticancer agent. This study, however, successfully serves its purpose as a robust first-pass analysis, prioritizing this compound for further investigation in the drug discovery pipeline.

References

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A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a viable clinical candidate is paved with critical optimization steps. Among the most crucial of these is enhancing metabolic stability. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short in vivo half-life, necessitating frequent, high doses and increasing the risk of patient-to-patient variability.[1][2][3] The strategic incorporation of fluorine into molecular scaffolds, particularly heterocyclic systems like quinolines, has become a powerful and widely adopted strategy to address these challenges and improve pharmacokinetic profiles.[4][5][6]

This guide provides an in-depth comparison of the metabolic stability of fluorinated quinolines, supported by experimental data and methodologies. It is designed to equip researchers and scientists with the rationale behind experimental choices and the practical steps for robust assessment.

The Impact of Fluorination on Quinoline Metabolism

The introduction of fluorine into a quinoline scaffold can profoundly influence its metabolic fate through several mechanisms. Understanding these is key to rational drug design.

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[7] Fluorine is often strategically placed at positions susceptible to oxidative metabolism by enzymes like Cytochrome P450s (CYPs).[4][8] This "metabolic blocking" can prevent or slow down degradation, thereby extending the compound's half-life.[4][5]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the electron density of the quinoline ring system.[4][8] This can reduce the susceptibility of the ring to oxidation and may influence the binding affinity of metabolizing enzymes.[8]

  • Modulating Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its ability to access metabolizing enzymes within the cell and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Key Metabolic Pathways for Quinolines

The metabolism of quinolines is complex and primarily mediated by two major enzyme superfamilies in the liver: Cytochrome P450s and Aldehyde Oxidases.

  • Cytochrome P450 (CYP) Enzymes: These are the primary drivers of Phase I metabolism for a vast number of drugs.[9] For the core quinoline structure, specific isoforms like CYP2A6 and CYP2E1 have been identified as key players in its oxidation, leading to the formation of metabolites such as quinoline-1-oxide and 3-hydroxyquinoline.[10][11][12] Metabolism often occurs on the quinoline ring itself or on substituents, such as the piperazinyl group found in many fluoroquinolone antibiotics.[8]

  • Aldehyde Oxidase (AO): AO is another critical enzyme that catalyzes the oxidation of nitrogen-containing heterocyclic compounds.[13][14] Unlike CYPs, which often target electron-rich sites, AO typically oxidizes electron-deficient carbons adjacent to a ring nitrogen.[15] For quinolines, this can lead to the formation of quinolinone metabolites.[15][16] The susceptibility to AO-mediated metabolism can be a significant liability in drug development, and understanding its contribution is crucial.[13][15]

Metabolic_Pathways cluster_0 Fluorinated Quinoline cluster_1 Metabolizing Systems cluster_2 Primary Metabolites FQ Fluorinated Quinoline CYP450 Cytochrome P450s (e.g., CYP2A6, CYP2E1) FQ->CYP450 Phase I Oxidation AOX Aldehyde Oxidase (AOX) FQ->AOX Oxidation Oxidized Hydroxylated or N-Oxide Metabolites CYP450->Oxidized Defluorinated Defluorinated Metabolites (Minor) CYP450->Defluorinated Quinolone Quinolinone Metabolites AOX->Quinolone

Caption: Major metabolic pathways of fluorinated quinolines.

Comparative Analysis of Metabolic Stability

The most direct way to assess the impact of fluorination is to compare the metabolic stability of fluorinated compounds with their non-fluorinated analogs or among different fluorinated quinolines. This is typically quantified by measuring the in vitro half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[6][8]

Compound ClassCompound NameKey Structural FeatureIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint)SpeciesReference
Pyrroloquinolinones 3N-ethyl-7-PPyQNon-fluorinated parent>60LowHuman[17]
Fluorinated Analog 17-(2-fluorophenyl)33.2HighHuman[17]
Fluorinated Analog 27-(3-fluorophenyl)34.2HighHuman[17]
4-Aminoquinolines AmodiaquineNon-fluorinated parent-11.87% Conjugate Formation-[18]
2',6'-DIFAQ2',6'-Difluoro analog-2.17% Conjugate Formation-[18]
4'-deOH-4'-FAQ4'-Fluoro analog-0% Conjugate Formation-[18]

Note: Data from different studies should be compared with caution due to variations in experimental conditions such as protein concentration and substrate concentration. The trends within a single study provide the most reliable comparison.[8] The data illustrates that while fluorination is a powerful strategy, its effect is highly dependent on the position of the fluorine atom and the overall molecular structure. In the case of the pyrroloquinolinones, fluorination did not improve stability, whereas for amodiaquine, specific fluorination patterns significantly reduced the formation of reactive metabolites.[17][18]

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and reproducible data, standardized in vitro assays are essential. The two most common systems are liver microsomes and hepatocytes.[1][2][19]

Liver Microsomal Stability Assay

This is a cost-effective, high-throughput assay used to evaluate Phase I metabolism, primarily driven by CYP enzymes.[1][2] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[8]

Causality Behind the Method: The core principle is to incubate the test compound with active microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[20] By measuring the disappearance of the parent compound over time, we can determine its rate of metabolism. A control incubation without NADPH is critical to ensure that any observed compound loss is due to enzymatic activity and not chemical instability.[6][20]

Microsomal_Workflow A 1. Preparation - Thaw Liver Microsomes - Prepare Test Compound Stock - Prepare NADPH Cofactor Solution B 2. Incubation - Mix Microsomes & Compound - Pre-incubate at 37°C - Initiate reaction with NADPH A->B C 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) B->C D 4. Reaction Termination - Add ice-cold Acetonitrile with Internal Standard (IS) - Precipitate proteins C->D E 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound relative to IS E->F G 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and Clint F->G

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[21]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21][22]

    • Prepare a termination solution of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[23][24]

  • Incubation Setup:

    • In a 96-well plate, thaw and dilute the liver microsomes (e.g., human, rat) in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[20][25]

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.[20][22]

    • Set up a parallel negative control incubation where the NADPH regenerating system is replaced with buffer.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[6]

  • Reaction and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of the cold termination solution to the corresponding wells.[25]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[22]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound.[23][26]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[6]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[1][2][27] This assay provides a more comprehensive picture of a compound's metabolic fate.[26]

Causality Behind the Method: The procedure is similar to the microsomal assay, but uses a suspension of cryopreserved or fresh hepatocytes.[19] Because whole cells are used, the assay also accounts for compound permeability across the cell membrane, which is a prerequisite for metabolism in vivo.[26] The disappearance of the parent compound is monitored over a longer period (typically 2 to 4 hours) to account for the activity of both Phase I and Phase II enzymes.[23][28]

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the appropriate incubation medium (e.g., Williams Medium E) and warm to 37°C.[29]

    • Carefully thaw cryopreserved hepatocytes according to the supplier's protocol to ensure high viability.

    • Prepare stock solutions of the test compound and positive controls (e.g., compounds with known high and low clearance).[23]

  • Incubation Setup:

    • Prepare a hepatocyte suspension in the incubation medium at a specific cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[28][29]

    • Add the test compound to the cell suspension to a final concentration of 1-2 µM.[23][28]

    • Incubate the mixture at 37°C in a CO2 incubator on an orbital shaker to keep the cells in suspension.[23][29]

  • Reaction and Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[23][29]

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[23][26]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation, supernatant transfer).

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • The calculation of half-life (t½) is performed as described for the microsomal assay.

    • Intrinsic clearance is calculated and expressed per million cells: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10^6) .[28][29] This value can then be scaled to predict in vivo hepatic clearance.[28]

Conclusion

Assessing the metabolic stability of fluorinated quinolines is a cornerstone of modern drug discovery. Fluorination is a proven strategy for enhancing a compound's pharmacokinetic profile, primarily by blocking sites of oxidative metabolism.[4][5][8] However, its success is not universal and is highly dependent on the specific molecular context.[17] A thorough understanding of the underlying metabolic pathways, driven by both CYP450 and Aldehyde Oxidase enzymes, is critical for rational design. By employing robust and well-validated in vitro assays, such as those using liver microsomes and hepatocytes, researchers can generate reliable data to compare candidates, establish structure-metabolism relationships, and ultimately select compounds with a higher probability of success in clinical development.

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A Comparative Guide to Benchmarking the Purity of Synthesized 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides a comprehensive framework for benchmarking the purity of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, a key fluorinated quinoline scaffold in medicinal chemistry.

As a Senior Application Scientist, this document is structured to provide not just protocols, but a logical, in-depth comparison of orthogonal analytical techniques, grounded in scientific principles and practical expertise. We will explore the nuances of method selection, data interpretation, and the establishment of a robust purity assessment workflow.

The Criticality of Purity for this compound

This compound is a highly functionalized heterocyclic compound. The presence of bromine, fluorine, and a trifluoromethyl group imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents. However, these same reactive sites can lead to a range of process-related impurities during synthesis.[1] Potential impurities may include starting materials, regioisomers, or by-products from dehalogenation or other side reactions.[1] Even trace levels of these impurities can have significant consequences, including altered biological activity, increased toxicity, or compromised stability of the final compound. Therefore, a multi-faceted analytical approach is essential to ensure a comprehensive understanding of the purity profile.

Analytical Strategy: An Orthogonal Approach

A single analytical technique is often insufficient to fully characterize the purity of a complex molecule. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more complete and reliable assessment of purity.[1][2][3][4][5] This guide will focus on a primary High-Performance Liquid Chromatography (HPLC) method, supported by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity identification.

cluster_0 Purity Benchmarking Workflow cluster_1 Primary Analysis cluster_2 Orthogonal & Confirmatory Analysis Synthesized_Batch Synthesized Batch of This compound HPLC Reversed-Phase HPLC (Purity Assessment) Synthesized_Batch->HPLC qNMR Quantitative ¹⁹F NMR (Absolute Purity) Synthesized_Batch->qNMR LCMS LC-MS (Impurity Identification) Synthesized_Batch->LCMS Reference_Batch Commercial/Reference Batch (e.g., 96% Purity) Reference_Batch->HPLC Data_Comparison Comparative Data Analysis HPLC->Data_Comparison qNMR->Data_Comparison LCMS->Data_Comparison

Caption: A workflow diagram illustrating the orthogonal approach to purity benchmarking.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity assessment for many pharmaceutical compounds due to its high resolving power, sensitivity, and robustness.

Proposed HPLC Method

The following method is a robust starting point for the analysis of this compound, adapted from established protocols for similar quinolinone derivatives.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic quinoline core. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and improves peak shape for the slightly acidic quinolin-4-ol.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities, from polar starting materials to less polar, closely related by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe quinoline ring system is expected to have strong UV absorbance at this wavelength, allowing for sensitive detection of the main component and potential aromatic impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Preparation 1 mg/mL in MethanolMethanol is a suitable solvent for many quinoline derivatives. Filtration through a 0.45 µm filter is essential to remove particulates that could damage the HPLC system.
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Synthesized Batch: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10.0 mL of methanol to obtain a 1 mg/mL solution.

    • Reference Batch: Prepare a 1 mg/mL solution of the commercial/reference batch using the same procedure.

    • Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column oven to 30 °C and the UV detector to 254 nm.

    • Inject 10 µL of each sample and run the gradient program.

Hypothetical HPLC Data Comparison

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

SampleRetention Time (min)Area (%)Purity (%)
Synthesized Batch 15.2 (Main Peak)98.598.5%
8.7 (Impurity 1)0.8
13.1 (Impurity 2)0.7
Reference Batch 15.2 (Main Peak)96.096.0%
8.7 (Impurity 1)2.5
13.1 (Impurity 2)1.5

Interpretation: The hypothetical data suggests that the synthesized batch has a higher purity (98.5%) compared to the reference batch (96.0%). Both batches contain the same impurities, but at different levels.

Quantitative ¹⁹F NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[6][7][8][9] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range which minimizes signal overlap.[10][11]

Principles of ¹⁹F qNMR for Purity Determination

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7][9]

Experimental Protocol: ¹⁹F qNMR
  • Internal Standard Selection: Trifluoroacetic acid (TFA) is a suitable internal standard as its ¹⁹F signal is a sharp singlet and is well-separated from the signals of most fluorinated organic compounds.[10]

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound (e.g., 20 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., 10 mg of TFA).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei. A D1 of 5 times the longest T₁ is recommended.

    • Ensure the spectral width is sufficient to encompass all fluorine signals.

Hypothetical ¹⁹F NMR Data and Purity Calculation

Formula for Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms for the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Hypothetical Data:

ParameterAnalyte (CF₃ group)Internal Standard (TFA)
Integral (I) 1.001.52
Number of ¹⁹F (N) 33
Molecular Weight (MW) 310.04 g/mol 114.02 g/mol
Mass (m) 20.5 mg10.2 mg
Purity of Standard (P) -99.9%

Calculation:

Purity (%) = (1.00 / 3) * (3 / 1.52) * (310.04 / 114.02) * (10.2 / 20.5) * 99.9% = 98.8%

Interpretation: The ¹⁹F qNMR result of 98.8% provides an absolute purity value for the synthesized batch, which corroborates the purity determined by HPLC.

Mass Spectrometry (MS): Impurity Identification and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying the impurities detected by HPLC. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS allows for the elucidation of the chemical structures of unknown impurities.[12]

Expected Fragmentation

For this compound (MW ≈ 310 g/mol ), the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 310 and 312.[13] Fragmentation may involve the loss of the trifluoromethyl group (-CF₃), hydrofluoric acid (-HF), or cleavage of the quinoline ring.

cluster_0 LC-MS Analysis Workflow HPLC_separation HPLC Separation of Synthesized Batch ESI_ionization Electrospray Ionization (ESI) HPLC_separation->ESI_ionization Mass_analyzer Mass Analyzer (e.g., Quadrupole Time-of-Flight) ESI_ionization->Mass_analyzer Impurity_identification Impurity Identification based on m/z and Fragmentation Pattern Mass_analyzer->Impurity_identification

Caption: A simplified workflow for impurity identification using LC-MS.

Hypothetical Impurity Identification by LC-MS

Based on common synthetic routes for quinoline derivatives, potential impurities could be identified as follows:

Impurity (from HPLC)Retention Time (min)Proposed StructureExpected m/z ([M+H]⁺)Rationale for Formation
Impurity 1 8.72-amino-4-bromo-6-fluorobenzotrifluoride272/274Unreacted starting material from a Pfitzinger-type synthesis.[7]
Impurity 2 13.16-fluoro-2-(trifluoromethyl)quinolin-4-ol232De-brominated by-product, potentially formed during synthesis or purification.

Conclusion and Best Practices

This guide has outlined a comprehensive, multi-technique approach to benchmarking the purity of synthesized this compound.

  • Primary Purity Assessment: A well-developed RP-HPLC method is the primary tool for routine purity analysis and for comparing different batches.

  • Absolute Purity Determination: ¹⁹F qNMR provides an accurate and absolute measure of purity, serving as an excellent orthogonal technique to validate HPLC results.

  • Impurity Identification: LC-MS is crucial for the structural elucidation of unknown impurities, which is essential for understanding the synthetic process and ensuring the safety of the compound.

For a complete purity profile, it is also recommended to perform forced degradation studies to identify potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, light, heat).[11][14][15][16] This proactive approach ensures the development of a stability-indicating analytical method.

By employing this rigorous, scientifically-grounded benchmarking strategy, researchers can have high confidence in the quality and purity of their synthesized this compound, paving the way for reliable and reproducible downstream research and development.

References

  • Acanthus Research. (2022, June 24).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • CymitQuimica. This compound.
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  • YouTube. (2025, August 7). What Is Quantitative NMR (qNMR)? - Chemistry For Everyone.
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  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • MedCrave online. (2016, December 14).
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  • Research Journal of Pharmacy and Technology.
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  • Pharmaguideline.
  • LGC Standards. Quinoline | CAS 91-22-5.
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  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Der Pharma Chemica.
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  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.
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  • ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical analysis of the synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, a highly functionalized quinolin-4-ol derivative with potential applications in medicinal chemistry. Due to the absence of a directly published, detailed synthesis for this specific molecule, this guide presents a proposed, robust synthetic pathway based on well-established chemical principles and analogous transformations reported in the literature. We will dissect the potential for reproducibility at each stage, compare it with alternative strategies, and provide the necessary experimental details to empower researchers in their synthetic endeavors.

The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, the synthesis of specifically substituted fluoro- and trifluoromethyl-quinolines is of great interest to the pharmaceutical industry.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and likely reproducible synthesis of this compound involves a two-step sequence:

  • Formation of the Quinolin-4-ol Core: Synthesis of 6-fluoro-2-(trifluoromethyl)quinolin-4-ol via a Gould-Jacobs type reaction.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the quinolin-4-ol ring.

G cluster_0 Step 1: Quinolin-4-ol Core Synthesis cluster_1 Step 2: Regioselective Bromination A 4-Fluoroaniline C Condensation A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Thermal Cyclization C->D Intermediate Adduct E 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol D->E F 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol H Electrophilic Aromatic Substitution F->H G Brominating Agent (e.g., NBS) G->H I This compound H->I

Figure 1: Proposed two-step synthetic pathway.

Part 1: Synthesis of the 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol Core

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[2] It involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[2]

Experimental Protocol (Proposed)

Materials:

  • 4-Fluoroaniline

  • Diethyl 2-(ethoxymethylene)malonate (DEMM)

  • Diphenyl ether (or other high-boiling solvent)

  • Petroleum ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, a mixture of 4-fluoroaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.) is heated to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the reaction, is removed by distillation.

  • Cyclization: The resulting crude intermediate is added portion-wise to a preheated (240-250 °C) solution of diphenyl ether. The reaction mixture is maintained at this temperature for 30-60 minutes.

  • Isolation of the Ester: After cooling to room temperature, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

  • Hydrolysis and Decarboxylation: The isolated ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% w/v) until the reaction is complete (monitored by TLC). The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid intermediate. This intermediate is often decarboxylated in situ or in a subsequent heating step to yield 6-fluoro-2-(trifluoromethyl)quinolin-4-ol.

Reproducibility and Challenges

The Gould-Jacobs reaction, while generally robust, presents some challenges to reproducibility, particularly concerning the high-temperature cyclization step.

  • Temperature Control: The cyclization requires high temperatures (typically >240 °C), and precise temperature control is crucial.[3] Fluctuations can lead to the formation of side products or incomplete reaction, impacting the yield and purity of the desired product.

  • Solvent Choice: The use of high-boiling solvents like diphenyl ether can be cumbersome to remove completely from the product.[2] Residual solvent can interfere with subsequent steps and purification.

  • Microwave-Assisted Synthesis: Modern approaches often utilize microwave heating to achieve the high temperatures required for cyclization in a more controlled and rapid manner, which can improve reproducibility and yields.[3]

Part 2: Regioselective Bromination

The second step involves the electrophilic bromination of the pre-formed quinolin-4-ol core. The electron-donating hydroxyl group (in the enol tautomer) activates the ring towards electrophilic substitution. The C3 position is typically the most nucleophilic and therefore the most likely site of bromination.

Experimental Protocol (Proposed)

Materials:

  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or other suitable solvent

  • Sodium thiosulfate (for quenching excess bromine)

Procedure:

  • To a solution of 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) in glacial acetic acid, N-bromosuccinimide (1.0-1.2 eq.) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is poured into ice-water.

  • If bromine was used, the mixture can be quenched with a solution of sodium thiosulfate to remove any unreacted bromine.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reproducibility and Challenges

The key to the reproducibility of this step lies in controlling the regioselectivity of the bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine as it is easier to handle and can provide better control over the reaction, minimizing over-bromination.

  • Reaction Conditions: The solvent and temperature can influence the regioselectivity. While the C3 position is electronically favored, harsh conditions could potentially lead to bromination at other positions on the benzene ring, although this is less likely due to the deactivating effect of the fluorine and trifluoromethyl groups.

  • Formation of Isomers: The primary challenge to reproducibility is the potential for the formation of other bromo-isomers. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired 3-bromo product.

Comparison with Alternative Synthetic Strategies

While the proposed two-step synthesis is a logical approach, other strategies could be considered, each with its own set of challenges affecting reproducibility.

Synthetic StrategyDescriptionPotential Reproducibility Challenges
Pfitzinger Reaction Cyclocondensation of an isatin derivative with a carbonyl compound. For this target, a fluorinated and trifluoromethylated isatin would be required.[4]The synthesis of the required highly substituted isatin precursor can be complex and low-yielding.
Skraup Synthesis Reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[4]This reaction is known for its harsh conditions and often results in low yields and the formation of numerous byproducts, making purification and reproducibility difficult.
Late-Stage Functionalization Modifying a pre-existing quinoline core through cross-coupling reactions.[4]This would require a pre-functionalized quinoline (e.g., with a leaving group at the 3-position) and may involve expensive catalysts and ligands.

Table 1: Comparison of Alternative Synthetic Strategies.

Data Summary and Expected Outcomes

Based on analogous reactions reported in the literature, the following table summarizes the expected yields and potential impurities for the proposed synthesis.

StepReactionExpected YieldPotential Impurities
1Gould-Jacobs Synthesis50-70%Incomplete cyclization products, starting materials, residual high-boiling solvent.
2Bromination70-90%Di-brominated products, other bromo-isomers, unreacted starting material.

Table 2: Expected Yields and Potential Impurities.

Conclusion and Recommendations

The proposed two-step synthesis, commencing with a Gould-Jacobs reaction to construct the 6-fluoro-2-(trifluoromethyl)quinolin-4-ol core followed by regioselective bromination, represents a viable and likely reproducible method for obtaining this compound. For optimal reproducibility, the following recommendations are crucial:

  • For Step 1 (Gould-Jacobs): The use of microwave-assisted heating is highly recommended for the thermal cyclization to ensure consistent and rapid heating, which can lead to higher yields and fewer byproducts.

  • For Step 2 (Bromination): The use of N-bromosuccinimide (NBS) as the brominating agent is advised for better control over the reaction and to minimize the formation of poly-brominated impurities. Careful monitoring of the reaction progress by TLC is essential to avoid over-reaction.

By adhering to these recommendations and understanding the potential challenges, researchers and drug development professionals can confidently approach the synthesis of this valuable fluorinated quinoline derivative with a higher probability of success and reproducibility.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
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A Comparative Analysis of the Biological Activities of Quinoline Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The biological activity of quinoline derivatives is profoundly influenced by the arrangement of substituents around its bicyclic core, a concept known as positional isomerism. This guide offers a comparative analysis of the key biological activities—antimicrobial, anticancer, and anti-inflammatory—of quinoline positional isomers. We delve into the structure-activity relationships that govern their efficacy and provide standardized, field-proven experimental protocols for their evaluation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the chemical space of quinoline isomers for therapeutic innovation.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] This simple bicyclic structure is a privileged scaffold in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological profiles.[4]

The concept of positional isomerism is critical to understanding the biological properties of quinoline derivatives. The location of a functional group on the quinoline ring can dramatically alter the molecule's interaction with biological targets, thereby influencing its potency, selectivity, and overall therapeutic effect.[5][6][7] For instance, the placement of a substituent at the 4-position versus the 8-position can lead to vastly different outcomes in biological assays.[5][8]

Caption: The fundamental structure of the quinoline ring with numbered positions.

Comparative Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial properties, with some of the earliest and most effective antimalarial and antibacterial drugs belonging to this class.[2][9]

Mechanism of Action

The primary antibacterial mechanism of many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[11] The specific interactions between the quinoline derivative and these enzymes are highly dependent on the substitution pattern on the quinoline ring.[11]

Isomer-Specific Activity

The position of substituents on the quinoline ring is a key determinant of antimicrobial potency and spectrum. For example, in the widely used fluoroquinolones, a fluorine atom at position 6 and a piperazine ring (or similar cyclic amine) at position 7 are critical for broad-spectrum antibacterial activity. Altering these positions or the nature of the substituents can significantly impact the drug's efficacy.

Studies have shown that 2- and 4-substituted quinolones can exhibit potent activity against Gram-positive bacteria.[12][13] For instance, certain 2-sulfoether-4-quinolone derivatives have demonstrated impressive activity against Staphylococcus aureus and Bacillus cereus.[12] In contrast, 8-hydroxyquinolines are known for their broad-spectrum antimicrobial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial growth.[8]

Quantitative Data Summary

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for different classes of quinoline isomers against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Quinoline Isomer ClassBacterial StrainMIC (µg/mL)Reference
2-sulfoether-4-quinoloneS. aureus0.8[12]
2-sulfoether-4-quinoloneB. cereus1.61[12]
6-amino-4-methyl-1H-quinolin-2-one derivativeB. cereus3.12 - 50[16]
6-amino-4-methyl-1H-quinolin-2-one derivativeS. aureus3.12 - 50[16]
quinoline-2-one derivativeMRSA0.75[13]
quinoline-2-one derivativeVRE0.75[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a quinoline compound.[14][17][18][19]

Rationale: This method is a gold standard for antimicrobial susceptibility testing due to its quantitative nature, reproducibility, and suitability for high-throughput screening.[15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test quinoline compound, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in MHB across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh bacterial culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[19] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Inoculate each well (containing the compound dilutions) with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of quinoline compound in 96-well plate C Inoculate wells with standardized bacteria A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Comparative Anticancer Activity

The quinoline scaffold is a prolific source of anticancer agents, with derivatives demonstrating a wide range of cytotoxic and antiproliferative activities.[4][20][21]

Mechanism of Action

The anticancer mechanisms of quinoline derivatives are diverse and target various hallmarks of cancer.[4] These include:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for cancer cell signaling and angiogenesis.[3]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[4][10]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through various pathways, including the modulation of reactive oxygen species and disruption of mitochondrial function.[21]

Isomer-Specific Cytotoxicity

The position of functional groups on the quinoline ring is paramount in defining the anticancer potency and selectivity of a compound. For example, studies on styrylquinolines have shown that the presence of an -OH group on the quinoline ring can enhance cytotoxicity compared to a -NO2 group.[22] Furthermore, the substitution pattern on an associated phenyl ring can greatly influence activity, with trimethoxy-substituted analogs showing high potency against certain cancer cell lines.[22][23]

Research on 4-aminoquinolines has demonstrated that substituents at the 3-position of the quinoline ring are critical for activity.[5] Similarly, 7-chloro-4-quinolinylhydrazone derivatives have shown good cytotoxic activity against various cancer cell lines.[20]

Quantitative Data Summary

The following table presents representative half-maximal inhibitory concentration (IC50) values for different quinoline isomers against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Quinoline Isomer ClassCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone hybridA549 (Lung)1.91[23]
Quinoline-chalcone hybridK-562 (Leukemia)5.29[23]
Styrylquinoline (SA series)HeLa (Cervical)2.52 - 4.69[22]
Styrylquinoline (SB series)HeLa (Cervical)2.897 - 10.37[22]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 (µg/cm³)[20]
3,4,5-trimethoxy analogRPMI-8226 (Leukemia)9.09[22]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

Rationale: This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening of potential anticancer compounds. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[25]

Materials:

  • 96-well cell culture plates

  • Human cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Comparative Anti-inflammatory Activity

The quinoline framework has emerged as a promising template for the development of novel anti-inflammatory agents.[28][29][30]

Mechanism of Action

Quinoline derivatives can modulate inflammatory responses through various mechanisms, including:

  • Inhibition of Inflammatory Enzymes: Some quinolines can inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are key players in the inflammatory cascade.[28]

  • Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α.[28]

  • Inhibition of Nitric Oxide Production: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain quinoline derivatives can inhibit NO production in macrophages.[31]

Isomer-Specific Efficacy

The anti-inflammatory activity of quinolines is highly dependent on their substitution patterns. For example, 4-anilinoquinoline-3-carboxylic acids have been shown to possess significant analgesic and anti-inflammatory properties.[32] The nature and position of substituents on both the quinoline and aniline rings influence the potency.

Quantitative Data Summary

The following table provides a conceptual summary of how different quinoline isomers might affect a key anti-inflammatory parameter, such as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Quinoline Isomer ClassAssayEndpointExpected Outcome
4-Anilinoquinoline-3-carboxylic acidCarrageenan-induced edemaReduction in paw edemaSignificant anti-inflammatory effect
Substituted 8-quinolinesLPS-stimulated macrophagesInhibition of NO productionModerate to high inhibition
Substituted 5-quinolinesLPS-stimulated macrophagesInhibition of NO productionVariable inhibition depending on substituent
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common and straightforward method for measuring nitrite, a stable and nonvolatile breakdown product of nitric oxide.[33][34][35][36]

Rationale: This assay provides a quantitative measure of NO production by cells, such as macrophages stimulated with LPS, and is a valuable tool for screening compounds for anti-inflammatory activity.[33][34]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add the Griess reagent to the supernatants in a new 96-well plate.[37]

  • Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[36][37]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Structure-Activity Relationship (SAR) Insights

The collective data from antimicrobial, anticancer, and anti-inflammatory studies reveal key structure-activity relationships for quinoline isomers:

  • Position 4: Substitution at this position, particularly with an amino group, is crucial for antimalarial and some anticancer activities.[38]

  • Position 7: The presence of an electron-withdrawing group, such as chlorine, at this position is often essential for potent antimalarial and antibacterial activity.[38]

  • Position 8: An -OH group at this position confers strong metal-chelating properties, which are linked to broad-spectrum antimicrobial activity.[8]

  • Positions 2 and 3: These positions offer significant opportunities for modification to fine-tune activity and selectivity, with substituents here playing critical roles in anticancer and anti-inflammatory effects.[5][32]

Caption: Key structure-activity relationships of the quinoline scaffold.

Conclusion and Future Perspectives

Positional isomerism is a fundamental principle governing the biological activity of quinoline derivatives. A thorough understanding of the structure-activity relationships is essential for the rational design of new therapeutic agents with improved potency, selectivity, and safety profiles. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of novel quinoline isomers. Future research should continue to explore the vast chemical space of the quinoline scaffold, leveraging insights from positional isomerism to develop next-generation drugs for a wide range of diseases.

References

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A Comparative Guide to the Definitive Structural Confirmation of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug development, the unequivocal structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in the assignment of a molecule's three-dimensional architecture can invalidate extensive biological screening, toxicology reports, and structure-activity relationship (SAR) studies, leading to catastrophic losses in time and resources. The subject of this guide, 3-bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, is a highly functionalized heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry.[1][2][3]

Substituted quinolones present a specific structural challenge: keto-enol tautomerism.[1] The molecule can exist as the quinolin-4-ol (enol form) or the quinolin-4(1H)-one (keto form). While spectroscopic methods provide essential clues, they often describe a solution-state equilibrium or an averaged structure. For regulatory submission and a true understanding of intermolecular interactions in a biological context, a definitive, solid-state structure is non-negotiable. This guide provides an in-depth comparison of methodologies for confirming the structure of this target molecule, anchored by the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands alone in its ability to provide a direct, high-resolution visualization of a molecule's atomic arrangement in the solid state.[4][5] It resolves ambiguities in connectivity, stereochemistry, and, crucially for our target, the predominant tautomeric form in the crystalline state.

Causality-Driven Experimental Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.

Part 1: Growing the Single Crystal

The most significant bottleneck in SCXRD is obtaining a high-quality single crystal.[4][6] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. Haste creates polycrystalline powder, not diffraction-quality crystals. Purity is paramount; impurities disrupt the crystal lattice, impeding growth.[7]

Recommended Method: Slow Evaporation from a Mixed Solvent System

  • Compound Purification: Ensure the starting material is of the highest possible purity (>98%), verified by NMR and LC-MS. Residual solvents or synthetic by-products are common culprits for crystallization failure.

  • Solvent Screening: Test the solubility of ~5 mg of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is moderately soluble.[6] Very high solubility makes it difficult to achieve supersaturation, while very low solubility prevents dissolution.

  • Vessel Preparation: Select a small, clean glass vial (e.g., 4 mL). Any dust or scratches can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[6]

  • Solution Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a "good" solvent, such as ethanol. Warm gently if necessary to ensure complete dissolution.

  • Inducing Supersaturation: Add a "poor" solvent (an anti-solvent) in which the compound is insoluble, such as deionized water or hexane, dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation. Add a single drop of the "good" solvent to redissolve the precipitate.

  • Incubation: Cover the vial with a cap, pierced with a needle or loosened slightly. This restricts but does not completely prevent solvent evaporation. The slower the evaporation, the larger and higher quality the crystals.[7][8][9] Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a foam block) and leave it undisturbed for several days to weeks.[7]

Part 2: Data Collection and Structure Solution

  • Crystal Mounting: Using a microscope, identify a suitable crystal (typically 0.1-0.3 mm in size, with clear edges and no visible fractures).[5] Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) on the diffractometer. This process vitrifies the crystal, preventing damage from the X-ray beam and improving data quality.

  • Data Collection: An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector. Modern diffractometers automate this process.

  • Structure Solution: The collected data (reflection intensities and positions) are processed. The phase problem is solved using direct methods or Patterson synthesis, typically with software like SHELXT, which provides an initial electron density map and a preliminary molecular model.[10]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method, commonly with the program SHELXL, often operated through a graphical interface like Olex2.[10][11][12][13] This iterative process involves:

    • Assigning atoms (C, N, O, F, Br) to the electron density peaks.

    • Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

    • Locating hydrogen atoms from the difference Fourier map and refining their positions.

    • The final model is evaluated based on crystallographic R-factors (R1, wR2) and the Goodness of Fit (GoF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the experimental data.

The entire workflow, from synthesis to final structure, is a sequential process where the output of one stage is the input for the next.

G cluster_synthesis Chemical Synthesis cluster_analysis Structural Analysis & Confirmation Compound Synthesized Powder (Purity >98%) Crystallization Crystal Growth (Slow Evaporation) Compound->Crystallization NMR NMR Spectroscopy (1D & 2D Experiments) Compound->NMR Solution-State Confirmation SCXRD SCXRD Data Collection (Diffractometer) Crystallization->SCXRD Select Single Crystal Solution Structure Solution (SHELXT / Olex2) SCXRD->Solution Diffraction Data Refinement Structure Refinement (SHELXL / Olex2) Solution->Refinement Initial Model Final Final Validated Structure (CIF File, R1 < 5%) Refinement->Final Refined Model Final->NMR Compare Solid vs Solution DFT DFT Calculation (Geometry Optimization) Final->DFT Computational Validation

Sources

A Comparative Guide to Evaluating Off-Target Effects of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel compound, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. For drug discovery and development professionals, a thorough understanding of a molecule's interaction profile is paramount for predicting its therapeutic window, anticipating adverse effects, and ensuring the success of a research program.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[3][4] However, the very nature of the ATP-binding pocket, which is conserved across the human kinome, presents a significant challenge in achieving selectivity.[5] Therefore, a systematic and multi-faceted approach to off-target profiling is not just recommended; it is a critical component of the drug development cascade.

This document outlines a logical, field-proven workflow, from initial computational predictions to broad-spectrum in vitro screening and definitive cellular target engagement assays. We will compare methodologies, present illustrative data, and provide detailed protocols to empower researchers to conduct a robust evaluation of this, or any similar, investigational compound.

The Strategic Imperative: Why Off-Target Profiling Matters

Off-target interactions are a leading cause of drug attrition during preclinical and clinical development.[2][6] These unintended molecular interactions can lead to a range of outcomes, from diminished efficacy to severe, dose-limiting toxicities.[2] For quinoline-based kinase inhibitors, promiscuous inhibition can result in complex polypharmacology, which may be beneficial in some contexts (e.g., hitting multiple nodes in a cancer signaling pathway) but is more often associated with adverse drug reactions (ADRs).[5][6]

A proactive, early-stage assessment of off-target effects enables several key advantages:

  • Early Hazard Identification: Flagging potential liabilities before significant resources are invested.[7][8]

  • Informed Lead Optimization: Guiding structure-activity relationship (SAR) studies to design more selective compounds.[7]

  • Mechanistic Clarity: Ensuring that the observed biological effect is a result of modulating the intended target.

  • Predictive Safety: Building a comprehensive safety profile to de-risk clinical translation.[8][9]

Our evaluation strategy is structured as a tiered screening cascade, designed to build a comprehensive understanding of the compound's interaction landscape efficiently.

G cluster_0 Tier 1: In Silico & Initial Assessment cluster_1 Tier 2: Broad In Vitro Profiling cluster_2 Tier 3: Cellular & Functional Validation InSilico In Silico Profiling (Structural & Ligand-Based) InitialKinase Focused Kinase Screen (e.g., Target Family) InSilico->InitialKinase Hypothesis Generation KinomeScan Kinome-Wide Profiling (>400 Kinases, Binding Assay) InitialKinase->KinomeScan Confirm & Expand Scope SafetyPanel Broad Pharmacology Panel (GPCRs, Ion Channels, etc.) KinomeScan->SafetyPanel Assess Non-Kinase Liabilities CETSA Cellular Target Engagement (CETSA) SafetyPanel->CETSA Validate On/Off-Targets in Cells FunctionalAssay Functional Cell-Based Assays (Downstream Signaling) CETSA->FunctionalAssay Confirm Functional Effect

Caption: A tiered workflow for comprehensive off-target evaluation.

In Silico Prediction: A Cost-Effective First Pass

Before committing to expensive wet-lab experiments, computational methods provide a valuable, cost-effective means to predict potential off-target interactions.[6][10] These approaches leverage vast databases of known compound-target interactions and protein structures.

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities (e.g., ChEMBL). A high degree of similarity to a known inhibitor of a particular target suggests a potential interaction.[11]

  • Structure-Based Approaches: If the structure of the intended target is known, molecular docking can be used to predict the binding mode. More powerfully, reverse docking screens the compound against a library of 3D protein structures to identify potential off-targets with compatible binding sites.[12]

  • AI and Machine Learning Platforms: Modern platforms like KinomeMETA utilize meta-learning to predict kinome-wide activity with increasing accuracy, even for understudied kinases.[13]

Causality: The goal of in silico analysis is not to provide a definitive answer but to generate a data-driven hypothesis. It helps prioritize which experimental assays to run and provides an early warning of potential liabilities, such as interactions with proteins like hERG (an ion channel linked to cardiac toxicity) or Cyclooxygenases (implicated in gastrointestinal side effects).

In Vitro Profiling: The Experimental Core

In vitro assays are the gold standard for quantitatively assessing a compound's selectivity. For a quinoline derivative, this evaluation must encompass both the kinome and a broader panel of pharmacologically relevant targets.

Kinome-Wide Selectivity Profiling

Given the quinoline scaffold, the most probable off-targets are other kinases.[3] A comprehensive kinome-wide screen is therefore essential. Leading contract research organizations (CROs) offer panels that cover a large portion of the human kinome.[5][14]

Methodology Comparison:

Assay TypePrincipleAdvantagesDisadvantagesRepresentative Service
Binding Assay Measures the direct competition between the test compound and an immobilized ligand for the kinase active site.High throughput; independent of enzyme activity; can identify non-ATP competitive binders.Does not confirm functional inhibition; may miss allosteric modulators.Eurofins KINOMEscan™[14]
Enzymatic Assay Measures the compound's ability to inhibit the phosphotransferase activity of the kinase using a substrate.Directly measures functional inhibition; provides IC50 values.Can be lower throughput; requires active enzyme and optimized assay conditions.Reaction Biology HotSpot™[5], AssayQuant KinSight™[15]

Experimental Choice: A common and effective strategy is to perform an initial screen using a binding assay (e.g., KINOMEscan) at a single high concentration (e.g., 1 µM). This rapidly identifies all potential interactors. Any significant "hits" (e.g., >80% inhibition) are then followed up with quantitative, dose-response enzymatic assays to determine their IC50 values and confirm functional inhibition.

Illustrative Data: The following table presents a hypothetical comparison between our compound of interest ("Compound QF-401") and Bosutinib, a known multi-kinase inhibitor with a quinoline core.[16]

Table 1: Hypothetical Comparative Kinome Selectivity Profile (% Inhibition @ 1 µM)

Kinase TargetCompound QF-401 (% Inhibition)Bosutinib (% Inhibition)Target Family
Primary Target 98% 99%Tyrosine Kinase
SRC45%99%SRC Family
ABL138%99%ABL Family
LYN25%99%SRC Family
VEGFR215%85%Receptor Tyrosine Kinase
PDGFRβ12%82%Receptor Tyrosine Kinase
c-KIT<10%25%Receptor Tyrosine Kinase
EGFR<10%<10%Receptor Tyrosine Kinase

This hypothetical data suggests that "Compound QF-401" is significantly more selective than Bosutinib, with minimal activity against common off-targets in the SRC and receptor tyrosine kinase families at a 1 µM concentration.

Broad Pharmacology Safety Screening

To identify liabilities outside the kinome, the compound must be screened against a panel of targets implicated in common ADRs.[6] Commercial safety panels provide a cost-effective way to assess interactions with dozens of critical molecular sites.[2][7][8]

Key Target Classes in Safety Panels:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic receptors, etc.

  • Ion Channels: hERG, calcium channels, sodium channels.

  • Transporters: Monoamine and other neurotransmitter transporters.

  • Enzymes: COX-1/2, PDE isoforms, CYP450s.

  • Nuclear Receptors: Steroid hormone receptors.

Table 2: Hypothetical Broad Pharmacology Profile (% Inhibition @ 10 µM)

TargetCompound QF-401 (% Inhibition)Potential Adverse Effect
Adrenergic α1A8%Cardiovascular effects
Dopamine D212%Neurological effects
Serotonin 5-HT2B65%Potential cardiac valvulopathy risk
hERG (channel)15%Low risk of QT prolongation
COX-1 (enzyme)5%Low risk of GI toxicity

Interpretation: In this hypothetical result, the compound shows significant interaction with the 5-HT2B receptor, a well-known liability associated with cardiac valvulopathy. This would be a major red flag, warranting immediate investigation through SAR and follow-up functional assays to determine if the compound is an agonist or antagonist at this receptor.

Cellular Target Engagement: Proving the Interaction in a Physiological Context

In vitro assays with purified proteins are essential, but they don't guarantee that a compound can enter a cell and bind to its target in the crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or even tissues.[17][18]

The Principle of CETSA: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[19] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, precipitating the denatured proteins, and quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[18][20]

G Start Intact Cells Treat Treat with Compound vs. Vehicle Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Lyse Cells & Separate Soluble from Precipitated Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Result Stabilization = Thermal Shift => Target Engagement Detect->Result

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

This protocol describes a standard CETSA experiment to validate the engagement of this compound with its primary target in a relevant cell line.

1. Cell Culture and Treatment:

  • Culture the selected cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80-90% confluency.

  • Treat the cells with the test compound (e.g., at 1x, 10x, and 100x the IC50) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating Step:

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

3. Lysis and Separation:

  • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

4. Protein Quantification:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample using a standard method like the BCA assay.

5. Detection by Western Blot:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

  • Run the samples on a polyacrylamide gel and transfer to a PVDF membrane.

  • Probe the membrane with a specific primary antibody against the target protein. A loading control antibody (e.g., GAPDH or Vinculin) should also be used to ensure equal loading.

  • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

6. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

  • Plot the relative soluble protein amount against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and confirms cellular engagement.

Conclusion and Recommendations

Evaluating the off-target profile of a novel compound like this compound is a cornerstone of modern drug discovery. A superficial analysis poses a significant risk to the entire development program. By adopting a systematic, tiered approach—beginning with in silico predictions, moving to comprehensive in vitro binding and functional assays, and culminating in cellular target engagement validation—researchers can build a robust selectivity profile.

This guide advocates for a strategy that front-loads risk assessment. Early identification of off-target liabilities, such as the hypothetical 5-HT2B interaction discussed, allows for mitigation through medicinal chemistry or, if necessary, the early termination of an unpromising compound. This data-driven process ensures that only the most selective and safest candidates progress, ultimately increasing the probability of clinical success.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Zhao, L., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Snyder, S. H. (2017). Receptor Binding Assays and Drug Discovery. PubMed.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Williams, M. (1991). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
  • Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Luo, S., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research | Oxford Academic.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.
  • Paul, D., et al. (2026). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH.
  • Tüzün, N. Ş., et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. NIH.
  • Brullo, C., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Ren, L., et al. (2012). Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases. PubMed.

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1072944-66-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure provides critical clues to its nature. It is a poly-halogenated (containing bromine and fluorine) quinoline derivative. Therefore, the disposal protocols outlined here are synthesized from established best practices for halogenated organic compounds and quinoline-based structures, grounded in federal regulations and chemical safety principles.[1][2][3] This guide must be used in conjunction with, and not as a replacement for, your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.

Hazard Characterization and Assessment

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The molecular structure of this compound dictates its classification as a hazardous substance.

  • Halogenated Organic Compound: The presence of bromine and multiple fluorine atoms classifies this as a halogenated organic waste.[2] These compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][4] Segregation from non-halogenated waste is crucial for both safety and cost-effectiveness of disposal.[5][6]

  • Quinoline Moiety: Quinoline and its derivatives are known to be biologically active and can be environmental contaminants.[7][8] They should be handled with the assumption of potential toxicity.[8][9]

  • Inferred Hazards: Based on data from structurally similar fluorinated and brominated quinolines and other aromatic compounds, we must assume this compound may cause skin, eye, and respiratory irritation.[10][11][12]

Property Information
Chemical Name This compound
Synonyms 3-bromo-6-fluoro-2-(trifluoromethyl)-4-Quinolinol
CAS Number 1072944-66-1[13]
Molecular Formula C₁₀H₄BrF₄NO[13]
Molecular Weight 310.04 g/mol
Physical Form Solid[13]
Inferred Hazard Class Halogenated Organic Hazardous Waste
Likely Disposal Route Controlled Incineration via a licensed facility[4]
Personnel Protection and Engineering Controls

Prior to handling any waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Primary Engineering Control: All handling and segregation of waste containing this compound must be conducted within a certified chemical fume hood.[6][14] This minimizes the risk of inhaling fine powders or vapors.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste.

Protection Type Specific Equipment Standard/Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Required to prevent contact with powders or splashes. (OSHA 29 CFR 1910.133)[1]
Hand Chemical-resistant gloves (e.g., Nitrile).Check manufacturer's compatibility charts. Discard and replace immediately upon contamination.[6][14]
Body A standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Not required if handled in a fume hood.If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[14]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The core principle is the careful segregation of this compound as halogenated hazardous waste .

Immediately identify all waste streams containing this compound as "Hazardous Waste: Halogenated Organics."[2][15]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[5]

  • DO NOT mix with aqueous waste, acids, or bases.[2][5]

  • NEVER dispose of this chemical down the drain or in the regular trash.[1][4][14]

Use designated, compatible containers for accumulation. All containers must be in good condition with secure, tight-fitting lids.[6][15]

  • Solid Waste:

    • Place the neat, unused, or waste this compound directly into a clearly labeled, sealable container (e.g., a polyethylene wide-mouth bottle).

    • Include all disposables that are grossly contaminated, such as weigh paper, gloves, and bench paper, in the same solid waste container.[1]

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated "Halogenated Liquid Waste" container. This is typically a glass or chemically-resistant plastic carboy.[15]

    • Ensure the container is compatible with the solvent used.

Proper labeling is a regulatory requirement and a critical safety communication tool.[16]

  • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[6][15]

  • Clearly write the full chemical name: "Waste: this compound." Do not use abbreviations.[15]

  • If it is a mixed liquid waste, list all constituents and their approximate percentages.

  • Indicate the accumulation start date on the label.

Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The container must remain closed at all times, except when actively adding waste.[6][15]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Ensure the storage area is away from drains and incompatible materials.

The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your organization's Environmental Health & Safety (EHS) department.

  • EHS will arrange for the collection of the waste, which will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17][18]

  • The standard and required method for destroying halogenated organic compounds is through controlled, high-temperature incineration.[2][4]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pad) to contain it.[15]

    • Carefully collect the absorbent material using non-sparking tools, place it in a sealed bag or container, and label it as hazardous waste for disposal.[6][15]

    • For large spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.[15]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][19]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][19]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][19]

Disposal Workflow and Regulatory Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Steps start Waste Generation (Contains this compound) classify Classify as 'Hazardous Waste: Halogenated Organic' start->classify solid_waste Solid Waste (Neat compound, contaminated labware) classify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) classify->liquid_waste Is it liquid? solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Halogenated Liquid Waste Container liquid_waste->liquid_container store Store in Secondary Containment in Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

This entire process is governed by the regulatory framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][20] RCRA provides a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[18][21] As a generator of hazardous waste, you are the first and most critical link in this system.[18]

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA).
  • Hazardous Waste Segregation. (n.d.). Unknown Source.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (n.d.). Unknown Source.
  • 3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). PubChem.
  • Quinoline. (n.d.). Wikipedia.
  • 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023, December 9). Unknown Source.
  • Quinoline. (n.d.). PubChem.
  • 6-Bromo-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem.

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A Senior Application Scientist's Guide to Handling 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. It is not a substitute for a comprehensive, site-specific risk assessment and adherence to all institutional and regulatory safety protocols.

Executive Summary: A Compound Demanding Respect

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a halogenated and trifluoromethylated quinoline derivative. Compounds within this chemical family are integral to drug discovery and materials science, often exhibiting potent biological activity.[1] However, the very features that make them synthetically valuable—multiple reactive sites and a trifluoromethyl group for metabolic stability—also signal a need for heightened safety precautions.[1] While comprehensive toxicological data for this specific molecule is not widely published, analysis of structurally analogous compounds reveals a consistent hazard profile that includes acute oral toxicity, and severe irritation to the skin, eyes, and respiratory tract.[2][3][4][5][6][7][8]

This guide provides a robust framework for the safe handling of this compound. The core principle is total barrier protection : preventing any contact between the chemical and the researcher. We will detail the necessary personal protective equipment (PPE), the logic behind its selection, and the operational and disposal plans required to maintain a safe laboratory environment.

Hazard Analysis: Understanding the Threat

The primary hazards associated with this compound are inferred from safety data for closely related molecules. The consistent GHS classifications across these analogs provide a strong basis for a cautious approach.

  • Acute Oral Toxicity: Multiple analogs, such as 3-Bromo-4-hydroxy-6-trifluoromethylquinoline and 6-Bromo-2-(trifluoromethyl)-4-quinolinol, are classified as Acute Toxicity, Oral (Category 3) , with the signal word "Danger" and the hazard statement H301: "Toxic if swallowed".[2][4][7][8] This is the most critical hazard and underscores the need to prevent any possibility of ingestion.

  • Serious Eye Irritation: The hazard statement H319: "Causes serious eye irritation" is common among these compounds.[2][5][6][9][10] This necessitates robust eye and face protection beyond standard safety glasses.

  • Skin Irritation: H315: "Causes skin irritation" is another frequently cited hazard.[2][3][5][6][9][10] Prolonged or repeated contact could lead to more severe dermatological effects.

  • Respiratory Tract Irritation: The hazard statement H335: "May cause respiratory irritation" is associated with the inhalation of dust or aerosols.[2][3][5][6][10] As this compound is a solid, handling procedures must be designed to minimize dust generation.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is required to ensure comprehensive protection.[11][12]

Primary Engineering Control: The Fume Hood

Before any PPE is considered, it is mandatory to handle this compound within a certified chemical fume hood. This primary engineering control is the most effective way to prevent respiratory exposure to chemical dust and vapors.[5][13]

Recommended PPE for Handling

The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required
Weighing Solid Compound Safety goggles and full-face shield[14][15]Double-layered nitrile glovesFully-buttoned lab coat, chemical-resistant apronHandled within a fume hood
Preparing Solutions (Dissolving) Safety goggles and full-face shieldDouble-layered nitrile glovesFully-buttoned lab coat, chemical-resistant apronHandled within a fume hood
Conducting Reactions & Transfers Safety gogglesDouble-layered nitrile glovesFully-buttoned lab coatHandled within a fume hood
Spill Cleanup Safety goggles and full-face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl)Chemical-resistant coveralls ("bunny suit")[15]Air-purifying respirator (APR) with appropriate cartridges

Causality of PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[15] A full-face shield must be worn over the goggles during weighing and solution preparation, as these activities carry the highest risk of accidental splashing into the face.[14]

  • Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against tears and minimizes exposure during glove changes. Always inspect gloves for any signs of degradation or puncture before use.[5] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron or impervious coveralls are necessary to protect personal clothing from contamination.[3][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol should be practiced until it becomes second nature.

Workflow for Safe Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification B 2. Assemble All Chemicals & Equipment A->B C 3. Inspect All PPE for Damage B->C D 4. Don PPE (Coat, Goggles, Face Shield, Outer Gloves, Inner Gloves) C->D E 5. Weigh Solid Compound on Decontaminated Surface D->E F 6. Prepare Solution & Perform Transfers E->F G 7. Decontaminate Work Area & Equipment F->G H 8. Securely Seal All Waste G->H I 9. Doff PPE in Order: Outer Gloves, Face Shield, Apron, Goggles, Lab Coat, Inner Gloves H->I J 10. Dispose of Contaminated PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol
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Reactant of Route 2
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.